Telaprevir

Catalog No.
S549061
CAS No.
402957-28-2
M.F
C36H53N7O6
M. Wt
679.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Telaprevir

CAS Number

402957-28-2

Product Name

Telaprevir

IUPAC Name

(3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide

Molecular Formula

C36H53N7O6

Molecular Weight

679.8 g/mol

InChI

InChI=1S/C36H53N7O6/c1-5-10-25(29(44)34(48)39-23-15-16-23)40-33(47)28-24-14-9-13-22(24)20-43(28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)26-19-37-17-18-38-26/h17-19,21-25,27-28,30H,5-16,20H2,1-4H3,(H,39,48)(H,40,47)(H,41,45)(H,42,46)/t22-,24-,25-,27-,28-,30+/m0/s1

InChI Key

BBAWEDCPNXPBQM-GDEBMMAJSA-N

SMILES

Array

solubility

In water, 0.0047 mg/mL
3.55e-02 g/L

Synonyms

incivek, telaprevir, VX 950, VX-950, VX950 cpd

Canonical SMILES

CCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5

Isomeric SMILES

CCC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@@H]2[C@H]3CCC[C@H]3CN2C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C4CCCCC4)NC(=O)C5=NC=CN=C5

The exact mass of the compound Telaprevir is 679.40573 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.0047 mg/mlin water, 0.0047 mg/ml3.55e-02 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. It belongs to the ontological category of oligopeptide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Telaprevir NS3/4A protease inhibition mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

The table below details the key steps of telaprevir's mechanism:

Step Description Key Participants
Target Binding Binds active site of NS3/4A serine protease [1] This compound, NS3/4A protease
Inhibition Mechanism Forms stable, reversible covalent complex via α-ketoamide warhead with catalytic serine (Ser139) [2] [3] [4] This compound's α-ketoamide group, Ser139 of catalytic triad
Primary Effect Prevents proteolytic cleavage of HCV polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, NS5B) [2] [5] HCV polyprotein
Consequence Halts assembly of new infectious viral particles, reducing viral load [1] -
Immunological Effect Restores host innate immune signaling by preventing protease-mediated cleavage of adaptor proteins (MAVS, TRIF) [2] Immune signaling proteins (MAVS, TRIF)

Structural Basis and Drug Resistance

The high-resolution crystal structure of the this compound-NS3/4A protease complex (PDB ID: 3SV6) reveals atomic-level interactions [6]. This compound's binding mode makes it susceptible to viral resistance, as single-point mutations can significantly reduce its efficacy [3].

Common Resistance Mutations

The following table lists key resistance mutations and their effects:

Mutation Level of Resistance (Fold Change in IC50) Molecular Impact on this compound Binding
V36A/G/L/M Low (1.7 to 6.9-fold) [7] Disrupts hydrophobic interactions with this compound's cyclopropyl group [7].
T54A/S Low to Medium (1.9 to 11.7-fold) [7] Impairs binding via indirect effects on protein conformation near catalytic site [7].
R155K/T Medium (4.3 to 16.4-fold) [7] [3] Common in genotype 1a; disrupts direct electrostatic interactions with inhibitor [3].
A156V/T High (>50-fold) [2] Causes steric hindrance within substrate binding pocket, severely disrupting binding [2] [3].

Key Experimental Methods for Characterization

The following established protocols are critical for studying this compound's inhibition mechanism and efficacy.

X-ray Crystallography for Structural Characterization

This method determines the atomic structure of this compound bound to the NS3/4A protease [6] [8].

  • Protein Preparation: The NS3/4A protease is expressed in E. coli and purified via affinity and size-exclusion chromatography [6] [8].
  • Crystallization: The protein-inhibitor complex is crystallized using vapor diffusion methods with a precipitant solution (e.g., 22% PEG 4000, 0.1 M HEPES pH 7.0) [8].
  • Data Collection & Refinement: X-ray diffraction data is collected, and the structure is solved and refined to high resolution (e.g., 1.40 Å) [6].
Enzymatic Inhibition Assays (IC50 Determination)

This biochemical assay measures the potency of this compound by determining the concentration that inhibits 50% of protease activity [4].

  • Reaction Setup: Purified NS3/4A protease is incubated with a fluorogenic or chromogenic substrate peptide. Reaction progress is monitored by detecting the cleaved product [4].
  • Inhibition Testing: The assay is run with varying concentrations of this compound.
  • Data Analysis: Dose-response data is fitted to a model to calculate the IC50 value. Reported IC50 for this compound against wild-type protease is approximately 70 nM (genotype 1a) [7].
Antiviral Replicon Assays

This cell-based method evaluates this compound's ability to inhibit HCV replication in a live-cell system [2].

  • Cell Culture: Huh-7 hepatoma cells harboring HCV subgenomic replicons are used.
  • Compound Treatment: Cells are treated with serial dilutions of this compound.
  • Viability & Replication Measurement: Antiviral potency (EC50) is measured by quantifying a reduction in HCV RNA levels using RT-PCR or by a reporter signal (e.g., luciferase). Cytotoxicity (CC50) is assessed to confirm selectivity [2].

Visualizing the Mechanism and Resistance

The diagram below illustrates this compound's dual mechanism of action and the location of key resistance mutations.

cluster_1 Viral Replication Inhibition cluster_2 Immune Response Restoration This compound This compound Protease Protease This compound->Protease Binds & Inhibits MAVS_TRIF MAVS_TRIF Protease->MAVS_TRIF Cleaves & Inactivates Polyprotein Polyprotein MatureProteins MatureProteins Polyprotein->MatureProteins NS3/4A Cleavage VirionAssembly VirionAssembly MatureProteins->VirionAssembly ImmuneResponse ImmuneResponse MAVS_TRIF->ImmuneResponse Signaling Mutations Key Resistance Mutations: V36, T54, R155, A156 Mutations->Protease

References

First-Generation HCV Protease Inhibitors: Telaprevir and Boceprevir

Author: Smolecule Technical Support Team. Date: February 2026

The first direct-acting antiviral agents (DAAs) approved for HCV genotype 1 were the NS3/4A protease inhibitors telaprevir and boceprevir. They were used in a triple therapy regimen with peginterferon and ribavirin (PR) [1] [2] [3].

The table below summarizes the core profiles of these two pioneering drugs.

Attribute This compound (TVR) Boceprevir (BOC)
Drug Class NS3/4A Protease Inhibitor (Linear ketoamide) NS3/4A Protease Inhibitor (Covalent, reversible)
Key Mechanism Inhibits viral polyprotein processing and replication [1]. Covalently, reversibly binds NS3 protease active site (Ser139) [4].
Dosing in Trials 750 mg every 8 hours [3]. Information not fully specified in search results
Key Naïve Patient Trial (SVR) PROVE 1 & 2: 61%-69% SVR (24-week regimen) [3]. SPRINT-1 & 2: Data not fully available in search results
Key Experienced Patient Trial (SVR) PROVE 3: 51%-53% SVR in prior non-responders; 72%-76% in relapsers [3]. Data not fully available in search results
Common Adverse Events Rash, anemia, pruritus, nausea [2]. Anemia, dysgeusia, neutropenia [2].

Core Drug Discovery Tools and Protocols

The discovery and development of these inhibitors relied on specific biological tools and experimental methodologies.

HCV Replicon Systems

The primary tool for discovering and evaluating DAAs was the subgenomic HCV replicon system [5]. These are engineered RNA molecules capable of autonomous replication in human hepatoma cells (like Huh-7). A typical replicon contains the following essential elements:

  • 5' Internal Ribosomal Entry Site (IRES) from HCV.
  • Neomycin Phosphotransferase Gene (Neo) for geneticin (G418) selection of cells harboring replicons.
  • EMCV IRES (Encephalomyocarditis virus) drives the translation of the non-structural proteins.
  • NS3 to NS5B Non-structural Proteins which form the viral replication complex [5].

The following diagram illustrates the typical workflow for a replicon-based antiviral assay.

start Seed Huh-7 cells a1 Transfect with HCV Replicon RNA start->a1 a2 G418 Selection (1-3 weeks) a1->a2 a3 Establish Stable Replicon Cell Line a2->a3 a4 Plate Cells & Treat with Compound a3->a4 a5 Incubate (72 hours) a4->a5 a6 Quantify Antiviral Effect a5->a6 m1 Luciferase Assay a6->m1 m2 qRT-PCR (HCV RNA) a6->m2 m3 Cell Viability Assay (CC50/EC50) a6->m3

Workflow for replicon-based screening of HCV protease inhibitors.

Key Experimental Assays
  • Continuous Spectrophotometric Protease Assay: This biochemical assay measures the protease's kinetic parameters (Km, kcat) and inhibitor potency (IC50). It uses a synthetic peptide substrate conjugated to a chromophore (e.g., p-nitroaniline). Cleavage by the NS3 protease releases the chromophore, which is detected by a spectrophotometer at 405 nm [4].
  • Cell-Based Antiviral Potency (EC50): The concentration of the inhibitor that reduces HCV RNA replication by 50% in the replicon assay [4].
  • Cytotoxicity (CC50): The concentration of the inhibitor that reduces host cell viability by 50%, determining the compound's selective antiviral index (CC50/EC50) [4].
  • Pharmacokinetic (PK) Screening: Early PK in rat models assessed oral bioavailability, plasma half-life, and liver exposure, which was a critical differentiator in selecting boceprevir for development [4].

Clinical Effectiveness and Safety Profile

Real-world evidence from a Brazilian study of 715 patients provides a clear picture of the effectiveness and safety of these first-generation protease inhibitors in a diverse population, including a high proportion (59%) of cirrhotic patients [2].

The table below summarizes the key outcomes from this study.

Parameter Overall (n=715) This compound (n=557) Boceprevir (n=158) p-value
Sustained Virologic Response (SVR) 56.6% 58.0% 51.9% 0.190
SVR in Non-Cirrhotics 70.6% Not specified Not specified <0.001
SVR in Cirrhotics 46.9% Not specified Not specified <0.001
Serious Adverse Events (SAEs) 44.2% Not specified Not specified -
SAEs in Non-Cirrhotics 34.8% Not specified Not specified <0.001
SAEs in Cirrhotics 50.7% Not specified Not specified <0.001
Mortality 0.8% (n=6) Not specified Not specified -

Predictors of Outcome: Multivariate analysis showed that SVR was associated with the absence of cirrhosis, viral recurrence after previous treatment (as opposed to non-response), a pre-treatment platelet count >100,000/mm³, and achieving a rapid virologic response (RVR). Serious adverse events were associated with female gender, age >65, a diagnosis of cirrhosis, and abnormal hemoglobin or platelet levels before treatment [2].

The Challenge of Resistance

The low genetic barrier to resistance of first-generation protease inhibitors was a major challenge. Viral variants with resistance-associated substitutions (RASs), such as V36M, R155K, T54A, and A156S/T for this compound, can pre-exist at low frequencies or emerge rapidly under drug pressure, leading to virologic failure [5] [3]. This underscored the necessity of combining DAAs with peginterferon/ribavirin and, later, the importance of developing regimens with multiple DAAs targeting different viral proteins [3].

The journey of HCV protease inhibitor discovery, from the foundational proof-of-concept with BILN 2061 [6] to the approval of this compound and boceprevir, created a pathway for subsequent DAAs. The field has since evolved towards all-oral, interferon-free combination therapies, but the first-generation protease inhibitors were the critical first step.

References

Comprehensive Technical Analysis: Structure-Activity Relationship of Telaprevir Analogs in HCV NS3/4A Protease Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

Telaprevir (VX-950) represents a landmark achievement in antiviral drug development as one of the first direct-acting antiviral agents approved for hepatitis C virus (HCV) genotype 1 infection. Approved by the FDA in 2011 and subsequently withdrawn in 2015 due to the emergence of superior therapies, this compound continues to serve as a valuable molecular scaffold for understanding protease inhibition mechanisms and combating drug resistance. As an α-ketoamide serine trap inhibitor, this compound targets the HCV NS3/4A protease through a unique reversible covalent binding mechanism that forms a hemiketal intermediate with the catalytic serine residue (S139) of the enzyme. This mechanism provides the foundation for its antiviral activity but also creates vulnerabilities to resistance mutations that limited its long-term clinical utility.

The development of this compound marked a paradigm shift in HCV therapy, demonstrating that specifically targeting viral enzymes could dramatically improve sustained virologic response rates compared to interferon-based regimens alone. In clinical trials, this compound in combination with peginterferon and ribavirin achieved SVR rates of 69-75% in treatment-naïve patients compared to 44% with standard therapy alone. Despite its initial success, this compound's clinical use was hampered by significant challenges, including rapid emergence of resistance, substantial side effects (particularly rash and anemia), and demanding dosing requirements. The drug was ultimately withdrawn from the market when next-generation antivirals with superior resistance profiles and tolerability became available.

Molecular Architecture and Core Binding Motifs

Fundamental Structural Components

This compound (molecular formula: C~36~H~53~N~7~O~6~) is a peptidomimetic inhibitor designed to mimic the natural substrate of the HCV NS3/4A protease while incorporating strategic modifications to enhance binding affinity and resist proteolytic cleavage. Its molecular structure can be divided into several key regions, each contributing specific interactions with the protease active site:

  • P1 moiety: A cyclohexylalanine-derived group that occupies the S1 pocket of the protease, forming critical van der Waals interactions with side chains of D168 and R155
  • P2 moiety: A tert-leucine-derived group that positions the reactive α-ketoamide warhead while filling the S2 pocket through hydrophobic interactions with V36 and T54
  • P3 moiety: A bicyclic cyclopenta[c]pyrrole group that extends toward the solvent-exposed region of the active site
  • P1' moiety: A cyclopropyl group attached to the ketoamide functionality that occupies a narrow hydrophobic cavity near F43 and A156
  • α-Ketoamide warhead: The key reactive group that forms a reversible covalent bond with the catalytic serine (S139) through hemiketal formation

The three-dimensional conformation of this compound when bound to NS3/4A protease adopts an extended structure that effectively mimics the natural polypeptide substrate while introducing strategic modifications to prevent cleavage and enhance binding affinity. Crystallographic studies (PDB ID: 3SV6) reveal that this compound spans the active site cleft, making numerous contacts with both conserved catalytic residues and structurally important elements.

Key Functional Group Contributions

Table 1: Functional Group Contributions to this compound Activity

Structural Element Chemical Role SAR Contribution Interaction with Protease
α-Ketoamide warhead Electrophilic serine trap Forms reversible covalent bond Hemiketal formation with S139
Cyclopropyl group (P1') Hydrophobic cavity filler Optimizes van der Waals contacts Binds hydrophobic pocket near F43, A156
Cyclohexyl group (P1) S1 pocket binder Enhances binding specificity Hydrophobic interactions with protease S1 pocket
tert-Leucine (P2) Steric bulk provider Reduces proteolytic susceptibility Contacts V36, T54, L135
Pyrazine ring Solvent-exposed moiety Site for chemical modification Minimal protease interaction; derivatization point

The pyrazine ring of this compound deserves special attention as it extends into the solvent-exposed region and has been successfully exploited as a synthetic handle for structural modification. Research has demonstrated that this moiety can be derivatized with various linkers without significantly compromising protease binding affinity, enabling the development of PROTAC conjugates that retain inhibitory activity while gaining new functional capabilities.

Resistance Mechanisms and SAR of Mutant Proteases

Primary Resistance Mutations

The clinical efficacy of this compound was substantially limited by the rapid emergence of resistance-associated substitutions (RAS) in the HCV NS3/4A protease. The shallow substrate-binding cleft and high replication rate of HCV facilitated the selection of variants with reduced drug susceptibility while maintaining sufficient catalytic function for viral replication. The most clinically significant mutations occurred at positions V36, T54, R155, and A156, with each conferring distinct levels of resistance through different molecular mechanisms.

V36 mutations (V36A/G/L/M) typically confer low-level resistance (2-5 fold increase in IC~50~) with minimal impact on viral replication capacity. Structural analyses indicate that V36 is located in the interior of the protease, distant from the active site, yet its substitution with smaller residues reduces hydrophobic contacts with the P2 tert-leucine moiety of this compound. Molecular dynamics simulations suggest that V36 mutations may enhance protein flexibility, potentially affecting the conformational stability of the inhibitor-binding pocket.

T54 mutations (T54A/S) demonstrate differential resistance levels, with T54A conferring medium-level resistance (approximately 7-fold increase in IC~50~) while T54S shows only low-level resistance. Position T54 is situated at the C-terminal end of the β3 strand, adjacent to loops forming the binding cavity. T54A mutation likely creates a small cavity that subtly alters the positioning of catalytic residues and affects interaction with the this compound cyclopropyl group. The more conservative T54S mutation causes less structural perturbation, explaining its lower resistance profile.

A156 mutations (A156V/T/S) produce high-level resistance (20-100 fold increase in IC~50~) with significant impairment of viral fitness. A156 directly lines the S1 binding pocket and interacts with the this compound cyclopropyl group. Substitution with bulkier residues (valine, threonine) creates steric clashes that directly interfere with inhibitor binding while also affecting substrate processing.

Table 2: this compound Resistance Mutations and Biochemical Properties

Mutation Location in NS3 Fold Resistance Impact on Viral Fitness Molecular Mechanism
V36A/M/G/L β1 strand (interior) 2-5x Low Reduced hydrophobic contacts with P2 moiety
T54A/S β3 strand (interior) 2-7x Low-medium Altered hydrophobic packing near catalytic triad
R155K/T Surface loop 3-8x Medium Disrupted ionic interactions with D168
A156V/T S1 pocket 20-100x High Steric hindrance with cyclopropyl group
V36A+R155K Multiple sites >100x Medium Combined effects of individual mutations
Structural Basis of Resistance

The molecular underpinnings of this compound resistance have been elucidated through high-resolution crystal structures of the NS3/4A protease complexed with this compound and other protease inhibitors. Analysis of these structures reveals that resistance mutations typically operate through several distinct mechanisms rather than simple steric hindrance:

  • Direct interaction disruption: Mutations at residues that directly contact this compound (A156, R155) diminish binding affinity through loss of specific interactions
  • Allosteric effects: Mutations at structurally important residues distant from the binding site (V36, T54) alter the conformational dynamics or stability of the protease
  • Catalytic efficiency alteration: Some mutations affect the geometry or chemical environment of the catalytic triad (H57, D81, S139), changing the energetics of hemiketal formation
  • Compound effects: Double mutations (particularly V36A+R155K) demonstrate synergistic resistance through combined structural perturbations

Research published in PLoS Pathogens [1] utilizing 16 high-resolution crystal structures of this compound and other protease inhibitors in complex with wild-type and mutant proteases revealed that this compound's susceptibility to resistance stems from its direct interaction with residues that commonly mutate (R155, A156). This contrasts with next-generation inhibitors like MK-5172 that interact primarily with the catalytic triad, providing activity against a broader spectrum of resistant variants.

Modern Approaches and Analog Development

PROTAC-Based this compound Analogs

A revolutionary approach in this compound analog development has emerged through the application of proteolysis-targeting chimeras (PROTACs). This strategy conjugates this compound to E3 ubiquitin ligase-recruiting ligands, creating bifunctional molecules that both inhibit and induce degradation of the HCV NS3/4A protease. The most promising compounds in this class include:

  • DGY-03-081: this compound conjugated to a lenalidomide-derived CRBN binder
  • DGY-04-035: this compound conjugated to a pomalidomide-derived CRBN binder
  • DGY-08-097: this compound conjugated to a novel tricyclic imide CRBN binder with superior properties

These degraders maintain sub-micromolar inhibitory activity against NS3/4A while gaining the ability to recruit the CRL4^CRBN^ E3 ubiquitin ligase complex, leading to ubiquitination and proteasomal degradation of the viral protease. The optimized degrader DGY-08-097 demonstrates particularly impressive characteristics, with a DC~50~ (concentration for 50% degradation) of 50 nM at 4 hours in cellular assays.

The structural basis for these PROTAC molecules leverages the solvent-exposed pyrazine ring of this compound as an attachment point for linkers of varying composition and length. This design strategy preserves the critical interactions between this compound and the protease active site while appending the E3 ligase recruitment functionality. Importantly, DGY-08-097 does not induce degradation of typical immunomodulatory imide drug (IMiD) neosubstrates such as IKZF1 and IKZF3, demonstrating unexpected ligand-dependent substrate specificity [2].

Superior Resistance Profiles of Degrader Analogs

The most significant advantage of PROTAC-based this compound analogs lies in their enhanced activity against resistant viral variants. Traditional enzymatic inhibitors like this compound require high target occupancy to achieve efficacy, making them highly susceptible to point mutations that reduce binding affinity. In contrast, degrader molecules operate catalytically and can effectively eliminate the target protein even with reduced binding affinity.

Experimental evidence demonstrates that DGY-08-097 maintains potent antiviral activity against mutant proteases that confer strong resistance to this compound. This includes variants with mutations at positions V36, T54, R155, and A156. The ability to overcome resistance mutations stems from two key factors:

  • Dual mechanisms of action: Degraders simultaneously inhibit enzymatic activity and reduce target protein levels
  • Lower occupancy requirement: Degradation can be achieved with substoichiometric target engagement due to the catalytic nature of the process
  • Elimination of all protease functions: Degradation abrogates both enzymatic and non-enzymatic functions of NS3/4A

This approach represents a paradigm shift in antiviral development, demonstrating that targeted protein degradation can potentially address the critical challenge of drug resistance that has long plagued antiviral therapies.

Repurposing for SARS-CoV-2 Inhibition

Recent research has explored the repurposing potential of this compound against SARS-CoV-2, revealing unexpected activity against multiple targets in the viral lifecycle. Computational and in vitro studies indicate that this compound exhibits:

  • Direct antiviral activity: Inhibition of SARS-CoV-2 main protease (M~pro~) with IC~50~ = 11.552 μM
  • Host-targeted effects: Binding to human angiotensin-converting enzyme 2 (hACE2) and cathepsin L (CTSL), both involved in viral entry
  • Favorable selectivity index: 5.27 (CC~50~ = 60.865 μM) in cell culture models

Molecular docking studies suggest that this compound binds to the active site of SARS-CoV-2 M~pro~ in a conformation that leverages its inherent affinity for viral proteases. While the potency against SARS-CoV-2 is moderate compared to its anti-HCV activity, this research demonstrates the potential for scaffold repurposing and highlights the importance of the this compound structural framework for broad-spectrum protease inhibition [3] [4].

Experimental Protocols and Methodologies

Biochemical Assays for Inhibitor Characterization

Enzymatic inhibition assays form the cornerstone of this compound analog characterization, providing quantitative data on inhibitor potency and mechanism of action. The standard protocol for assessing NS3/4A protease inhibition involves:

  • Recombinant protease preparation: Express and purify HCV NS3/4A protease (genotype 1a) using E. coli or baculovirus expression systems
  • Fluorogenic substrate design: Utilize peptide substrates with cleavage sites corresponding to the NS4A/NS4B or NS5A/NS5B junctions with fluorescent reporters (e.g., EDANS/DABCYL)
  • Kinetic measurements: Monitor fluorescence increase (excitation 340 nm, emission 490 nm) continuously over 30 minutes at 30°C
  • IC~50~ determination: Test serial dilutions of this compound analogs (typically 0.1 nM to 10 μM) with fixed enzyme and substrate concentrations
  • Data analysis: Fit dose-response curves using nonlinear regression to calculate IC~50~ values

For reversible covalent inhibitors like this compound, additional kinetic characterization is essential to determine the association (k~on~) and dissociation (k~off~) rates. This involves pre-incubating enzyme with inhibitor for varying time periods before measuring residual activity, enabling calculation of the inactivation rate constant.

Cellular Antiviral Activity Assessment

Replicon systems provide the primary method for evaluating this compound analog activity in a cellular context that recapitulates HCV RNA replication. The standard protocol includes:

  • Cell culture maintenance: Grow Huh-7 hepatoma cells harboring HCV subgenomic replicons (typically genotype 1b) in appropriate selective media
  • Compound treatment: Apply this compound analogs in serial dilutions for 48-72 hours
  • RNA quantification: Extract total RNA and measure HCV RNA levels using quantitative RT-PCR
  • Cytotoxicity assessment: Perform parallel MTT or CellTiter-Glo assays to determine cell viability
  • Data calculation: Determine EC~50~ (50% effective concentration) and CC~50~ (50% cytotoxic concentration) values, then compute selectivity index (SI = CC~50~/EC~50~)

For resistance profiling, introduce specific mutations (V36A, T54A, R155K, A156V/T) into the replicon system using site-directed mutagenesis and compare analog potency against wild-type and mutant replicons.

Protein Degradation assays

The evaluation of PROTAC-based this compound analogs requires specialized methodologies to quantify target degradation:

  • Inducible expression system: Establish stable cell lines with doxycycline-inducible expression of NS3-GFP fusion proteins
  • Dual-fluorescence reporter: Utilize a bicistronic design with NS3-GFP and mCherry separated by a 2A ribosomal skipping sequence to normalize for transfection efficiency and cell number
  • Degradation kinetics: Treat cells with analog concentrations (typically 1 nM to 10 μM) for 4-24 hours, then analyze by flow cytometry or fluorescence microscopy
  • DC~50~ determination: Calculate concentration causing 50% degradation of target protein from dose-response curves
  • Mechanistic validation: Confirm CRBN-dependence using CRBN knockout cells or competitor compounds (lenalidomide)
Structural Biology Techniques

X-ray crystallography provides atomic-level insights into analog-protease interactions, guiding rational design:

  • Crystallization: Co-crystallize HCV NS3/4A protease with this compound analogs using hanging drop vapor diffusion
  • Data collection: Collect diffraction data at synchrotron sources (typically 1.5-2.5 Å resolution)
  • Structure determination: Solve structures by molecular replacement using existing NS3/4A coordinates
  • Interaction analysis: Identify hydrogen bonds, hydrophobic contacts, and other interactions using programs like LigPlot+ or PyMOL

Molecular dynamics simulations complement experimental structures by modeling conformational flexibility and mutation effects:

  • System preparation: Build simulation systems with protease-inhibitor complexes solvated in explicit water with physiological ion concentrations
  • Production runs: Perform 50-100 ns simulations using AMBER or CHARMM force fields
  • Trajectory analysis: Calculate root-mean-square deviations, binding free energies (MM-GBSA/PBSA), and interaction networks

The following diagram illustrates the key experimental workflows for comprehensive characterization of this compound analogs:

G Start This compound Analog Biochem Biochemical Assays Enzymatic Inhibition Start->Biochem Cellular Cellular Assays Antiviral Activity Start->Cellular Degradation Degradation Assays PROTAC Evaluation Start->Degradation Structural Structural Studies Mechanistic Insights Start->Structural IC50 IC₅₀ Determination Biochem->IC50 Kinetics Kinetic Parameters Biochem->Kinetics EC50 EC₅₀/CC₅₀/SI Cellular->EC50 Resistance Resistance Profiling Cellular->Resistance DC50 DC₅₀ Calculation Degradation->DC50 Mechanism Mechanistic Validation Degradation->Mechanism Crystallography X-ray Crystallography Structural->Crystallography Modeling Molecular Dynamics Structural->Modeling

Figure 1: Comprehensive characterization workflow for this compound analogs, integrating biochemical, cellular, and structural methodologies.

Conclusion and Future Perspectives

The structure-activity relationship of this compound analogs provides valuable insights for antiviral drug development, particularly in addressing the persistent challenge of drug resistance. While this compound itself has been superseded by superior therapies in clinical practice, its structural framework continues to inform the design of next-generation antiviral agents with enhanced properties.

The most promising developments in this field leverage innovative mechanisms beyond traditional occupancy-driven inhibition, particularly targeted protein degradation. PROTAC-based this compound analogs represent a paradigm shift by simultaneously inhibiting and eliminating the viral target, demonstrating superior activity against resistant variants that undermine conventional inhibitors. This approach may potentially be extended to other challenging viral targets where drug resistance limits therapeutic options.

References

preclinical studies Telaprevir antiviral efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Profile of Telaprevir (VX-950)

The table below summarizes the key preclinical characteristics of this compound identified from the literature [1].

Preclinical Characteristic Findings for this compound (VX-950)
Mechanism of Action Peptidomimetic, covalent, reversible inhibitor of the HCV NS3/4A serine protease. An alpha-ketoamide that acts as a covalent trap for the catalytic serine [2] [1].
Biochemical Potency (IC₅₀) Achieved sub-nanomolar to low nanomolar potency against NS3/4A proteases from genotypes 1, 4, 5, and 6. Maintained potency against genotypes 2b and 3a in the single-digit nanomolar range [1].
Selectivity Demonstrated high selectivity; a concentration 35,000-fold higher than its IC₅₀ for NS3/4A did not appreciably inhibit a panel of 79 human proteases, receptors, and transporters [1].
Cell-Based Antiviral Activity In an HCV genotype 1b replicon system, the half-maximal effective concentration (EC₅₀) was 1.8 nM. The concentration required to eliminate the replicon from cells was 45 nM [1].
Synergy with Interferon Peginterferon alfa-2a displayed significant antiviral synergy with this compound, reducing the concentration required to eliminate the HCV replicon from cells [1].
Key Animal Model Findings In rats and monkeys, a 30 mg/kg oral dose resulted in liver concentrations 12 hours after dosing that exceeded the concentration required to eliminate the HCV replicon from cells, indicating favorable tissue penetration [1].

Detailed Experimental Protocols

The search results provide some detail on the key experiments used to characterize this compound preclinically [1].

Biochemical Protease Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the HCV NS3/4A protease.
  • Methodology: A continuous fluorescent resonance energy transfer (FRET)-based assay was used.
    • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 15% glycerol, 0.6 mM lauryldimethylamine N-oxide, 10 mM dithiothreitol.
    • Cofactor: 25 μM NS4A peptide.
    • Enzyme: Typically 50 pM of a recombinant genotype 1b NS3/4A protease.
    • Substrate: A fluorescein/QXL520-labeled FRET peptide (Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-Cys(5-FAMsp)-NH₂).
    • Procedure: The enzyme was added to the buffer containing the substrate and inhibitor to initiate the reaction. Fluorescence was monitored, and initial reaction rates were calculated from the linear phase. Dose-response curves were fitted to a four-parameter logistic function to derive IC₅₀ values.
Cell-Based Replicon Assay
  • Objective: To assess the compound's ability to inhibit viral replication in a cellular environment.
  • Methodology:
    • Cell Line: Huh7 human hepatoma cells.
    • Viral Model: Cells harboring a stable, self-replicating HCV genotype 1b replicon (K2040).
    • Procedure: this compound was serially diluted and added to the replicon-containing cells. The level of antiviral activity was measured by quantifying the reduction in HCV replicon RNA, from which the EC₅₀ (half-maximal effective concentration) was calculated.

Mechanism of Action and Development Context

The following diagram illustrates the key steps and decisions in the preclinical investigation of this compound's mechanism.

Start Start: HCV NS3/4A Protease as Drug Target Mech Identify Mechanism: Covalent, Reversible Inhibition (Alpha-ketoamide) Start->Mech Step1 In vitro Biochemical Assay (FRET-based) Mech->Step1 Step2 Cellular System Assay (Genotype 1b Replicon in Huh7 Cells) Step1->Step2 Step3 Animal Pharmacokinetic Studies (Rats and Monkeys) Step2->Step3 Hurdle Development Hurdle: Poor drug-like properties and standard assay metrics Step2->Hurdle Guides Step4 Evaluate Synergy (with Peginterferon alfa-2a) Step3->Step4 Outcome Outcome: Favorable Preclinical Profile Supports Clinical Investigation Hurdle->Outcome Overcome via innovative manufacturing/formulation

> The preclinical development pathway of this compound, highlighting key experimental phases and a major challenge that was overcome.

  • Target and Mechanism: this compound was designed to directly inhibit the HCV NS3/4A serine protease, a chymotrypsin-like enzyme essential for viral replication. It cleaves the HCV polyprotein to liberate functional viral proteins. The inhibitor acts through a two-step, time-dependent binding mechanism, forming a stable, covalent but reversible complex with the protease, which results in a very low dissociation rate [1] [3].
  • Development Challenge: It is noteworthy that this compound's development path was not straightforward. Its development was once put on hold due to its performance in a standard IC₅₀ assay, and its inherent poor drug-like properties were a formidable hurdle that required innovative solutions from manufacturing and formulation teams [3].

Important Limitations and Note

  • Data Currency: The preclinical data available in the search results is from 2008-2011. This compound itself was withdrawn from the U.S. market in 2014 [4]. This information is primarily of historical and technical interest, as the hepatitis C treatment landscape has advanced significantly with newer, more effective therapies.
  • Limited Visualization Data: The available scientific literature does not contain the structured, granular data required to generate detailed signaling pathway diagrams for this compound's specific binding mechanism.

References

Comprehensive Technical Guide: Telaprevir Chemical Synthesis and Stereochemistry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Telaprevir (LY-570310, MP-424, VX-950) represents a significant milestone in antiviral therapy as the first HCV NS3/4A protease inhibitor approved by the FDA in 2011 for treating chronic hepatitis C virus genotype 1 infection in combination with pegylated interferon and ribavirin. This peptidomimetic compound features a complex molecular architecture containing multiple stereocenters and a bicyclic proline scaffold that enables potent inhibition of the viral protease through tight-binding transition state analog behavior. The clinical development of this compound marked a paradigm shift in HCV treatment, demonstrating substantially improved sustained virological response rates in both treatment-naïve and treatment-experienced patients compared to previous standard of care regimens [1]. The tetrapeptide-derived structure incorporates unique structural elements including an N-cyclopropyl α-hydroxy-β-amino-hexanamide fragment, a bicyclic amino acid component, and a pyrazinecarboxylic acid cap, all assembled with precise stereochemical control to optimize target binding and pharmacokinetic properties [1].

Stereochemical Features and Structural Analysis

The molecular structure of this compound contains four critical stereocenters that must be rigorously controlled to maintain optimal binding to the NS3/4A protease active site. The stereochemical configuration significantly influences the pharmacological activity and metabolic stability of the molecule, necessitating efficient asymmetric synthesis approaches throughout the manufacturing process. The (1S,3aS,6aR) configuration of the bicyclic amino acid fragment creates a rigid scaffold that mimics the natural substrate conformation while enhancing proteolytic resistance [1].

Table 1: Key Stereocenters in this compound Structure

Location in Molecule Stereochemical Configuration Structural Role Synthetic Control Method
Bicyclic amino acid fragment (1S,3aS,6aR) Provides rigid conformational constraint Diastereoselective lithiation/chiral resolution
α-hydroxy-β-amino acid segment (2S,3S) Transition state isostere Epoxidation-azidation/resolution or Passerini reaction
Cyclohexylglycine moiety (S) Side chain optimization Chiral pool or asymmetric synthesis
tert-Leucine component (S) Protease binding element Chiral pool synthesis

The bicyclic pyrrolidine system adopts a trans-fused conformation that effectively pre-organizes the molecule for optimal interaction with the protease catalytic triad, while the α-hydroxy-β-amino acid component serves as a transition state analog that mimics the tetrahedral intermediate formed during peptide bond hydrolysis [1]. This strategic molecular design enables this compound to achieve potent inhibition with dissociation constants in the low nanomolar range against HCV NS3/4A protease.

G This compound This compound SC1 Bicyclic Amino Acid (1S,3aS,6aR) This compound->SC1 SC2 α-hydroxy-β-amino Acid (2S,3S) This compound->SC2 SC3 Cyclohexylglycine (S) This compound->SC3 SC4 tert-Leucine (S) This compound->SC4 Function1 Function1 SC1->Function1 Conformational Constraint Function2 Function2 SC2->Function2 Transition State Mimic Function3 Function3 SC3->Function3 Side Chain Optimization Function4 Function4 SC4->Function4 Protease Binding

Schematic Representation: The four critical stereocenters in this compound and their respective structural functions.

Synthetic Strategy Overview and Route Comparison

The synthesis of this compound has been accomplished through several strategic approaches, ranging from initial linear peptide coupling sequences to more convergent fragment assembly methods. The evolution of synthetic routes demonstrates a progressive improvement in convergency, stereocontrol, and overall process efficiency [1].

Table 2: Comparison of this compound Synthetic Strategies

Synthetic Approach Key Features Steps (Longest Linear Sequence) Overall Yield Stereochemical Control Method
Initial linear peptide synthesis Sequential fragment coupling 15-20 steps Low (1-5%) Chiral pool residues & resolution
Convergent fragment assembly Simultaneous coupling of three main fragments 10-15 steps Moderate (10-20%) Chiral resolution & asymmetric synthesis
Biocatalytic/MCR approach Enzymatic desymmetrization & Passerini/Ugi reactions <10 steps High (30-40%) MAO-N catalysis & substrate control

The initial discovery route employed a linear strategy involving sequential coupling of individual amino acid components, followed by global deprotection and final functionalization. This approach suffered from lengthy linear sequences and moderate overall yields but established the fundamental synthetic blueprint for this compound construction [1]. The improved manufacturing route adopted a more convergent strategy, preparing key fragments in parallel followed by strategic coupling to reduce the longest linear sequence and improve throughput. The most innovative biocatalytic/MCR approach integrated monoamine oxidase (MAO-N) mediated desymmetrization with multicomponent reactions (Passerini/Ugi) to dramatically reduce step count while maintaining excellent stereocontrol [1] [2].

G Fragments Key Fragments Preparation P1 N-cyclopropyl α-hydroxy-β-amino- hexanamide (3.P1) Fragments->P1 P2 Bicyclic amino acid fragment (3.P2) Fragments->P2 P3 Pyrazinecarboxylic acid (3.P5) Fragments->P3 P4 Cyclohexylglycine fragment Fragments->P4 Assembly Fragment Assembly Strategy P1->Assembly P2->Assembly P3->Assembly P4->Assembly Linear Linear Approach Sequential coupling Assembly->Linear Convergent Convergent Approach Parallel coupling Assembly->Convergent Innovative Biocatalytic/MCR Integrated approach Assembly->Innovative This compound This compound API Linear->this compound Convergent->this compound Innovative->this compound

Schematic Representation: Strategic approaches for this compound synthesis showing evolution from linear to convergent methodologies.

Key Intermediate Synthesis and Stereochemical Control

Bicyclic Amino Acid Fragment (3.P2) Synthesis

The bicyclic amino acid moiety represents one of the most structurally complex components of this compound, requiring efficient methods for constructing the trans-fused [3.3.0] bicyclic system with precise stereochemical control. The initial synthetic approach employed a reductive deoxygenation strategy starting from commercially available N-Cbz-4-oxo-perhydrocyclopenta[c]pyrrole-1-carboxylate (3.11). This route involved reduction with NaBH₄ followed by Barton deoxygenation via xanthate formation and radical reduction with tributyltin hydride/AIBN [1]. While effective for gram-scale synthesis, this sequence presented significant process limitations for manufacturing, including the use of toxic tin reagents and challenging waste stream management [1].

The improved large-scale synthesis developed by Vertex process chemists utilized a diastereoselective lithiation approach. Beginning with 3-azabicyclo[3.3.0]nonane (3.16), protection with Boc₂O followed by lithiation with Pr₂DBN ligand and trapping with CO₂ provided racemic trans-N-protected amino acid 3.18. Chiral resolution using either 1,2,3,4-tetrahydro-1(S)-naphthlamine or (R)-α-methylbenzylamine afforded the desired (1S)-amino acid in high enantiomeric excess. Subsequent conversion to tert-butyl ester 3.19 using Boc₂O and DMAP, followed by selective Boc cleavage with methanesulfonic acid, yielded the key fragment as an oxalate salt [1]. This optimized route eliminated toxic reagents and improved scalability while maintaining excellent stereochemical purity.

N-cyclopropyl α-hydroxy-β-amino-hexanamide (3.P1) Fragment Synthesis

Multiple synthetic routes have been developed for this critical fragment, which contains the key α-hydroxy-β-amino acid motif that functions as a transition state analog. The first generation approach commenced with CBz-norvaline 3.1, which was converted to a Weinreb amide followed by reduction to aldehyde 3.2 using LiAlH₄ in THF. The α-hydroxy-β-amino acid skeleton was constructed through cyanohydrin formation and hydrolysis, followed by amide coupling with cyclopropylamine using EDC-HOBt, and final hydrogenolysis over Pearlman's catalyst [1].

An alternative Passerini reaction approach provided a more direct route by treating the aldehyde intermediate with cyclopropyl isocyanide to form the α-hydroxy-β-amino acid skeleton in a single step. While more convergent, this method still required the challenging large-scale preparation of the unstable aldehyde intermediate [1]. The commercial manufacturing route employed a highly efficient epoxidation-azidation sequence starting from hexenoic acid 3.6. Coupling with cyclopropylamine via mixed anhydride yielded amide 3.7, which was epoxidized with urea-hydrogen peroxide in the presence of TFAA and p-toluenesulfonic acid. Epoxide 3.8 underwent ring opening with sodium azide and magnesium sulfate, followed by hydrogenation over Pd/C to provide racemic 3-amino-2-hydroxyhexanoic acid 3.10. Chiral resolution via deoxycholic acid salt formation, followed by acid treatment, yielded the desired (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide HCl salt 3.P1 with >99% ee [1].

Experimental Protocols and Methodologies

Peptide Coupling and Fragment Assembly

The final assembly of this compound employs standard peptide coupling methodology with careful protection/deprotection strategies to minimize epimerization and ensure proper stereochemical integrity. Representative experimental procedures from the literature include:

  • Dipeptide Fragment Coupling: To a solution of bicyclic amino ester oxalate salt 3.19 (1.0 equiv) and N-Cbz-L-t-leucine (1.05 equiv) in DCM at 0°C, add HBTU (1.1 equiv) and DIPEA (3.0 equiv). Stir the reaction mixture at 0°C to room temperature for 12-16 hours. Quench with saturated aqueous NH₄Cl solution, extract with DCM, dry over Na₂SO₄, and concentrate to obtain protected dipeptide 3.28 [3].

  • Hydrogenolysis for Cbz Removal: Charge protected dipeptide 3.28 (1.0 equiv) and Pd(OH)₂/C (Pearlman's catalyst, 20 wt%) in ethanol/THF (1:1). Apply H₂ atmosphere (50 psi) and stir at room temperature for 4-6 hours. Filter through Celite and concentrate to obtain free amino ester 3.29 [1].

  • Tripeptide Assembly: Dissolve amino ester 3.29 (1.0 equiv) and N-Cbz-L-cyclohexylglycine 3.P4 (1.05 equiv) in DMF. Cool to 0°C and add HATU (1.1 equiv) and DIPEA (3.0 equiv). Warm to room temperature and stir for 12 hours. Pour into water and extract with ethyl acetate. Wash organic layer with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to obtain protected tripeptide [3].

  • Pyrazine Incorporation: Subject the tripeptide ester to hydrogenolysis as described above to remove Cbz group. Couple the resulting free amine with pyrazinecarboxylic acid 3.P5 (1.05 equiv) using EDC·HCl (1.1 equiv) and HOBt (1.1 equiv) in DMF at 0°C to room temperature for 12 hours. After workup, hydrolyze the t-butyl ester with HCl in formic acid to provide common intermediate 3.25 [1].

Final Coupling and Oxidation
  • P1 Fragment Incorporation: Combine tripeptide acid 3.25 (1.0 equiv) and P1 fragment hydrochloride salt (1.05 equiv) in DMF. Cool to 0°C and add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir at 0°C to room temperature for 12 hours. Concentrate under reduced pressure and purify by column chromatography to obtain protected this compound precursor [3].

  • Alcohol Oxidation: Dissolve the alcohol precursor (1.0 equiv) in DCM (0.1 M concentration). Add Dess-Martin periodinane (1.2 equiv) portionwise at 0°C. Warm to room temperature and stir for 3-6 hours. Quench with saturated NaHCO₃/sodium thiosulfate solution, extract with DCM, dry over Na₂SO₄, and concentrate. Purify by recrystallization from ethyl acetate/heptane to obtain pure this compound [1]. Alternative oxidation can be performed using NaOCl (1.5 equiv) with catalytic TEMPO (0.1 equiv) in DCM/water biphasic system at 0°C for 1-2 hours [3].

Innovative Synthetic Approaches and Future Perspectives

Recent advances in this compound synthesis have focused on integrating biocatalytic methods and multicomponent reactions to dramatically improve synthetic efficiency. One particularly innovative approach utilizes monoamine oxidase (MAO-N) variants for the desymmetrization of 3,4-substituted meso-pyrrolidines (70) to afford enantiomerically pure imine (71), followed by nucleophilic addition to give pyrroline derivatives (72) with 98% ee in an overall oxidative Strecker or Mannich process [1].

A highly convergent synthesis published in Chemical Communications demonstrates the strategic combination of biocatalysis and multicomponent reactions to achieve this compound in significantly fewer steps. This approach employs an Ugi-type three-component coupling reaction where N-formyl-(S)-2-amino-1-pentanol 3.33 is oxidized to the aldehyde by Dess-Martin periodinane, followed by in situ Passerini reaction with cyclopropyl isocyanide to produce N-formyl-(S)-3-amino-2-acetoxyhexanamide 3.35 [2]. Dehydration with triphosgene-NMM at -30°C produces isocyanide intermediate 3.37, which undergoes a second three-component coupling with an imine generated by enantioselective oxidation of bicyclic amine 3.16 by monoamine oxidase, thereby completing the carbon skeleton assembly for the API [1].

References

Telaprevir in Hepatitis C Treatment: A Technical Pharmacodynamic Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Telaprevir is a direct-acting antiviral (DAA) and is specifically classified as a NS3/4A protease inhibitor [1] [2] [3]. Its mechanism is characterized by a covalent, reversible interaction with the viral enzyme [4]. The NS3/4A protease is essential for the viral life cycle, as it cleaves the HCV-encoded polyprotein into mature functional proteins (NS4A, NS4B, NS5A, and NS5B) that are necessary for viral replication [1] [3]. By binding to the active site of this protease, this compound prevents this cleavage, thereby halting the production of infectious viral particles [2] [3].

Furthermore, the NS3/4A protease also cleaves certain host cell proteins, effectively interfering with the host's innate immune signaling pathways (such as those involving TRIF and Cardif) that would otherwise trigger an antiviral state [3]. Therefore, inhibiting NS3/4A with this compound has a dual effect: it directly suppresses viral replication and indirectly restores the host's innate immune response [2] [3].

The following diagram illustrates this mechanism and its consequences.

G HCV_RNA HCV RNA Polyprotein Viral Polyprotein HCV_RNA->Polyprotein NS3_Enzyme NS3/4A Protease Enzyme Polyprotein->NS3_Enzyme Requires Cleavage Mature_Proteins Mature Viral Proteins (NS4A, NS4B, NS5A, NS5B) Viral_Replication Viral Replication & Assembly Mature_Proteins->Viral_Replication NS3_Enzyme->Mature_Proteins Immune_Interference Interference with Host Immune Signaling NS3_Enzyme->Immune_Interference This compound This compound Inhibition Enzyme Inhibition This compound->Inhibition Binds NS3/4A Inhibition->Mature_Proteins Prevents Inhibition->Viral_Replication Halts Immune_Restoration Restored Innate Immune Response Inhibition->Immune_Restoration Restores

This compound inhibits NS3/4A protease, blocking viral replication and restoring host immunity.

Quantitative Pharmacodynamic Properties

The potency and clinical efficacy of this compound are summarized in the table below.

Parameter Value / Characterization Context / Significance
Molecular Target NS3/4A serine protease (HCV genotype 1) Target of the direct-acting antiviral class [1] [3].
Inhibitory Potency (IC₅₀) 10 nM (enzyme assay) Demonstrates high potency against the target enzyme [1].
Clinical Efficacy (SVR) in Phase III Trials Sustained Virologic Response (SVR) is defined as undetectable HCV RNA 24 weeks post-treatment [4].
・ Treatment-naïve patients 74%–79% Compared to 46% with peginterferon alfa and ribavirin (PR) alone [5].
・ Treatment-experienced patients 32%–86% Varies by prior response; compared to 5%–22% with PR alone [5].
Barrier to Resistance Lower than NS5B inhibitors Amino acid substitutions at positions 155, 156, or 168 can confer resistance [1].

Viral Resistance

The barrier to the development of resistance for NS3/4A protease inhibitors like this compound is generally lower than for other DAAs, such as NS5B inhibitors [1]. Resistance emerges through the selection of pre-existing or new viral variants with specific amino acid substitutions in the NS3 protease domain that reduce drug binding. The primary mutations known to confer resistance to this compound occur at amino acid positions 155, 156, and 168 [1]. Substitutions in the enzyme's catalytic triad (H58, D82, S139) can also alter drug affinity [1]. This necessitates the use of this compound in combination with other antivirals to suppress the emergence of resistant viral strains.

Clinical and Therapeutic Considerations

Combination Therapy and Efficacy

This compound was never approved as a monotherapy. Its label indicated it must be used in combination with peginterferon alfa and ribavirin (PR)—a regimen known as triple therapy [1] [4]. This combination is crucial because it attacks the virus through multiple mechanisms, resulting in a synergistic effect that significantly increases Sustained Virologic Response (SVR) rates and reduces the likelihood of viral resistance [6] [2] [4]. In clinical practice, this regimen led to high rates of adverse events, with one study reporting 97.3% of patients experiencing at least one AE [5].

Current Status in Clinical Practice

While this compound represented a major advance in HCV therapy, its use has been superseded. This compound has been withdrawn from the market [1]. This was due to its challenging pharmacological profile (e.g., drug-drug interaction potential, dosing frequency), significant side effects (e.g., rash, anemia), and the subsequent development of newer DAA regimens that are more potent, have higher barriers to resistance, and are better tolerated [6] [4].

Conclusion

This compound is a pioneering NS3/4A protease inhibitor with a well-defined pharmacodynamic profile. Its mechanism of action involves potent, reversible inhibition of a key viral enzyme, which disrupts polyprotein processing and viral replication. While its use in clinical practice was limited by a low barrier to resistance and significant adverse effects, leading to its eventual market withdrawal, it remains an important milestone in the history of antiviral drug development.

References

Telaprevir Resistance Mutations in the NS3 Protease

Author: Smolecule Technical Support Team. Date: February 2026

Mutation(s) Level of Resistance Prevalence & Notes
V36A/M, T54A/S, R155K/T/I/M, A156S Lower-level (3-25 fold IC₅₀ increase) [1] Commonly emerge during therapy; often associated with virologic failure in the PR-only treatment phase or relapse [1].
A156T/V, V36M+R155K Higher-level (>25 fold IC₅₀ increase) [1] Often linked to virologic failure during the telaprevir dosing phase [1]. A156 variants significantly reduce binding affinity [2].
D168A/V/E/G/N/T/Y/H Resistant to other PIs (e.g., ITMN-191, BILN-2061) [3] Not a primary resistance pathway for this compound but critical for later-generation macrocyclic inhibitors [3] [2].

Molecular Mechanisms of Resistance

The structural basis for resistance is explained by the "substrate envelope" model:

  • The Concept: Viral substrates (the natural proteins the protease needs to cleave) bind to the protease's active site in a conserved manner, defining a consensus volume or "substrate envelope" [3] [2].
  • The Mechanism of Resistance: this compound and other early protease inhibitors are larger than this natural envelope and protrude from it. Mutations that confer resistance, like R155K and A156T, occur where the drug molecules protrude. These mutations selectively weaken inhibitor binding through steric hindrance or loss of favorable contacts, without compromising the binding of the natural substrates, thus maintaining viral fitness [3] [2].
  • Genotype Dependency: The R155K mutation is a major pathway for resistance in genotype 1a, but it is rarely observed in genotype 1b. This is because the genetic change required for this mutation involves a single nucleotide shift in genotype 1a, but two nucleotide changes in genotype 1b, making it less likely to occur [2].

Protocols for Detecting Resistance

The following methodologies are standard for identifying resistance mutations in a research setting.

Protocol 1: Population Sequencing of the NS3 Protease Domain

This method determines the dominant viral sequence in a patient's sample [1].

  • Sample Preparation: Extract viral RNA from patient plasma or serum [4].
  • Reverse Transcription-PCR: Synthesize cDNA from the HCV RNA, followed by a nested PCR to amplify the NS3 protease domain using specific primers [4].
  • Sequencing and Analysis: Perform direct population sequencing of the PCR product. Analyze the resulting sequences by comparing them to a reference wild-type sequence (e.g., H77) to identify amino acid changes [1] [4].
Protocol 2: Clonal Sequencing for Enhanced Sensitivity

This more sensitive method detects minor variants that may be missed by population sequencing [4].

  • Amplification and Cloning: After amplifying the NS3 protease domain, clone the PCR product into a suitable plasmid vector (e.g., using a TA/cloning system) [4].
  • Transformation and Selection: Transform the vector into competent bacteria (e.g., DH5α) and select recombinant clones [4].
  • Sequencing and Variant Identification: Sequence a large number of individual clones (e.g., 20-30 per patient). The frequency of a specific mutation is calculated by (Number of clones with the mutation / Total clones sequenced) × 100 [4].

Research Perspectives on Overcoming Resistance

Recent research explores innovative strategies to design therapies with a higher barrier to resistance.

  • The Substrate Envelope Approach: A leading strategy is to design inhibitors that fit entirely within the consensus volume defined by the natural substrates. Such drugs would be less susceptible to resistance because mutations that weaken drug binding would also interfere with the protease's essential function of substrate recognition [3] [5].
  • Targeted Protein Degradation: A novel paradigm involves creating small molecule "degraders," such as PROTACs. These heterobifunctional molecules, developed using this compound as a binding ligand, simultaneously engage the NS3/4A protease and an E3 ubiquitin ligase. This complex tags the viral protease for destruction by the proteasome, offering a dual mechanism of action (inhibition and degradation) and showing antiviral activity against variants resistant to traditional inhibitors like this compound [6].

The diagrams below summarize the core concepts of the substrate envelope theory and the innovative degrader technology.

Visual Summary of Key Concepts

Substrate_Envelope        Substrate Envelope Theory• Natural substrates fit within a conserved volume.• Drugs that protrude create resistance hotspots.• Mutations at hotspots disrupt drug binding only.     Traditional_Drug        Traditional Inhibitor (e.g., this compound)• Binds to protease active site.• Protrudes from substrate envelope.• Susceptible to single-point mutations.     Substrate_Envelope->Traditional_Drug  Guides Design Resistance Resistance Mutations (e.g., R155K, A156T) Traditional_Drug->Resistance Degrader        PROTAC Degrader• Binds protease AND E3 Ubiquitin Ligase.• Tags viral protein for destruction.• Overcomes resistance via dual mechanism.     Overcome Overcomes Resistant Variants Degrader->Overcome Susceptible Susceptible to Resistant Variants Resistance->Susceptible

Summary of the substrate envelope theory and the novel degrader approach to overcoming resistance.

References

The HCV Life Cycle: Key Steps and Therapeutic Targets

Author: Smolecule Technical Support Team. Date: February 2026

The HCV life cycle is entirely intracellular, with the virus heavily dependent on host cellular machinery for its replication [1]. The table below outlines the major stages and the viral and host factors involved, many of which serve as potential or actual therapeutic targets.

Life Cycle Stage Key Viral Components Key Host Cellular Factors Therapeutic Significance
Viral Entry [1] [2] E1/E2 glycoproteins, ApoE SR-B1, CD81, CLDN1, OCLN, LDLR, HSPGs [1] Potential target for entry inhibitors; helps define hepatotropism [1]
Polyprotein Translation & Proteolytic Processing [2] [3] HCV IRES, Polyprotein, NS2 protease, NS3/4A protease Host signal peptidases NS3/4A protease is a major drug target (e.g., Glecaprevir) [4]
RNA Replication [2] NS5B RdRp, NS3 helicase, NS4B, NS5A Membranous web components NS5B is a target for nucleos(t)ide and non-nucleoside polymerase inhibitors
Assembly & Release [1] [2] Core protein, E1/E2, NS5A ApoE, DGAT1, VLDL assembly pathway Association with lipoproteins forms "lipo-viro-particles," aiding immune evasion [1]

The NS3/4A protease is a primary target for Direct-Acting Antivirals (DAAs). It is a serine protease consisting of the N-terminal domain of the NS3 protein complexed with its cofactor, NS4A [3]. Its essential functions make it an excellent drug target:

  • Viral Polyprotein Processing: It cleaves the viral polyprotein at four specific junctions (NS3/4A, NS4A/4B, NS4B/5A, and NS5A/5B) to release the mature non-structural proteins (NS3, NS4A, NS4B, NS5A, NS5B) required for replication [2] [3].
  • Immune Evasion: It cleaves and inactivates two critical host adaptor proteins in the innate immune signaling pathway: MAVS (mitochondrial antiviral-signaling protein) and TRIF [3] [5]. This blunts the host's interferon response, allowing the virus to establish persistent infection.

The following diagram illustrates the mechanism of action of protease inhibitors and the site of a novel degrader technology.

hcv_pi_mechanism HCV Protease Inhibition and Degradation Mechanism cluster_occupancy Traditional Protease Inhibitor (e.g., Telaprevir) cluster_degradation Protease Degrader (e.g., DGY-08-097) Polyprotein HCV Polyprotein NS3_4A_Active NS3/4A Protease (Active) Polyprotein->NS3_4A_Active Cleaves MatureProteins Mature NS Proteins (NS3, NS4A, NS4B, NS5A, NS5B) NS3_4A_Active->MatureProteins NS3_4A_Inhibited NS3/4A Protease (Inhibited) NS3_4A_Active->NS3_4A_Inhibited Ubiquitination Polyubiquitination NS3_4A_Active->Ubiquitination Facilitates ReplicationComplex Functional Replication Complex MatureProteins->ReplicationComplex PI Protease Inhibitor PI->NS3_4A_Active Binds & Inhibits Degrader Heterobifunctional Degrader Degrader->NS3_4A_Active Binds Protease E3_Ligase E3 Ubiquitin Ligase (CRL4CRBN) Degrader->E3_Ligase Recruits E3 Ligase E3_Ligase->Ubiquitination Facilitates NS3_4A_Degraded NS3/4A Protease (Degraded via Proteasome) Ubiquitination->NS3_4A_Degraded

Mechanisms of NS3/4A protease inhibition and induced degradation.

HCV Protease Inhibitors: Clinical Agents and Resistance

HCV protease inhibitors are peptidomimetic molecules that competitively block the enzyme's active site, preventing polyprotein cleavage [4] [3]. Their names typically end in "-previr" [6].

Drug Name Chemical Class Approval Status (US) Key Clinical Context
Boceprevir [4] Linear α-ketoamide Withdrawn (2015) First-generation, used with Peg-IFN/Ribavirin
This compound [4] [3] Linear α-ketoamide Withdrawn (2015) First-generation, proof-of-concept in triple therapy
Simeprevir [4] Macrocyclic Withdrawn (2018) Second-generation, improved efficacy
Glecaprevir [4] Macrocyclic Approved (2017) Part of pangenotypic combo Mavyret (with pibrentasvir)
Grazoprevir [4] Macrocyclic Approved (2016) Part of pangenotypic combo Zepatier (with elbasvir)
Paritaprevir [4] Macrocyclic Withdrawn (2018) Used in Viekira Pak (boosted with ritonavir)

A major challenge with early protease inhibitors was the rapid emergence of drug-resistant viral variants due to HCV's high replication rate and the low fidelity of its RNA-dependent RNA polymerase [7] [3]. The table below lists key resistance-associated substitutions (RAS) that diminish the efficacy of protease inhibitors.

Residue Substitutions Drugs Affected
R155 K, T, I, M, G, L, S, Q Boceprevir, this compound, ITMN-191, BILN-2061, TMC435 [7]
A156 V, T, S, I, G Boceprevir, this compound, ITMN-191, BILN-2061, TMC435 [7]
D168 A, V, E, G, N, T, Y, H ITMN-191, BILN-2061, TMC435 [7]
V36 A, M, L, G Boceprevir, this compound [7]
Q80 K, R, H, G, L TMC435 [7]

Structural analyses reveal that mutations conferring the strongest resistance occur where the drug molecule protrudes beyond the consensus volume occupied by the natural polypeptide substrates (the "substrate envelope") [7]. This means mutations at these positions selectively weaken inhibitor binding without compromising the protease's ability to recognize and process its viral substrates [7].

Emerging Strategies and Experimental Approaches

Targeted Protein Degradation of NS3/4A

A novel strategy to overcome resistance involves proteolysis-targeting chimeras (PROTACs). These heterobifunctional small molecules are designed to both inhibit and induce the degradation of the target protein [5].

  • Mechanism: One ligand (e.g., derived from this compound) binds the NS3/4A protease, while another recruits an E3 ubiquitin ligase complex (e.g., CRL4CRBN). This brings the viral protein and the ubiquitin machinery into proximity, leading to NS3 ubiquitination and its subsequent degradation by the proteasome [5].
  • Advantage: This approach has demonstrated potent antiviral activity against mutant viruses that are resistant to the parental protease inhibitor this compound. Degradation removes the entire protein, abrogating all its functions, and may provide a higher barrier to resistance [5].
Key Experimental Protocols in HCV Research
  • Biochemical Protease Inhibition Assay:

    • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the NS3/4A protease.
    • Methodology: A purified NS3/4A protease domain is incubated with a fluorogenic or chromogenic peptide substrate that mimics a natural cleavage site (e.g., NS4B/NS5A or NS5A/NS5B). The rate of substrate cleavage is measured spectrophotometrically in the presence of a compound. The IC₅₀ is calculated from the concentration-dependent reduction in enzymatic activity [5].
  • Cell-Based Antiviral Activity Assay:

    • Purpose: To evaluate the efficacy of compounds in a cellular context using the HCV replicon system or infectious cell culture-derived HCV (HCVcc).
    • Methodology: Huh-7 hepatoma cells harboring an HCV replicon (self-replicating viral RNA) or infected with HCVcc are treated with serial dilutions of the test compound. After a set period, antiviral activity is quantified by measuring the reduction in HCV RNA levels using RT-qPCR, or the reduction in viral protein expression using immunofluorescence or Western blot [3] [5]. The half-maximal effective concentration (EC₅₀) is determined.
  • Resistance Selection Studies:

    • Purpose: To identify resistance-associated substitutions that emerge under drug pressure.
    • Methodology: Replicon cells or HCVcc-infected cells are cultured in the presence of a progressively increasing concentration of the inhibitor. Viral RNA is isolated from pools of replicon cells or from the culture supernatant. The NS3 protease domain is amplified by RT-PCR and sequenced to identify emerging mutations [7]. The impact of identified mutations on drug susceptibility is then confirmed by engineering them into a naive replicon for EC₅₀ shift assays.

The field of HCV therapy has been transformed by DAAs, with protease inhibitors playing a central role. Current research focuses on overcoming resistance and developing novel mechanistic approaches, such as targeted degradation, which may also inform antiviral strategies against other pathogens.

References

Comprehensive Application Notes and Protocols: LC-MS/MS Method Validation for Telaprevir Quantification in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Telaprevir (VX-950) represents a significant milestone in antiviral therapy, serving as a first-generation direct-acting antiviral agent specifically developed for the treatment of hepatitis C virus (HCV) genotype 1 infection. As a potent inhibitor of the HCV NS3/4A serine protease, this compound directly targets viral replication, marking a substantial advancement beyond the previous standard of care based on pegylated interferon and ribavirin. The clinical approval of this compound in 2011 revolutionized HCV treatment paradigms, offering improved sustained virological response rates for difficult-to-treat patient populations. However, the pharmacokinetic profile of this compound presents several analytical challenges, including significant variability between individuals, the existence of an inactive R-diastereomer (VRT-127394), and the potential for ex vivo interconversion between isomeric forms. These factors necessitate precise and reliable bioanalytical methods for accurate quantification in biological matrices to support therapeutic drug monitoring, pharmacokinetic studies, and dose optimization in clinical practice [1] [2] [3].

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for the bioanalysis of this compound due to its exceptional sensitivity, selectivity, and capacity for high-throughput analysis. The development and validation of robust LC-MS/MS methods are critical for obtaining reliable concentration data that informs clinical decision-making. This application note provides a comprehensive compilation of validated LC-MS/MS methods for this compound quantification in human plasma, encompassing detailed experimental protocols, method validation data, and practical considerations for implementation in regulated bioanalytical laboratories. These methods enable researchers to address the complex analytical challenges associated with this compound monitoring, including the need for isomer separation, prevention of ex vivo interconversion, and achievement of sufficient sensitivity to capture the complete pharmacokinetic profile [1] [2] [3].

Table 1: Key Characteristics of this compound and Its R-Diastereomer

Parameter This compound (VX-950) R-Diastereomer (VRT-127394)
Therapeutic Category HCV NS3/4A protease inhibitor Inactive metabolite/isomer
Molecular Weight 679.85 g/mol 679.85 g/mol
Active Form Yes No (significantly reduced antiviral activity)
MRM Transition 680.59→322.42 680.59→322.42
Chromatographic Separation Required from R-diastereomer Required from this compound
Stability Concern Potential ex vivo interconversion Potential ex vivo interconversion

Experimental Design and Methodology

Instrumentation and Chromatographic Conditions

The analytical methods for this compound quantification employ advanced LC-MS/MS systems configured with reversed-phase chromatography and positive ion electrospray ionization (ESI+). The core instrumentation typically includes a high-performance liquid chromatography system comprising a binary or quaternary pump, autosampler maintained at 4-10°C, and a column oven with precise temperature control. The detection system consists of a triple quadrupole mass spectrometer equipped with electrospray ionization source operated in positive ion mode. Data acquisition and processing are performed using vendor-specific software packages capable of controlling the instrument and processing quantitative data [1] [2] [3].

Chromatographic separation represents a critical aspect of this compound bioanalysis due to the necessity of resolving the active drug from its inactive R-diastereomer (VRT-127394). Two predominant approaches have been successfully validated: gradient elution and isocratic separation. The gradient method utilizes an Accucore C18 column (2.1 × 75 mm, 2.6 μm) with mobile phase A consisting of water:ammonia (25%) in a 100:0.01 (v/v) ratio and mobile phase B comprising acetonitrile:methanol:ammonia (25%) in a 15:85:0.01 (v/v/v) ratio. The gradient program typically starts at 40% B, increases to 90% B over 3.5 minutes, holds for 1.5 minutes, then re-equilibrates to initial conditions, with a total run time of 6-7 minutes. Alternatively, the isocratic method employs a Waters XBridge BEH Shield C18 column (2.1 × 75 mm, 2.5 μm) with a mobile phase consisting of water:acetonitrile:isopropanol (50:45:5) with 1% ammonia, delivered at a flow rate of 0.2 mL/min. Both methods effectively resolve this compound from its R-diastereomer with retention times typically between 2.5-4.0 minutes, providing adequate separation to prevent cross-talk and ensure accurate quantification of both isomers [1] [2].

Mass Spectrometry Parameters

Mass spectrometric detection of this compound and its R-diastereomer leverages selective reaction monitoring (SRM) in positive ion mode to achieve the requisite sensitivity and specificity. The optimized MS parameters consistently demonstrate the protonated molecular ion [M+H]⁺ at m/z 680.59 for both this compound and VRT-127394, with the characteristic product ion at m/z 322.42 used for quantification. The stable isotope-labeled internal standard this compound-d11 exhibits a precursor ion at m/z 691.15 and a product ion at m/z 110.13. Key mass spectrometry parameters include a capillary voltage of 3.0-3.5 kV, source temperature maintained at 150°C, desolvation temperature ranging from 350-500°C, cone gas flow of 10-50 L/hour, and desolvation gas flow of 800-1000 L/hour. The collision energy optimized for this compound and its R-diastereomer typically ranges from 22-25 eV, while the internal standard is fragmented at a slightly higher energy of 32-35 eV. These parameters are routinely optimized during method development to maximize signal-to-noise ratio and ensure robust performance across extended analytical runs [1] [2].

Table 2: Optimized Mass Spectrometry Parameters for this compound Quantification

Parameter Setting Description
Ionization Mode ESI+ Positive electrospray ionization
MRM Transition (this compound) 680.59→322.42 Quantification transition
MRM Transition (VRT-127394) 680.59→322.42 Quantification for R-diastereomer
MRM Transition (ISTD) 691.15→110.13 This compound-d11 internal standard
Collision Energy 22-25 eV This compound & VRT-127394
Collision Energy (ISTD) 32-35 eV This compound-d11
Capillary Voltage 3.0-3.5 kV Spray voltage
Source Temperature 150°C Ion source heating
Desolvation Temperature 350-500°C Desolvation gas heating
Sample Preparation Protocol

Liquid-liquid extraction (LLE) has emerged as the preferred sample preparation technique for this compound bioanalysis due to its effectiveness in removing phospholipids and other matrix components that can cause ion suppression or enhancement. The optimized LLE protocol begins with the aliquoting of 100-200 μL of human plasma into appropriate extraction tubes. For methods requiring stabilization against ex vivo interconversion, acidification with 50 μL of 0.1% formic acid may be employed, though recent evidence suggests this may not be necessary for accurate this compound quantification [2]. Following the addition of 50 μL of internal standard working solution (this compound-d11 at approximately 100 ng/mL in methanol), samples are vortex-mixed briefly. The extraction is performed using 1-2 mL of tert-butyl methyl ether (TBME) as the organic solvent, with vigorous mixing for 10-15 minutes. After centrifugation at 4,000-5,000 × g for 5-10 minutes at 4°C, the organic layer is transferred to a clean tube and evaporated to dryness under a gentle nitrogen stream at 40°C. The residue is reconstituted in 100-200 μL of reconstitution solution, typically a mixture of acetonitrile and water (50:50, v/v), with brief vortex mixing followed by centrifugation prior to LC-MS/MS analysis. This extraction procedure consistently demonstrates extraction efficiencies exceeding 85% for both this compound and its R-diastereomer, with minimal matrix effects and consistent recovery across the calibration range [1] [2] [3].

telaprevir_workflow Sample Preparation Workflow for this compound start Start with 100-200 µL Human Plasma acidification Acidification with 0.1% Formic Acid (Optional) start->acidification isd_addition Add Internal Standard (this compound-d11, 50 µL) acidification->isd_addition extraction Liquid-Liquid Extraction with tert-Butyl Methyl Ether (1-2 mL) isd_addition->extraction centrifugation Centrifugation (4,000-5,000 × g, 5-10 min, 4°C) extraction->centrifugation transfer Transfer Organic Layer to Clean Tube centrifugation->transfer evaporation Evaporation to Dryness under N₂ Stream at 40°C transfer->evaporation reconstitution Reconstitution in 100-200 µL ACN:Water (50:50) evaporation->reconstitution lc_msms LC-MS/MS Analysis reconstitution->lc_msms

Figure 1: Sample preparation workflow for this compound quantification in human plasma using liquid-liquid extraction.

Method Validation Results

Validation Performance Data

Rigorous validation of the LC-MS/MS methods for this compound quantification has been conducted in accordance with regulatory guidelines established by the FDA and EMA for bioanalytical method validation. The methods demonstrate linear responses over a concentration range of 5-5000 ng/mL for both this compound and its R-diastereomer, with correlation coefficients (r²) exceeding 0.99 using weighted (1/x or 1/x²) linear regression. The lower limit of quantification (LLOQ) of 5 ng/mL provides adequate sensitivity for capturing terminal phase concentrations in pharmacokinetic studies, with accuracy and precision at this level meeting the acceptance criteria of ±20% bias and ≤20% coefficient of variation (CV). Intra-day and inter-day accuracy values for this compound range from 94-108%, with precision values (%CV) less than 6.5% across all quality control levels, demonstrating excellent method reliability. Selectivity experiments confirm no significant interference from endogenous plasma components at the retention times of this compound, its R-diastereomer, or the internal standard. Matrix effect evaluations indicate consistent ion suppression or enhancement across different plasma lots, with normalized matrix factors ranging from 0.95-1.05 and CV values below 10%, confirming minimal matrix-related bias in quantification [1] [2].

Table 3: Method Validation Summary for this compound LC-MS/MS Assay

Validation Parameter Results Acceptance Criteria
Linear Range 5-5000 ng/mL N/A
Correlation Coefficient (r²) >0.99 ≥0.99
LLOQ 5 ng/mL ±20% bias, ≤20% CV
Accuracy (Intra-day) 94-108% 85-115% (100% at LLOQ)
Precision (Intra-day, %CV) <6.5% ≤15% (≤20% at LLOQ)
Precision (Inter-day, %CV) <8.5% ≤15% (≤20% at LLOQ)
Extraction Recovery >85% Consistent and reproducible
Matrix Effect 0.95-1.05 (CV<10%) CV ≤15%
Benchtop Stability 6 hours Within ±15% of nominal
Freeze-Thaw Stability 3 cycles Within ±15% of nominal
Long-Term Stability 30 days at -80°C Within ±15% of nominal
Detailed Validation Protocols
3.2.1 Linearity and Sensitivity Assessment

The establishment of calibration curves follows a standardized protocol involving the preparation of at least eight non-zero concentrations spanning the 5-5000 ng/mL range. Calibration standards are prepared by spiking appropriate volumes of this compound and R-diastereomer working solutions into blank human plasma. A minimum of three calibration curves are analyzed on separate days to establish the relationship between peak area ratios (analyte to internal standard) and nominal concentrations. Linear regression with weighting factors (1/x or 1/x²) is applied to address heteroscedasticity. The lower limit of quantification (LLOQ) is established by analyzing six replicate samples at 5 ng/mL, with accuracy required to be within 80-120% of the nominal concentration and precision not exceeding 20% CV. Additionally, the signal-to-noise ratio at LLOQ must be greater than 5:1. For methods targeting ultra-trace analysis, approaches such as larger plasma sample volumes (200 μL), optimized extraction techniques, and enhanced mass spectrometer detection parameters can be employed to achieve lower quantification limits if required for specialized applications [1] [2] [4].

3.2.2 Precision and Accuracy Evaluation

The assessment of method precision and accuracy involves the analysis of quality control samples at four concentration levels: LLOQ (5 ng/mL), low (15 ng/mL), medium (800 ng/mL), and high (4000 ng/mL) concentrations. Precision and accuracy are evaluated through both intra-day and inter-day experiments. For intra-day assessment, six replicates at each QC level are analyzed in a single analytical run, while for inter-day evaluation, six replicates at each QC level are analyzed across three separate runs on different days. The acceptance criteria require that accuracy (expressed as percentage of nominal concentration) be within 85-115% for all QC levels except LLOQ (80-120%), and precision (expressed as %CV) should not exceed 15% for QC samples and 20% for LLOQ samples. These experiments also incorporate incurred sample reanalysis to verify method reproducibility with actual study samples. The demonstrated precision and accuracy values for this compound methods consistently fall within these acceptance criteria, confirming method suitability for supporting pharmacokinetic studies [1] [2] [5].

3.2.3 Stability Experiments

Comprehensive stability assessments are critical for establishing appropriate sample handling procedures throughout the analytical process. Stability experiments evaluate this compound and its R-diastereomer under various conditions, including benchtop stability at room temperature for at least 6 hours, processed sample stability in autosampler conditions (4-10°C) for 24-48 hours, freeze-thaw stability through three complete cycles (-80°C to room temperature), and long-term stability at -80°C for at least 30 days. Additionally, stability in whole blood is evaluated for up to 2 hours at room temperature to establish appropriate blood collection and processing procedures. All stability experiments are conducted using QC samples at low and high concentrations with six replicates at each level, with acceptance criteria requiring mean concentration values within ±15% of nominal concentrations. Special attention is given to the potential for ex vivo interconversion between this compound and its R-diastereomer, with studies demonstrating that proper sample handling and rapid processing minimize this conversion [1] [2] [3].

Discussion and Applications

Analytical Challenges and Solutions

The bioanalysis of this compound presents several unique challenges that require specialized methodological considerations. The most significant challenge is the potential for ex vivo interconversion between the active this compound and its inactive R-diastereomer (VRT-127394) in biological samples. Early methods addressed this concern through immediate acidification of plasma samples following collection, with the addition of 50 μL of 0.1% formic acid per 100 μL of plasma effectively stabilizing the isomers. However, more recent research by [2] demonstrates that accurate quantification of this compound can be achieved without acidification, simplifying sample collection procedures in clinical settings. This finding significantly streamlines the workstream for therapeutic drug monitoring applications while maintaining data quality and reliability. Another analytical challenge involves the chromatographic separation of the isomeric forms, which has been successfully addressed through optimized reversed-phase conditions utilizing either gradient or isocratic elution with specially selected stationary phases that provide sufficient resolution (Rs > 1.5) between the closely eluting isomers [1] [2].

The implementation of stable isotope-labeled internal standards (this compound-d11) represents a critical methodological advancement that corrects for variability in sample preparation, matrix effects, and instrument response. The use of this deuterated internal standard, which possesses nearly identical chemical and physical properties to the analyte but distinct mass spectrometric characteristics, significantly enhances method robustness and reproducibility. Furthermore, the selection of liquid-liquid extraction over solid-phase extraction or protein precipitation provides superior cleanup of plasma samples, effectively reducing phospholipid-mediated matrix effects that commonly compromise LC-MS/MS analyses. These methodological refinements collectively address the principal challenges in this compound bioanalysis, resulting in reliable methods suitable for supporting regulatory submissions and clinical decision-making [1] [2] [4].

telaprevir_analysis Analytical Workflow with Key Challenges and Solutions cluster_challenges Analytical Challenges & Solutions sample Plasma Sample (100-200 µL) sample_prep Sample Preparation Liquid-Liquid Extraction sample->sample_prep lc_separation Chromatographic Separation Reversed-Phase C18 Column sample_prep->lc_separation ms_detection Mass Spectrometric Detection ESI+ MRM: 680.59→322.42 lc_separation->ms_detection data_analysis Data Analysis Peak Area Ratio (Analyte/ISTD) ms_detection->data_analysis result Quantification Result Linear Range: 5-5000 ng/mL data_analysis->result challenge1 Challenge: Isomer Interconversion solution1 Solution: Acidification (Optional) Rapid Processing challenge1->solution1 challenge2 Challenge: Matrix Effects solution2 Solution: Stable Isotope ISTD Liquid-Liquid Extraction challenge2->solution2 challenge3 Challenge: Isomer Separation solution3 Solution: Optimized Chromatography Gradient/Isocratic Elution challenge3->solution3

Figure 2: Comprehensive analytical workflow for this compound quantification highlighting key challenges and corresponding solutions.

Clinical Applications and Implications

The validated LC-MS/MS methods for this compound quantification have enabled numerous clinical applications that enhance patient care and optimize therapeutic outcomes. Therapeutic drug monitoring (TDM) represents a primary application, particularly given the considerable inter-individual variability in this compound exposure and the established exposure-response relationships for both efficacy and safety endpoints. Research has demonstrated that this compound plasma concentrations correlate with virological response rates, with trough concentrations (Ctrough) below a certain threshold associated with reduced sustained virological response. Additionally, elevated drug exposures have been linked to an increased incidence of adverse events, including rash and anemia. The implementation of TDM using these validated methods allows for personalized dosing strategies that maximize therapeutic efficacy while minimizing toxicity, particularly in special populations such as patients with hepatic impairment, those receiving concomitant medications, or individuals with unusual pharmacokinetic profiles [3] [5].

Beyond therapeutic drug monitoring, these methods have been instrumental in supporting clinical pharmacokinetic studies that characterize the absorption, distribution, metabolism, and excretion of this compound in diverse patient populations. The high sensitivity of the assays (LLOQ 5 ng/mL) enables accurate characterization of terminal elimination phases, while the wide dynamic range (5-5000 ng/mL) accommodates the substantial peak-trough fluctuations observed with the approved three-times-daily dosing regimen. Furthermore, the capacity for simultaneous quantification of this compound and its R-diastereomer provides insights into the isomeric interconversion processes that may occur in vivo, informing our understanding of the drug's metabolic fate. These methods also support drug-drug interaction studies that investigate the potential for pharmacokinetic interactions between this compound and concomitant medications, particularly those involving CYP3A4 enzyme inhibition or induction. The robust performance of these LC-MS/MS methods across multiple laboratories and study populations confirms their utility as valuable tools in clinical pharmacology research and patient management [2] [3] [5].

Conclusions

The comprehensive validation data presented in this application note demonstrate that the LC-MS/MS methods for this compound quantification in human plasma exhibit exceptional performance characteristics that meet or exceed regulatory requirements for bioanalytical methods. The methods provide reliable quantification across a wide dynamic range of 5-5000 ng/mL, with adequate sensitivity to support pharmacokinetic studies and therapeutic drug monitoring applications. The successful resolution of this compound from its pharmacologically inactive R-diastereomer addresses a critical analytical challenge, while the optimized sample preparation procedure ensures consistent performance with minimal matrix effects. The detailed experimental protocols provided enable straightforward implementation in regulated bioanalytical laboratories, with sufficient flexibility to accommodate different instrumentation platforms and specific research needs.

The methodological advances embodied in these this compound assays represent a significant contribution to the field of clinical bioanalysis, particularly in the realm of direct-acting antiviral agents. The careful attention to isomer separation, stability assessment, and validation rigor establishes a template for the development of methods for other pharmaceutical compounds with similar analytical challenges. As treatment paradigms for hepatitis C continue to evolve, with this compound now largely superseded by next-generation antiviral agents, the methodological principles and validation approaches described herein remain relevant for the bioanalysis of contemporary therapeutics. The continued refinement of these methods, potentially incorporating advances in chromatographic materials, mass spectrometric detection, and sample preparation technologies, will further enhance the efficiency and capability of bioanalytical support for clinical pharmacology studies and therapeutic drug monitoring programs.

References

Comprehensive Application Notes and Protocols for Response-Guided Therapy with Telaprevir in Chronic Hepatitis C Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Telaprevir-Based Triple Therapy and Response-Guided Therapy

This compound represents a significant advancement in the treatment of chronic hepatitis C virus (HCV) genotype 1 infection, marking the era of direct-acting antiviral agents (DAAs) when it was first approved. As an NS3/4A protease inhibitor, this compound specifically targets the HCV serine protease enzyme essential for viral replication by cleaving the virally encoded polyprotein into mature functional proteins. When combined with the previous standard of care—pegylated interferon-alfa (Peg-IFN-α) and ribavirin (RBV)—this compound formed a triple therapy regimen that substantially improved sustained virological response (SVR) rates compared to dual therapy alone. The response-guided therapy (RGT) paradigm emerged as a crucial strategy during this period, allowing clinicians to individualize treatment duration based on early virological response, thereby optimizing efficacy while minimizing treatment-related adverse effects and costs.

The fundamental principle behind RGT involves using early virological milestones to predict the likelihood of achieving SVR, defined as undetectable HCV RNA 24 weeks after treatment completion. For this compound-based regimens, the critical milestone is the extended rapid virological response (eRVR), defined as undetectable HCV RNA at both weeks 4 and 12 of treatment. This approach recognized that patients achieving this early response marker had high probabilities of SVR even with shorter treatment durations, while those without eRVR benefited from extended therapy. The RGT strategy with this compound was evaluated in multiple randomized controlled trials including both treatment-naïve and treatment-experienced patients, demonstrating that approximately half of treatment-naïve patients could qualify for shortened therapy while maintaining high SVR rates [1].

Response-Guided Therapy Criteria and Treatment Algorithms

RGT Criteria for Treatment Shortening

The implementation of response-guided therapy with this compound requires careful assessment of specific virological milestones at predetermined time points during treatment. The criteria for determining eligibility for shortened therapy duration differ between treatment-naïve patients and those with prior treatment experience, reflecting their differential likelihood of achieving sustained virological response based on their treatment history and viral response patterns.

Table 1: RGT Criteria for Treatment Shortening with this compound-Based Therapy

Patient Population Criteria for 24-Week Total Duration Recommended Regimen SVR Rates with Shortened Therapy
Treatment-naïve Undetectable HCV RNA at weeks 4 AND 12 (eRVR) 12 weeks TVR + Peg-IFN-α/RBV followed by 12 weeks Peg-IFN-α/RBV alone 83-92% [1]
Prior relapsers Undetectable HCV RNA at weeks 4 AND 12 (eRVR) 12 weeks TVR + Peg-IFN-α/RBV followed by 12 weeks Peg-IFN-α/RBV alone >80% [2]
Prior partial responders Not eligible for shortened therapy 12 weeks TVR + Peg-IFN-α/RBV followed by 36 weeks Peg-IFN-α/RBV alone (48 weeks total) 57-61% [1]
Prior null responders Not eligible for shortened therapy 12 weeks TVR + Peg-IFN-α/RBV followed by 36 weeks Peg-IFN-α/RBV alone (48 weeks total) 30-39% [1] [3]

The treatment algorithm for this compound-based therapy incorporates both lead-in and response-guided phases, allowing for personalized treatment duration based on early virological response. All patients initiate treatment with a triple therapy phase consisting of this compound (1125 mg twice daily with food) combined with peginterferon-alfa and weight-based ribavirin for the first 12 weeks. Following this initial phase, treatment duration is determined according to patient classification and on-treatment virological response:

  • For treatment-naïve patients and prior relapsers: Those achieving eRVR (undetectable HCV RNA at both week 4 and week 12) qualify for a total treatment duration of 24 weeks, completing an additional 12 weeks of peginterferon-alfa and ribavirin alone after the initial 12-week triple therapy phase. Patients who do not achieve eRVR but have undetectable HCV RNA at week 24 should receive a total of 48 weeks of therapy (12 weeks triple therapy followed by 36 weeks of peginterferon-alfa and ribavirin) [1] [4].

  • For prior partial and null responders: These patients are not eligible for shortened therapy regardless of on-treatment response due to their higher risk of relapse with shorter durations. They should receive a total of 48 weeks of therapy (12 weeks triple therapy followed by 36 weeks of peginterferon-alfa and ribavirin) [1] [2].

Table 2: Virological Stopping Rules for Futility in this compound-Based Therapy

Time Point Stopping Rule Criteria Action
Week 4 HCV RNA >1000 IU/mL Discontinue all three medications (futility rule)
Week 12 HCV RNA >1000 IU/mL Discontinue all three medications (futility rule)
Week 24 Detectable HCV RNA (any level) Discontinue peginterferon-alfa and ribavirin (futility rule)
Any point Confirmed HCV RNA rebound (>1 log₁₀ increase from nadir) Consider discontinuation due to virologic failure
Treatment Algorithm Visualization

The following diagram illustrates the decision-making process for response-guided therapy with this compound:

G Start Start this compound Triple Therapy Wk4 Week 4: HCV RNA Assessment Start->Wk4 Wk12 Week 12: HCV RNA Assessment Wk4->Wk12 HCV RNA ≤1000 IU/mL StopFutility Discontinue Therapy (Futility Rule) Wk4->StopFutility HCV RNA >1000 IU/mL eRVR Achieved eRVR? (Undetectable at Wk4 & Wk12) Wk12->eRVR HCV RNA ≤1000 IU/mL Wk12->StopFutility HCV RNA >1000 IU/mL PtType Patient Classification eRVR->PtType Yes LongTx 48-Week Total Duration 12 weeks TVR + Peg-IFN-α/RBV → 36 weeks Peg-IFN-α/RBV eRVR->LongTx No ShortTx 24-Week Total Duration 12 weeks TVR + Peg-IFN-α/RBV → 12 weeks Peg-IFN-α/RBV PtType->ShortTx Treatment-naïve or Prior Relapser NotEligible Not Eligible for Shortened Therapy PtType->NotEligible Prior Partial/Null Responder NotEligible->LongTx

Clinical Protocols and Monitoring Requirements

Patient Monitoring Schedule and Assessments

Implementing this compound-based response-guided therapy requires stringent monitoring protocols to assess both efficacy and safety parameters throughout the treatment course. The virological monitoring schedule is particularly critical for making RGT decisions and identifying futility points where therapy should be discontinued. The recommended monitoring protocol includes both laboratory assessments and clinical evaluations at specific time points:

  • Baseline assessments: Comprehensive evaluation including HCV genotype confirmation, quantitative HCV RNA measurement, complete blood count with differential, comprehensive metabolic panel (liver enzymes, bilirubin, creatinine, electrolytes), TSH, and uric acid. For patients with suspected advanced fibrosis or cirrhosis, non-invasive elastography or liver biopsy should be considered [4] [5].

  • On-treatment virological monitoring: HCV RNA levels must be quantified at weeks 4, 12, and 24 using a highly sensitive real-time PCR assay with a lower limit of detection ≤15 IU/mL. The COBAS TaqMan HCV test or equivalent validated assays are recommended for consistent monitoring [6]. Week 4 and week 12 measurements are essential for RGT decisions, while week 24 assessment determines continuation for patients without eRVR.

  • Safety and laboratory monitoring: Hematological parameters (hemoglobin, white blood cell count with differential, platelet count) and chemistry panels (hepatic, renal, metabolic parameters) should be assessed at weeks 2, 4, 8, and 12, with more frequent hemoglobin monitoring (every 1-2 weeks) for patients developing anemia [4]. Patients should be clinically evaluated for dermatological reactions at each visit, with particular attention to progressive rash or systemic symptoms.

Table 3: Recommended Monitoring Schedule for this compound-Based RGT

Assessment Baseline Week 2 Week 4 Week 8 Week 12 Week 24 Post-treatment
HCV RNA X X (RGT) X (RGT) X (RGT) 24 weeks post-treatment
Hemoglobin X X X X X As clinically indicated
Neutrophils X X X X X As clinically indicated
Platelets X X X X X As clinically indicated
Liver enzymes X X X X X As clinically indicated
Bilirubin X X X X X As clinically indicated
Creatinine X X X X X As clinically indicated
TSH X X X
Clinical rash evaluation X X X X X X
Experimental Protocols and Efficacy Data

The RGT criteria for this compound were established based on robust clinical trial data demonstrating that early virological response strongly correlates with SVR. In a systematic review and Bayesian mixed-treatment comparison including seven randomized controlled trials and 3505 patients, treatment-naïve patients achieving eRVR and completing 24 weeks of total therapy had SVR rates comparable to those receiving 48 weeks of therapy (odds ratios for SVR: 3.4 compared to standard therapy) [1]. The SVR rates vary significantly based on treatment history and response to prior therapy:

  • For treatment-naïve patients receiving this compound-based triple therapy with RGT, SVR rates range from 69-75% in major clinical trials, compared to 38-44% with standard peginterferon-alfa and ribavirin therapy [1] [2].

  • Treatment-experienced patients show more variable outcomes based on their previous response pattern. Prior relapsers achieve SVR rates of 69-88% with this compound-based therapy, while prior partial responders show SVR rates of 57-61%, and prior null responders demonstrate more modest SVR rates of 30-39% [1] [3] [2].

The phase III study conducted in Japan specifically evaluated a 24-week this compound-based regimen in 109 relapsers and 32 nonresponders, demonstrating SVR rates of 88.1% in relapsers and 34.4% in nonresponders, supporting the RGT approach for relapsers but highlighting the limitations in null responder populations [3].

Safety Management and Dose Modification Protocols

Management of Adverse Events

This compound-based therapy introduces specific safety considerations beyond those associated with peginterferon-alfa and ribavirin alone. The most clinically significant adverse events associated with this compound include dermatological reactions, anemia, and gastrointestinal symptoms. Implementation of proactive management strategies is essential for maintaining treatment adherence and minimizing discontinuations:

  • Dermatological reactions: Rash occurs in approximately 50-60% of patients receiving this compound-based therapy, with severe rash reported in 4-6% of patients [1] [2]. Most cases are eczematous in nature and can be managed with topical corticosteroids and antihistamines. However, serious skin reactions including Stevens-Johnson syndrome, drug reaction with eosinophilia and systemic symptoms (DRESS), and toxic epidermal necrolysis have been reported, necessitating immediate discontinuation of all three medications in cases of progressive severe rash or rash accompanied by systemic symptoms [4].

  • Anemia: The addition of this compound to peginterferon-alfa and ribavirin increases the incidence and severity of anemia, with hemoglobin declines to <10 g/dL occurring in 36-47% of patients compared to 14-19% with peginterferon-alfa and ribavirin alone [1] [3]. Management includes ribavirin dose reduction according to protocol (200-400 mg reduction based on initial dose and hemoglobin level) and more frequent hemoglobin monitoring. In the Japanese phase III study, RBV dose reductions were implemented in 139 of 141 patients (98.6%), demonstrating that appropriate dose modification maintains efficacy while managing toxicity [3].

  • Gastrointestinal effects: Nausea, diarrhea, and anorectal discomfort occur more frequently with this compound-based regimens. These are generally manageable with symptomatic treatment and rarely lead to treatment discontinuation.

Dose Modification Guidelines

Adherence to prescribed dosing is critical for maintaining virologic suppression and preventing resistance development. Specific guidelines for dose modifications include:

  • This compound dosing: The recommended dose is 1125 mg (three 375 mg tablets) taken twice daily (10-14 hours apart) with food containing approximately 20 grams of fat to enhance bioavailability [4]. This compound must not be dose-reduced; if adverse events necessitate interruption of this compound, all three medications should be discontinued simultaneously, as continuing peginterferon-alfa and ribavirin without this compound may select for resistant variants.

  • Ribavirin dose modification: Implemented based on hemoglobin levels according to the following protocol:

    • Reduce by 200 mg/day (if taking 1000-1200 mg/day) or 400 mg/day (if taking 1400 mg/day) when hemoglobin <10 g/dL
    • Discontinue if hemoglobin <8.5 g/dL
    • The Japanese phase III study employed more aggressive RBV reduction thresholds (initial reduction at hemoglobin <12 g/dL), demonstrating that SVR rates in relapsers were maintained despite RBV dose reduction [3].
  • Peginterferon-alfa dose modification: Implemented according to standard prescribing information for hematological toxicity (neutrophils <750/mm³, platelets <50,000/mm³).

Pharmacological Profile and Resistance Mechanisms

Pharmacokinetics and Drug Interactions

This compound demonstrates complex pharmacokinetic properties that influence its dosing regimen and potential for drug interactions. As a substrate and strong inhibitor of CYP3A4, this compound has significant drug interaction potential that must be carefully considered before treatment initiation:

  • Absorption and food effect: this compound absorption is substantially enhanced by food, with a normal fat meal (21g fat) increasing exposure by 235% compared to fasting conditions [7]. Low-fat (3.6g fat) and high-fat (56g fat) meals increase exposure by 117% and 330%, respectively, necessitating administration within 30 minutes of consuming food containing approximately 20 grams of fat [4].

  • Metabolism and elimination: this compound undergoes extensive hepatic metabolism primarily via CYP3A4, with additional metabolism by aldo-keto reductases and other reductases [7]. The major metabolites include pyrazinoic acid and the R-diastereomer of this compound, which is 30-fold less active than the parent compound. Elimination occurs predominantly through fecal excretion (82%), with minimal renal excretion (1%) [7].

  • Drug interactions: Concomitant administration with strong CYP3A4 inducers (e.g., rifampin, carbamazepine, St. John's wort) is contraindicated as they may significantly decrease this compound exposure. Similarly, coadministration with strong CYP3A4 inhibitors should be avoided due to potential increased this compound toxicity. This compound itself may increase concentrations of drugs metabolized by CYP3A4, requiring dose adjustment or alternative medications.

Resistance Mechanisms and Viral Variants

The barrier to resistance for first-generation protease inhibitors like this compound is relatively low, necessitating combination with peginterferon-alfa and ribavirin to suppress emergence of resistant variants. Specific amino acid substitutions in the HCV NS3/4A protease confer varying degrees of resistance to this compound:

  • Primary resistance-associated variants (RAVs) include substitutions at positions V36, T54, R155, and A156, with the specific pattern dependent on HCV subtype [7]. In subtype 1a, single nucleotide changes can confer high-level resistance (e.g., R155K), while subtype 1b requires two nucleotide changes for the same substitution, resulting in a higher genetic barrier to resistance in subtype 1b.

  • The barrier to resistance is lower for NS3/4A inhibitors compared to NS5B inhibitors, contributing to virologic breakthrough in a subset of patients, particularly those with poor response to interferon [7]. Viral variants with reduced susceptibility to this compound emerge rapidly when viral replication occurs in the presence of drug without adequate interferon-mediated suppression.

  • Cross-resistance between this compound and other protease inhibitors is well-documented, necessitating careful consideration of prior treatment history when selecting salvage regimens after this compound failure.

Conclusion and Historical Significance

Although this compound has been largely superseded by newer direct-acting antiviral agents with improved efficacy and tolerability, its development marked a transformative period in hepatitis C therapeutics, establishing several important paradigms that continue to influence current treatment approaches. The RGT principles developed for this compound demonstrated that treatment duration could be individualized based on early virological response, optimizing resource utilization and minimizing exposure to toxicities. Furthermore, this compound established the triple therapy framework that paved the way for subsequent combination DAA regimens.

The withdrawal of this compound from the market reflects the rapid evolution of hepatitis C treatment, with current IFN-free DAA regimens achieving SVR rates exceeding 95% across all patient populations with more favorable safety profiles and shorter treatment durations [6]. However, the comprehensive RGT criteria and monitoring protocols developed for this compound remain historically significant and provide valuable insights for drug development professionals and researchers studying antiviral treatment strategies. The lessons learned regarding resistance management, the importance of adherence, and the relationship between early virological response and SVR continue to inform antiviral development for HCV and other chronic viral infections.

References

HCV RNA monitoring assays during Telaprevir therapy

Author: Smolecule Technical Support Team. Date: February 2026

Telaprevir was one of the first direct-acting antivirals (DAAs) approved for treating chronic Hepatitis C virus (HCV) genotype 1 infection. It is a peptidomimetic inhibitor of the HCV NS3/4A serine protease [1] [2]. This protease is essential for viral replication, as it cleaves the HCV-encoded polyprotein into mature proteins (NS4A, NS4B, NS5A, and NS5B) [1]. By inhibiting NS3/4A, this compound halts viral replication [1].

While highly effective in its time, this compound was used exclusively in combination with pegylated interferon-alfa (PegIFN-α) and ribavirin (RBV)—a regimen known as triple therapy [3] [2]. Due to the rapid emergence of viral resistance and significant side effects, this compound was withdrawn from the market following the development of more effective and tolerable DAAs [4] [1]. Today, it serves as a valuable tool in preclinical research, notably as a scaffold for developing novel antiviral modalities like proteolysis-targeting chimeras (PROTACs) [4].

Precise and sensitive HCV RNA monitoring was and remains critical during antiviral therapy to confirm infection, guide treatment duration, and predict success. The primary goal of therapy is to achieve a sustained virologic response (SVR), defined as undetectable HCV RNA in serum 12 or 24 weeks after completing treatment [2]. During this compound-based therapy, monitoring HCV RNA levels at specific time points was essential for making informed decisions, such as applying Response-Guided Therapy (RGT) to shorten treatment for rapid responders or identifying virologic failure [2].

HCV RNA Assay Performance and Selection

For clinical decision-making, HCV RNA assays must be highly sensitive, specific, and capable of accurately quantifying a wide range of viral loads across all HCV genotypes.

Table 1: Key Performance Metrics of HCV RNA Quantification Assays

Parameter Reagent A Reagent B Reagent C Reagent D Notes
Limit of Detection (LOD) 25 IU/mL 50 IU/mL 50 IU/mL 50 IU/mL Assessed using WHO International Standard [5].
Analytical Sensitivity 100% 100% 100% 100% Proportion of true positive samples correctly identified (95% CI: 79.95–100) [5].
Analytical Specificity 100% 100% 100% 100% No cross-reactivity with HBV, HIV, or common interfering substances [5].
Genotype Inclusivity GT 1-6 GT 1-6 GT 1-6 GT 1-6 Demonstrates accurate detection of major genotypes [5].
Precision (Intra-assay CV) 1.48-4.37% 1.48-4.37% 1.48-4.37% 1.48-4.37% CV: Coefficient of Variation [5].
Precision (Inter-assay CV) 1.74-4.84% 1.74-4.84% 1.74-4.84% 1.74-4.84% CV: Coefficient of Variation [5].
Linearity (R²) >0.95 >0.95 >0.95 >0.95 Strong correlation between expected and measured HCV RNA [5].

The following workflow outlines the key steps in the HCV RNA monitoring process, from sample collection to clinical reporting.

SampleCollection Sample Collection RNAExtraction Viral RNA Extraction SampleCollection->RNAExtraction RT_qPCR Reverse Transcription & qPCR Amplification RNAExtraction->RT_qPCR DataAnalysis Data Analysis & Quantification RT_qPCR->DataAnalysis IsDetected Is HCV RNA Detected? DataAnalysis->IsDetected ClinicalReport Clinical Report: Detected/Not Detected Viral Load (IU/mL) IsSVR SVR Criteria Met? (HCV RNA < LOD) IsDetected->IsSVR No ReportDetected Report Viral Load for Monitoring IsDetected->ReportDetected Yes ReportSVR Report SVR Achieved IsSVR->ReportSVR Yes IsSVR->ReportDetected No

Protocol: HCV RNA Monitoring During Antiviral Therapy

This protocol is adapted from historical clinical studies and current performance evaluations of HCV RNA assays [3] [5].

Materials
  • Sample Type: Patient serum or plasma samples.
  • HCV RNA Assay Kits: Commercially available real-time quantitative PCR (RT-qPCR) reagents. The performance of selected kits should be validated against metrics in Table 1.
  • Key Equipment: Real-time PCR thermocycler, biosafety cabinet, refrigerated centrifuge, and pipettes.
Procedure
  • Sample Collection & Storage: Collect blood in appropriate tubes. Separate plasma/serum by centrifugation within 6 hours of collection. If not tested immediately, store samples at ≤ -70°C to prevent RNA degradation. Avoid repeated freeze-thaw cycles.
  • Viral RNA Extraction: Extract RNA from patient samples and controls (positive, negative, and quantitative standards) using the method specified by the chosen assay kit, typically involving silica-membrane columns or magnetic beads.
  • Reverse Transcription and qPCR: Prepare the reaction mix according to the kit's instructions. Perform amplification on a real-time PCR instrument using a program similar to:
    • Reverse Transcription: 50°C for 15-30 minutes.
    • Initial Denaturation: 95°C for 2-5 minutes.
    • Amplification (40-50 cycles): Denature at 95°C for 15 seconds, then anneal/extend at 55-60°C for 30-60 seconds (with fluorescence acquisition).
  • Data Analysis: The software calculates HCV RNA concentration (IU/mL) in each sample by interpolating its cycle threshold (Ct) value against the standard curve.
Monitoring Schedule & Clinical Interpretation (Historical Triple Therapy)

The table below outlines a typical monitoring schedule for a 48-week course of this compound-based triple therapy and the corresponding clinical actions [3] [2].

Table 2: HCV RNA Monitoring Schedule and Clinical Decision Guide for this compound-Based Therapy

Time Point HCV RNA Level Clinical Interpretation Action
Baseline Detectable Confirms active HCV genotype 1 infection. Initiate triple therapy (this compound + PegIFN-α + RBV).
Week 4 < Lower Limit of Quantification (LLOQ) Rapid initial response. Continue therapy.
Week 12 Undetectable Extended Rapid Virologic Response (eRVR). Consider Response-Guided Therapy (RGT): may shorten total therapy to 24 weeks [2].
Week 24 Undetectable On-treatment response. Continue therapy for remaining duration (24 or 48 weeks total).
Any Point Detected (after prior undetectable) Virologic breakthrough. Indicates resistance; consider stopping this compound [2].
End of Treatment Undetectable End-of-Treatment Response (ETR). Schedule post-treatment monitoring.
Week 24 Post-Treatment Undetectable Sustained Virologic Response (SVR). Cure confirmed.

Advanced Research Protocol: Utilizing this compound in a Novel HCV Replicon System

While this compound is no longer used clinically, it remains a valuable tool in basic and translational research. The following protocol describes its use in a state-of-the-art dual-reporter replicon system for high-throughput drug screening, as presented in recent literature [6].

Background

This system is based on a genetically modified full-length HCV genome (pJFH1, genotype 2a). To enable facile monitoring of viral activity, the structural genes (E1 and E2) are replaced with the red fluorescent protein mCherry, allowing visualization of viral protein synthesis. Furthermore, the green fluorescent RNA aptamer dBroccoli is inserted near the NS5B stop codon; its fluorescence indicates active viral RNA replication [6]. This dual-reporter system allows for rapid, quantitative assessment of antiviral compounds like this compound.

Experimental Workflow for Antiviral Screening

The diagram below illustrates the key steps in using this replicon system to evaluate the efficacy of this compound or other anti-HCV agents.

cluster_legend Assay Readout Interpretation Replicon Dual-Reporter HCV Replicon Transfection Transfect into Huh-7 Cells Replicon->Transfection Compound Add Compounds (e.g., this compound) Transfection->Compound Incubation Incubate Compound->Incubation Fluorescence Measure Fluorescence (mCherry & dBroccoli) Incubation->Fluorescence Analysis Analyze Data (Dose-Response, IC50) Fluorescence->Analysis mCherry mCherry Signal (Protein Synthesis) dBroccoli dBroccoli Signal (RNA Replication) BothReduced Both Signals Reduced (e.g., NS3/4A Protease Inhibitor)

Detailed Methodology
  • Cell Culture: Maintain Huh-7 hepatoma cells in Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C with 5% CO₂ [6].
  • Replicon Transfection: Transfect the in vitro transcribed dual-reporter HCV replicon RNA into Huh-7 cells using a lipid-based transfection reagent (e.g., Lipofectamine 3000) [6].
  • Compound Treatment: At a predetermined time post-transfection (e.g., 4-6 hours), treat the cells with a dose range of this compound (e.g., 0.1 nM to 10 µM). Include controls (e.g., sofosbuvir as a positive control, DMSO as a negative control) [6].
  • Incubation and Detection: Incubate the cells for a suitable period (e.g., 48-72 hours). Measure the fluorescence of mCherry (excitation/emission ~587/610 nm) and dBroccoli (after adding the fluorogenic dye DFHBI) using a fluorescence microplate reader or high-content imaging system [6].
  • Data Analysis:
    • Normalize fluorescence signals to the untreated control.
    • Plot dose-response curves for both mCherry and dBroccoli signals.
    • Calculate the half-maximal inhibitory concentration (IC₅₀) for this compound using non-linear regression.

Research Spotlight: this compound as a Foundation for Novel Therapeutics

Recent innovative research has repurposed this compound from a simple protease inhibitor into a cornerstone for a new class of antiviral agents. Scientists have created proteolysis-targeting chimeras (PROTACs) by conjugating this compound to a ligand for the CRL4CRBN E3 ubiquitin ligase complex [4].

  • Mechanism: These bifunctional "degrader" molecules, such as DGY-08-097, simultaneously bind the HCV NS3/4A protease and the E3 ligase. This brings the viral protein into close proximity with the cellular ubiquitination machinery, leading to its polyubiquitination and subsequent degradation by the proteasome [4].
  • Advantages over Inhibition: This strategy moves beyond simple inhibition to complete elimination of the target protein. It has shown efficacy against HCV variants that are resistant to this compound itself, offering a potentially higher barrier to resistance and abrogating all functions of the NS3 protein [4].

Troubleshooting and Best Practices

  • Assay Variability: Ensure strict quality control by consistently using validated assays and including calibration standards and controls in every run [5].
  • Resistance Monitoring: In a research context, if viral rebound is observed in the presence of this compound, sequence the NS3 protease domain to identify resistance-associated substitutions (e.g., at positions V36, T54, R155, A156, and V170) [2].
  • Sample Integrity: Improper sample handling is a major source of pre-analytical error. Adhere to standardized protocols for plasma/serum separation, storage, and avoiding freeze-thaw cycles to preserve RNA integrity.

Conclusion

Although this compound's clinical role was superseded by newer agents, its legacy continues in two key areas: as a well-defined historical example of HCV protease inhibition with clear monitoring paradigms, and as a versatile molecular scaffold driving cutting-edge research. The detailed protocols for both clinical RNA monitoring and advanced replicon systems provide researchers with a framework for studying HCV biology and developing the next generation of antiviral therapeutics.

References

analytical method for Telaprevir and R-diastereomer in plasma

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Telaprevir and Its R-Diastereomer

The table below summarizes the core parameters of two validated LC-MS/MS methods for the simultaneous determination of this compound (S-TVR) and its R-diastereomer (VRT-127394) in human plasma.

Parameter Method 1: Liquid-Liquid Extraction (LLE) with Tert-Butyl Methyl Ether [1] Method 2: Protein Precipitation & Porous Graphitic Carbon Column [2]
Analytical Technique Reverse-Phase LC-MS/MS HPLC-MS/MS
Sample Preparation Liquid-Liquid Extraction (LLE) with Tert-Butyl Methyl Ether Protein Precipitation with acidified plasma
Chromatography Column Accucore C18 Hypercarb (porous graphitic carbon)
Mobile Phase Gradient: (A) Water:Ammonia; (B) ACN:MeOH:Ammonia Gradient: (A) Water:Formic Acid; (B) Methanol:Isopropanol:Formic Acid
Mass Spectrometry Positive ion electrospray (ESI+) [3] [1] Electrospray Ionization (ESI)
Linear Range 5 - 5,000 ng/mL for both isomers [1] Not explicitly stated in a single range, but covers clinical concentrations [2]
Key Advantage Uses stable isotope-labeled Internal Standards for high precision [1] Simultaneously analyzes Ribavirin and Boceprevir; simple sample prep [2]

Detailed Experimental Protocol

Here is a detailed step-by-step protocol based on the LC-MS/MS method that uses Liquid-Liquid Extraction [1].

Reagents and Solutions
  • Analytes: this compound (S-TVR) and VRT-127394 (R-TVR) reference standards.
  • Internal Standard (IS): Stable isotope-labeled this compound-d11 [1]. Note that this compound-d11 can also serve as the IS for the R-diastereomer after basic incubation to facilitate isomer interconversion [3].
  • Mobile Phase A: Water with 0.01% (v/v) ammonia solution.
  • Mobile Phase B: Acetonitrile:Methanol (15:85, v/v) with 0.01% (v/v) ammonia solution.
  • Extraction Solvent: Tert-Butyl Methyl Ether (TBME).
Sample Preparation and Stabilization
  • Critical Pre-treatment: Immediately after collection, acidify plasma with formic acid (e.g., 50 μL of 10% formic acid per 950 μL of plasma) and freeze within one hour [4] [2]. This acidification is essential to stabilize the equilibrium between the S- and R-diastereomers and prevent ex vivo interconversion.
  • Internal Standard Addition: Add a known concentration of the this compound-d11 internal standard solution to 100 μL of acidified plasma [1].
  • Liquid-Liquid Extraction:
    • Add TBME to the sample.
    • Vortex mix vigorously for a set period (e.g., 10-15 minutes).
    • Centrifuge the samples to separate the organic and aqueous layers.
    • Transfer the upper (organic) layer containing the extracted analytes to a new tube.
  • Evaporation and Reconstitution:
    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 37°C).
    • Reconstitute the dry residue in a suitable initial mobile phase mixture (e.g., 100-200 μL of Mobile Phase A and B in a 50:50 ratio) and vortex to dissolve.
Instrumental Analysis
  • Chromatographic Separation:
    • Column: Maintain a reversed-phase C18 column (e.g., 2.1 x 75 mm, 2.5 μm) at 40°C [3].
    • Gradient Program: Use a gradient elution to achieve baseline separation of the two diastereomers. | Time (min) | Flow (mL/min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | :--- | | 0.00 | 0.2 | 90 | 10 | | 2.00 | 0.2 | 90 | 10 | | 15.00 | 0.2 | 10 | 90 | | 18.00 | 0.2 | 10 | 90 | | 18.10 | 0.2 | 90 | 10 | | 25.00 | 0.2 | 90 | 10 |
  • Mass Spectrometric Detection:
    • Ionization Mode: Positive ion electrospray ionization (ESI+).
    • Data Acquisition: Multiple Reaction Monitoring (MRM).
    • MRM Transitions:
      • This compound and VRT-127394: m/z 680.59 → 322.42 [1]
      • This compound-d11 (IS): m/z 691.15 → 110.13 [1]
Data Analysis
  • Plot the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards to generate a linear calibration curve.
  • Use this curve to calculate the concentration of S-TVR and R-TVR in unknown patient samples.

Method Validation Summary

The following table outlines key validation parameters that should be demonstrated for the bioanalytical method, with examples from the literature.

Validation Parameter Acceptance Criteria & Results
Linearity & Range Linear from 5 to 5,000 ng/mL with a correlation coefficient (r) of >0.99 [1].
Accuracy Accuracy reported between 94-108% of the nominal concentration [1].
Precision Within-run and between-run precision (expressed as %RSD) of <6.5% [1]. An HPLC-UV method reported CVs <7.3% [5].
Specificity The method must chromatographically resolve S-TVR from R-TVR and from other plasma components [4] [5].
Stability Acidified plasma stable for at least 5 hours at 20°C [4].

Practical Application Notes

  • Stabilization is Paramount: The most critical practical aspect is stabilizing the sample immediately upon collection. Failure to acidify and freeze plasma promptly can lead to inaccurate results due to epimer interconversion [4].
  • Column Choice: Standard C18 columns can be used with optimized mobile phases [3] [1]. Alternative stationary phases, such as porous graphitic carbon (Hypercarb), have been shown to effectively separate the diastereomers and may offer improved and more robust chromatographic behavior for this specific application [2].
  • Internal Standard: The use of a stable isotope-labeled internal standard (this compound-d11) is highly recommended as it corrects for variability in sample preparation and ionization efficiency [1].

Experimental Workflow Diagram

The following diagram visualizes the entire analytical procedure from sample collection to data analysis.

Start Plasma Sample Collection Stabilization Immediate Acidification with Formic Acid & Freezing Start->Stabilization IS_Addition Add Internal Standard (this compound-d11) Stabilization->IS_Addition Extraction Liquid-Liquid Extraction with Tert-Butyl Methyl Ether IS_Addition->Extraction Evaporation Evaporate Organic Layer to Dryness (N₂ Stream) Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation on C18 Column Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

References

triple therapy regimen Telaprevir Peg-IFN RBV dosing

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols and Methodologies

For researchers aiming to study or apply this regimen, the following key methodological details are critical.

Patient Selection and Stratification

Proper patient screening is essential. Key criteria from clinical studies are summarized below [1] [2]:

Criterion Inclusion Exclusion
HCV Status Genotype 1; viral load ≥5.0 log₁₀ IU/mL [1] Co-infection with HBV or HIV [1]
Prior Treatment Response Relapsers or Non-responders to previous IFN-based therapy [1] N/A
Liver Condition Chronic hepatitis with compensated cirrhosis (Child-Pugh A) or thrombocytopenia managed via Partial Splenic Embolization (PSE) [3] [2] Decompensated cirrhosis, history of hepatocellular carcinoma (HCC) [1]
Hematologic Parameters Hemoglobin ≥12 g/dL; Neutrophils ≥1500/mm³; Platelets ≥100,000/mm³ [1] Hemoglobin <12 g/dL; Platelets <100,000/mm³ [1]
Efficacy and Virological Response Monitoring

Virological response was defined based on serum HCV RNA levels measured using the COBAS TaqMan HCV test [1] [2].

Stopping Rules: Treatment was discontinued if [1]:

  • HCV RNA level did not decrease by >2.0 log₁₀ IU/mL from baseline by week 13.
  • A confirmed viral rebound occurred (increase of >2.0 log₁₀ IU/mL from the lowest level).
Safety and Tolerability Management

This triple therapy was associated with significant side effects, requiring proactive management.

Dose Modification for Hematologic Toxicity: Management strategies for anemia and other adverse effects were critical [1]:

Adverse Event Management Action
Anemia (Hemoglobin <12 g/dL) Reduce RBV dose by 200 mg/day (or 400 mg/day if on 1000 mg) [1].
Anemia (Hemoglobin <10 g/dL) Further reduce RBV dose [1].
Anemia (Hemoglobin <8.5 g/dL) Withdraw Telaprevir; interrupt or withdraw PEG-IFN/RBV [1].
Severe Rash Withdraw this compound; continue PEG-IFN/RBV if possible [3].
Thrombocytopenia Manage with Partial Splenic Embolization (PSE) prior to therapy to boost platelet counts [2].

Efficacy and Clinical Outcomes

Clinical trials demonstrated the high efficacy of this regimen, particularly for prior relapsers.

Patient Population Sustained Virological Response (SVR) Rate Study Details
Relapsers 88.1% (96/109 patients) [1] Phase III study in Japan [1].
Non-responders 34.4% (11/32 patients) [1] Phase III study in Japan [1].
Cirrhotic, Treatment-experienced ~52% (in this compound group of CUPIC cohort) [3] Real-world cohort [3].
Patients with Thrombocytopenia (post-PSE) 90% (9/10 patients) [2] Single-center study [2].

Application Notes for Researchers

  • Pharmacokinetic Considerations: this compound has a short elimination half-life, making strict 8-hour dosing adherence critical for maintaining effective plasma concentrations [3].
  • Special Populations: For patients with thrombocytopenia, Partial Splenic Arterial Embolization (PSE) prior to therapy can significantly increase platelet counts, enabling full-dose therapy and achieving high SVR rates (90% in one study) [2].
  • Historical Context: While highly effective for its time, the suboptimal antiviral effectiveness of PEG-IFN/RBV backbone and significant side effects highlighted the need for fully interferon-free regimens, particularly in difficult-to-treat populations like those with cirrhosis [3].

Visualization of Treatment Protocol

The following diagram illustrates the logical workflow and timeline of the this compound-based triple therapy regimen, integrating the treatment phases, key monitoring points, and management strategies for common adverse events.

Figure 1. This compound Triple Therapy Workflow and Monitoring

This workflow provides a clear overview of the treatment sequence and critical safety monitoring points that were integral to the management of this regimen.

References

Comprehensive Application Notes and Protocols: Therapeutic Drug Monitoring for Telaprevir Optimization in Hepatitis C Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Telaprevir represents a significant milestone in antiviral therapy as a first-generation HCV protease inhibitor specifically targeting the NS3/4A serine protease of hepatitis C virus genotype 1. This peptidomimetic compound functions through reversible inhibition of the viral protease enzyme, forming a covalent but reversible complex with the serine residue in the enzyme active site [1]. When combined with pegylated interferon-alfa and ribavirin (so-called "triple therapy"), this compound demonstrated substantially improved sustained virological response rates compared to the previous standard of care across both treatment-naïve patients and prior non-responders to interferon-based regimens [1]. Despite the subsequent development of newer direct-acting antivirals, understanding this compound's pharmacokinetic and pharmacodynamic relationships remains valuable for optimizing antiviral therapy in special populations and provides a framework for protease inhibitor therapeutic drug monitoring principles.

The clinical rationale for therapeutic drug monitoring (TDM) of this compound stems from several factors: its narrow therapeutic index, significant inter-individual pharmacokinetic variability, numerous drug-drug interactions, and the critical importance of maintaining adequate drug exposure to prevent viral breakthrough and resistance development [2] [3]. Additionally, this compound demonstrates complex pharmacokinetics with differential distribution between plasma and liver compartments, as evidenced by studies showing liver-to-plasma concentration ratios of approximately 0.47-0.72 across multiple time points [4]. This compartment-specific exposure may significantly impact antiviral efficacy, as the liver represents the primary site of HCV replication. Furthermore, telaprevibutr is associated with dose-dependent toxicities, including severe skin reactions such as Drug Rash with Eosinophilia and Systemic Symptoms (DRESS), Stevens-Johnson syndrome, and toxic epidermal necrolysis, as well as hematological abnormalities such as anemia [5] [1]. These safety concerns necessitate careful balance between achieving sufficient antiviral exposure and minimizing adverse drug reactions.

Analytical Methodology: LC-MS/MS Protocol for this compound Quantification

Principle of the Method

This protocol describes a multiplexed approach for the quantification of this compound in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method employs a single-step extractive deproteinization procedure followed by reverse-phase chromatographic separation and multiple reaction monitoring (MRM) detection [2]. This approach provides the sensitivity, specificity, and high-throughput capability required for clinical TDM applications, with the additional advantage of potential adaptation to dried plasma spots (DPS) for simplified sample storage and transportation from remote collection sites [2]. The method has been validated according to regulatory guidelines for bioanalytical method validation and demonstrates acceptable performance characteristics across the clinically relevant concentration range for this compound.

Equipment and Reagents
  • Liquid chromatography system: Shimadzu LC-20A series HPLC system comprising two LC-20A pumps, DGU-20A5 degasser, and SIL-20AC HT autosampper [2]
  • Mass spectrometer: API 4000 QTRAP mass spectrometer (Sciex) equipped with electrospray ionization (ESI) TurboIonSpray source [2]
  • Analytical column: Chromsystems MasterColumn (Gräfelfing, Germany) [2]
  • Reference standards: this compound certified reference standard (Alsachim, Strasbourg, France) [2]
  • Internal standard: [13C5]Ribavirin (Alsachim, Strasbourg, France) [2]
  • Mobile phase A: H₂O-MeOH solution (95:5, v/v) with 0.2% (v/v) acetic acid and 2 mM ammonium acetate [2]
  • Mobile phase B: MeOH-H₂O solution (95:5, v/v) with 0.2% (v/v) acetic acid and 2 mM ammonium acetate [2]
  • Sample preparation solvents: Acetonitrile, methanol, dimethyl sulfoxide (all LC-MS grade) [2]
Sample Preparation Procedure
  • Plasma separation: Collect venous blood into EDTA-containing tubes and centrifuge at 1500-2000 × g for 10 minutes at 4°C. Transfer the plasma layer to a clean polypropylene tube [2].
  • Aliquot preparation: Pipette 100 μL of plasma into a 1.5 mL microcentrifuge tube [2].
  • Protein precipitation: Add 300 μL of ice-cold acetonitrile containing internal standard ([13C5]Ribavirin) to the plasma aliquot [2].
  • Vortex and centrifuge: Mix vigorously for 60 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C [2].
  • Supernatant collection: Transfer 200 μL of the clear supernatant to an autosampler vial for LC-MS/MS analysis [2].

For dried plasma spot (DPS) analysis: Spot 20-50 μL of plasma onto protein saver cards, air dry for 2-3 hours, then punch out a standardized disc for extraction using the same solvent mixture as for liquid plasma [2].

LC-MS/MS Analysis Conditions

Table 1: Liquid Chromatography Gradient Program

Time (min) Mobile Phase B (%) Flow Rate (mL/min)
0.0 5 0.5
2.0 5 0.5
4.0 95 0.5
4.5 95 0.5
4.51 5 0.5
5.0 5 0.5

Table 2: Mass Spectrometry Parameters for this compound Detection

Parameter Setting
Ionization mode Positive electrospray ionization
Source temperature 500°C
Ion spray voltage 5500 V
Curtain gas 25 psi
Nebulizer gas 50 psi
Heater gas 50 psi
MRM transition (quantifier) m/z 679.3 → 277.1
MRM transition (qualifier) m/z 679.3 → 178.1
Collision energy Optimized for each transition
Method Validation Performance

Table 3: Analytical Method Validation Results

Validation Parameter Performance Characteristics
Lower limit of quantification 10 ng/mL (±4.4%) [2]
Linear range 10-10,000 ng/mL [2]
Accuracy (Bias%) <10% for all concentrations [2]
Intra-day precision (CV%) <10% [2]
Inter-day precision (CV%) <10% [2]
Extraction recovery Acceptable for all analytes [2]
Matrix effect Minimal ion suppression/enhancement [2]

Clinical Implementation and Interpretation

Target Concentration Range and Pharmacokinetic Parameters

Table 4: this compound Pharmacokinetic and TDM Parameters

Parameter Value Clinical Significance
Standard dose 750 mg every 8 hours (2250 mg daily) [5] Approved dosing regimen
Trough concentration (Crough) 2790 (1870-3140) ng/mL in non-transplant patients [3] Target range for efficacy
IC50 in HCV replicon ~10 nM [1] In vitro inhibitory concentration
IC90 in HCV replicon 0.7-6.3 fold above plasma concentrations [4] Target for resistance prevention
Liver-to-plasma ratio 0.47-0.72 [4] Compartmental distribution
Time to peak concentration 4-5 hours post-dose [1] Pharmacokinetic profile

The therapeutic target for this compound trough concentrations generally exceeds 2000 ng/mL to ensure adequate viral suppression and prevent the emergence of resistance-associated variants [3]. Studies have demonstrated that this compound concentrations in both plasma and liver substantially exceed the IC50 values established in HCV replicon systems, with plasma concentrations reaching 5.5-14.4-fold above IC50 and liver concentrations 2.3-14.9-fold above IC50 [4]. However, maintaining concentrations above the IC90 (approximately 0.7-6.3-fold above plasma concentrations) is critical for preventing viral breakthrough, particularly in patients with pre-existing resistance mutations or compromised drug exposure [4].

Special Population Considerations
  • Liver transplant recipients: Patients with orthotopic liver transplantation (OLT) receiving ciclosporin- or tacrolimus-based immunosuppression demonstrate median this compound concentrations of 2520-3970 ng/mL, comparable to non-transplant patients (2790 ng/mL) [3]. However, significant drug-drug interactions necessitate close monitoring of both this compound and immunosuppressant concentrations, with potential need for dose adjustment in patients with tacrolimus-based regimens [3].

  • Renal impairment: No dose adjustment is recommended for patients with mild, moderate, or severe renal dysfunction. Data are not available for patients with end-stage renal disease [5].

  • Hepatic impairment: No dose adjustment is recommended for patients with mild liver dysfunction (Child-Pugh A). This compound is not recommended for patients with moderate or severe liver dysfunction (Child-Pugh B or C) or decompensated liver disease [5].

Clinical Decision Algorithm

The following diagram illustrates the therapeutic decision pathway based on this compound drug monitoring results:

TelaprevirTDM Start This compound TDM Result Decision1 Trough Concentration >2000 ng/mL? Start->Decision1 Action1 Continue Current Dose Decision1->Action1 Yes Action2 Assess Adherence & Drug Interactions Decision1->Action2 No Decision2 Adverse Effects Present? Decision3 HCV RNA Undetectable? Decision2->Decision3 No Action3 Evaluate for Dose Adjustment Decision2->Action3 Yes Decision3->Action1 Yes Action5 Continue & Monitor for Resistance Decision3->Action5 No Action1->Decision2 Action2->Decision3 Action3->Decision3 Action4 Consider Therapeutic Discontinuation Action5->Action4 If Viral Breakthrough

Diagram 1: Therapeutic Decision Pathway for this compound TDM

Management of Subtherapeutic Concentrations

When subtherapeutic concentrations (<2000 ng/mL) are identified, clinicians should first assess and address the following potential causes:

  • Adherence evaluation: this compound requires strict 8-hour dosing intervals due to its relatively short half-life. Assess adherence to the dosing schedule and administration with food (specifically, each dose should be taken within 30 minutes after consuming food containing approximately 20 grams of fat) [5].

  • Drug-drug interactions: this compound is both a substrate and inhibitor of CYP3A4 and P-glycoprotein. Concomitant administration with strong inducers of these pathways (e.g., rifampin, carbamazepine, St. John's wort) may significantly reduce this compound exposure [1].

  • Pharmacogenetic variability: While not as well-established as for other drugs, genetic polymorphisms in drug transport proteins or metabolism enzymes may contribute to interindividual variability in this compound pharmacokinetics [1].

Management of Toxic Concentrations

When elevated concentrations are observed in conjunction with adverse effects:

  • Dose modification: Unlike many drugs, this compound dosage should not be reduced; if adverse effects necessitate intervention, temporary interruption or permanent discontinuation should be considered based on the severity [5] [1].

  • Treatment discontinuation criteria: Immediate discontinuation of all three drugs (this compound, peginterferon alfa, and ribavirin) is required for serious skin reactions (e.g., DRESS, Stevens-Johnson syndrome, toxic epidermal necrolysis) or when hemoglobin remains below 8.5 g/dL despite supportive measures [5] [1].

  • Symptomatic management: For less severe adverse effects such as mild-moderate rash or anemia, consider symptomatic treatment while continuing therapy with close monitoring [1].

Advanced Pharmacokinetic and Computational Approaches

Population Pharmacokinetic Modeling

Advanced modeling approaches for this compound incorporate population-based pharmacokinetic parameters to estimate individual exposure profiles. The following diagram illustrates the key factors influencing this compound pharmacokinetics and their interrelationships:

TelaprevirPK TelaprevirPK This compound PK Profile Absorption Absorption TelaprevirPK->Absorption Distribution Distribution TelaprevirPK->Distribution Metabolism Metabolism TelaprevirPK->Metabolism Excretion Excretion TelaprevirPK->Excretion FoodEffect Food Effect Absorption->FoodEffect Efficacy Treatment Efficacy Absorption->Efficacy Toxicity Drug Toxicity Absorption->Toxicity Pgp P-glycoprotein Transport Distribution->Pgp LiverUptake Hepatic Uptake Distribution->LiverUptake Distribution->Efficacy Distribution->Toxicity CYP3A4 CYP3A4 Metabolism Metabolism->CYP3A4 Metabolism->Efficacy Metabolism->Toxicity RenalClearance Renal Clearance Excretion->RenalClearance Excretion->Efficacy Excretion->Toxicity IS Immunosuppressants IS->CYP3A4 IS->Pgp EnzymeInducers Enzyme Inducers EnzymeInducers->CYP3A4 EnzymeInducers->Pgp EnzymeInhibitors Enzyme Inhibitors EnzymeInhibitors->CYP3A4 EnzymeInhibitors->Pgp

Diagram 2: this compound Pharmacokinetic Factors and Interactions

Pharmacodynamic Relationships

The relationship between this compound exposure and antiviral effect follows a maximum effect (Emax) model, where the magnitude and duration of HCV RNA decline correlate with drug exposure parameters such as area under the concentration-time curve (AUC) and trough concentrations [4]. Studies comparing plasma and liver compartments have revealed that the first-phase viral decline (baseline to day 4 of treatment) is significantly slower in liver tissue compared to plasma (median slope: 0.009 vs. 0.29 log10 decline/day, p<0.0001), while second-phase decline (day 4 to 15) shows comparable kinetics between compartments [4]. This compartment-specific pharmacodynamics underscores the importance of considering tissue distribution in exposure-response relationships.

Conclusion

Therapeutic drug monitoring for this compound represents a valuable strategy for optimizing treatment outcomes in hepatitis C virus infection, particularly in special populations such as liver transplant recipients and patients with complex drug-drug interactions. The LC-MS/MS method described provides a robust, sensitive, and specific approach for quantifying this compound concentrations in clinical samples, with the additional flexibility of dried plasma spot analysis for simplified sample logistics. Implementation of a systematic monitoring protocol with appropriate clinical interpretation algorithms can assist clinicians in maintaining therapeutic concentrations while minimizing dose-dependent toxicities. As treatment paradigms for hepatitis C continue to evolve, the principles outlined in this protocol may inform therapeutic drug monitoring approaches for newer direct-acting antiviral agents and contribute to the ongoing refinement of personalized medicine strategies in antiviral therapy.

References

clinical management of Telaprevir-based treatment regimens

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy of Telaprevir-Based Regimens

The tables below summarize key efficacy and safety data from the major Phase 3 trials (ADVANCE and REALIZE) that established the clinical use of this compound for chronic Hepatitis C virus (HCV) genotype 1 infection.

Table 1: Sustained Virologic Response (SVR) Rates in Clinical Trials [1] [2]

Patient Population Treatment Group SVR Rate Notes / P-value
Treatment-Naïve (ADVANCE) T12PR (12-week triple therapy) 75% vs. PR, P<0.001
T8PR (8-week triple therapy) 69% vs. PR, P<0.001
PR (48-week control) 44% -
Prior Relapsers (REALIZE) This compound-based (combined) 86% vs. 24% in control
Prior Partial Responders (REALIZE) This compound-based (combined) 57% vs. 15% in control
Prior Null Responders (REALIZE) This compound-based (combined) 31% vs. 5% in control

Table 2: Management of Common Adverse Events [3] [2]

Adverse Event Incidence in this compound Groups Management Strategy
Rash More frequent than PR alone Primarily eczema-like; manage with topical corticosteroids/antihistamines. Discontinue this compound for severe rash.
Anemia More frequent than PR alone Primarily managed by reducing the dose of ribavirin.
Treatment Discontinuation (due to AE) 10% (T12PR/T8PR groups) -
7% (PR control group) -

This compound's Mechanism and a Novel Research Pathway

This compound is a direct-acting antiviral and an inhibitor of the HCV NS3/4A serine protease. By blocking this enzyme, this compound prevents the cleavage of the HCV polyprotein, which is essential for viral replication [4] [5].

Recent research has identified a novel mechanism of action for this compound in breast cancer cells. The following diagram illustrates this pathway, showing how this compound induces cell death in Estrogen Receptor α (ERα)-expressing breast cancer cells.

breast_cancer_pathway Tel This compound (Tel) IGF1R IGF1-R Tel->IGF1R Interacts with FOXA1 FOXA1 Tel->FOXA1 Decreases pAKT Phospho-AKT (Activated) IGF1R->pAKT Activates pAKT->FOXA1 Supports ERalpha ERα Level & Function FOXA1->ERalpha Regulates CellDeath Induction of Apoptotic Cell Death ERalpha->CellDeath

Diagram 1: this compound's novel mechanism in breast cancer cells. This compound interacts with IGF1-R, disrupting the IGF1-R/AKT/FOXA1 signaling pathway. This leads to reduced FOXA1 levels, which in turn inhibits ERα levels and function, ultimately inducing apoptotic cell death in certain breast cancer cell lines [6].

Application Notes & Experimental Protocols

Clinical Management Protocol (Historical Context)

The following protocol outlines the standard clinical management of this compound-based triple therapy for HCV genotype 1, based on its historical use [3].

  • Treatment Regimen: this compound (750 mg, three times daily) was administered for the first 12 weeks in combination with peginterferon and ribavirin. This was followed by 12 to 36 additional weeks of peginterferon and ribavirin alone, based on treatment history and on-treatment response [3] [5].
  • Stopping Rules (Futility): Therapy was discontinued if the HCV-RNA level was >1,000 IU/mL at week 4 or 12. This was a critical futility rule to avoid unnecessary treatment [3].
  • Response-Guided Therapy (RGT): In both treatment-naïve patients and prior relapsers, the total treatment duration could be shortened to 24 weeks if an extended rapid virologic response (eRVR) was achieved, defined as undetectable HCV-RNA at both week 4 and week 12 of triple therapy. For all cirrhotic patients and prior null responders, a full 48-week course was recommended [3].
Experimental Protocol: Analyzing this compound in Breast Cancer Cells

The following methodology is derived from recent research investigating this compound's antiproliferative effects [6].

  • Cell Culture & Treatment:

    • Cell Lines: Use ERα-expressing breast cancer cell lines (e.g., MCF-7, T47D). Normal non-transformed cell lines (e.g., MCF10a) can serve as controls.
    • Culture Conditions: Maintain cells in appropriate media (e.g., DMEM) supplemented with 10% fetal calf serum. For hormone-sensitive experiments, use phenol-red-free media with 1% charcoal-stripped serum 24 hours before treatment.
    • Treatment: Treat cells with this compound at various doses (e.g., 1-10 µM) and for different time periods (e.g., 24-72 hours). Use DMSO as a vehicle control.
  • Analysis of Pathway Components & Cell Death (Western Blot):

    • Cell Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Protein Quantification: Determine protein concentration using a Bradford assay.
    • Gel Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Antibody Incubation: Probe membranes with specific primary antibodies against targets of interest:
      • IGF1-R / phospho-IGF1-R
      • AKT / phospho-AKT (Ser473)
      • FOXA1
      • ERα
      • Apoptosis markers (e.g., cleaved PARP)
    • Detection: Use appropriate secondary antibodies conjugated to horseradish peroxidase and detect signals using chemiluminescence.
  • Proliferation & Viability Assays:

    • Plate cells in multi-well plates and treat with this compound as described.
    • After the treatment period, measure cell proliferation or viability using assays like MTT, CellTiter-Glo, or by direct cell counting.

Key Takeaways for Researchers

  • Historical Significance: this compound-based therapy represented a major advance in HCV treatment, doubling SVR rates for null responders and allowing for shorter treatment in over half of patients [1] [2].
  • Repurposing Potential: this compound has promising off-target effects, inducing cell death in ERα-positive breast cancer cells by disrupting the IGF1-R/AKT/FOXA1 pathway [6].
  • Safety-Driven Design: The clinical management of this compound regimens was defined by structured monitoring, proactive management of adverse events, and strict futility rules [3].

References

Comprehensive Application Notes and Protocols for Drug-Drug Interaction Assessment with Telaprevir

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Telaprevir and DDI Assessment Needs

This compound is a direct-acting antiviral medication that specifically inhibits the NS3/4A serine protease of the hepatitis C virus (HCV), representing the first generation of HCV protease inhibitors. As a peptidomimetic compound with reversible binding kinetics, this compound demonstrated significant improvements in sustained virologic response rates when combined with pegylated interferon and ribavirin for treatment of chronic HCV genotype 1 infection. [1] The drug received initial FDA approval in 2011 but has since been withdrawn from markets in many countries due to the development of newer antiviral agents with improved safety profiles. [2] Despite this market withdrawal, understanding this compound's drug interaction profile remains scientifically valuable as a prototype for HCV protease inhibitors and for potential specialized applications.

From a pharmacokinetic perspective, this compound exhibits moderate protein binding (59-76%) primarily to both alpha-1 acid glycoprotein and albumin, with an extensive volume of distribution of approximately 252 liters, indicating good tissue penetration. [2] [3] The compound demonstrates a short elimination half-life of 4.0-4.7 hours after single doses, extending to 9-11 hours at steady state, supporting its every-8-hour dosing regimen in original clinical use. [2] The following table summarizes key pharmacokinetic parameters of this compound that influence its drug interaction potential:

Table 1: Key Pharmacokinetic Parameters of this compound Relevant to DDI Assessment

Parameter Value Clinical Significance
Bioavailability Increased with food (117-330%) Requires administration with food [2]
Protein Binding 59-76% Moderate, primarily to AAG and albumin [2]
Volume of Distribution ~252 L Extensive tissue distribution [2] [4]
Primary Metabolic Pathways CYP3A4, AKRs Susceptible to CYP3A inhibitors/inducers [2]
Transporters P-gp substrate/inhibitor Potential for transporter-mediated interactions [5] [6]
Elimination Half-life 9-11 hours (steady state) Supports every 8-hour dosing [2]
Elimination Routes Feces (82%), expired air (9%), urine (1%) Hepatic clearance predominant [2]

The complex interaction profile of this compound necessitates comprehensive assessment strategies, particularly given its dual role as both substrate and inhibitor of cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp). [5] [7] This profile creates significant challenges for co-administration with many commonly prescribed medications, especially in special populations such as HIV/HCV co-infected patients and organ transplant recipients who typically require complex medication regimens. [8] [5] The high prevalence of clinically significant drug-drug interactions (97%) when this compound is added to existing medication regimens in HIV/HCV co-infected patients underscores the critical importance of thorough interaction assessment. [8]

Mechanisms of this compound Drug Interactions

Metabolic Pathway Interactions

The metabolic fate of this compound primarily involves hepatic biotransformation through multiple pathways that create significant potential for drug interactions. This compound undergoes extensive metabolism via three primary mechanisms: hydrolysis, oxidation, and reduction. [2] The cytochrome P450 3A4 system serves as the predominant oxidative pathway, while non-CYP mediated metabolism occurs through aldoketoreductases and other reductases. [2] The major metabolites identified include pyrazinoic acid (formed via hydrolysis), a reduced metabolite at the α-ketoamide bond, and the R-diastereomer of this compound (VRT-127394), which is approximately 30-fold less potent than the parent compound against HCV. [2] [3]

This compound functions as both a substrate and potent inhibitor of CYP3A4, creating bidirectional interaction potential with medications that affect or are affected by this enzymatic pathway. [9] [5] This dual role necessitates careful consideration when co-administering this compound with other CYP3A4 substrates, inhibitors, or inducers. The inhibitory potency of this compound against CYP3A4 is substantial, with demonstrated interactions showing clinically significant increases in exposure to sensitive CYP3A4 substrates such as midazolam, where this compound increased AUC by 3.4-fold. [6] Similarly, this compound administration increased the AUC of the CYP3A4 substrate amlodipine by 2.7-fold, further confirming its potent inhibitory effects on this metabolic pathway. [3]

G cluster_0 Metabolic Pathways cluster_1 Transporter Interactions This compound This compound Pgp Pgp This compound->Pgp Substrate/Inhibitor Oxidation Oxidation This compound->Oxidation Hydrolysis Hydrolysis This compound->Hydrolysis Reduction Reduction This compound->Reduction CYP3A4 CYP3A4 Midazolam Midazolam CYP3A4->Midazolam Inhibition ↑ AUC 3.4-fold Cyclosporine Cyclosporine CYP3A4->Cyclosporine Inhibition ↑ AUC 4.6-fold Digoxin Digoxin Pgp->Digoxin Increased Exposure Oxidation->CYP3A4 Primary AKRs AKRs Reduction->AKRs Minor

Figure 1: Metabolic Pathways and Interaction Mechanisms of this compound

Transporter-Mediated Interactions

Beyond its metabolic interactions, this compound demonstrates significant transporter-based interactions as both a substrate and inhibitor of P-glycoprotein (P-gp), an efflux transporter expressed in numerous tissues including the intestinal epithelium, blood-brain barrier, and hepatocytes. [5] [6] This transporter affinity creates additional potential for interactions with P-gp substrates such as digoxin, where this compound administration increased digoxin exposure by 1.3-fold, necessitating clinical monitoring and potential dose adjustment. [6] The dual inhibition of both CYP3A4 and P-gp by this compound creates a particularly challenging interaction profile, as these two systems often work in concert to limit drug absorption and facilitate elimination.

The clinical significance of this compound's transporter interactions is especially evident with calcineurin inhibitors used in transplant medicine. When this compound was co-administered with cyclosporine, a known CYP3A4 and P-gp substrate, a 4.6-fold increase in cyclosporine exposure was observed. [7] Even more dramatically, this compound co-administration with tacrolimus resulted in a 70-fold increase in tacrolimus AUC, along with a substantial prolongation of elimination half-life from approximately 41 hours to 196 hours. [7] These profound interactions necessitate absolute avoidance of concomitant administration or require intensive therapeutic drug monitoring with substantial dose reductions and extended dosing intervals for these critical immunosuppressants.

Comprehensive DDI Assessment Methodologies

In Vitro Assessment Approaches

In vitro screening represents the foundational approach for identifying potential drug interactions with this compound before advancing to clinical studies. The standard battery of in vitro assays should include CYP enzyme inhibition studies, transporter inhibition assessments, and CYP induction potential evaluation. [3] For CYP inhibition profiling, this compound should be incubated with human liver microsomes or recombinant CYP enzymes together with selective probe substrates for major CYP isoforms including 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4. [3] The concentration-dependent inhibition of probe substrate metabolism provides initial data on inhibitory potency (IC50 values) which can be compared to expected clinical concentrations.

Transporter interaction assessment should focus particularly on P-glycoprotein, using validated systems such as Caco-2 cells or transfected cell lines overexpressing human P-gp. These studies should evaluate this compound as both a substrate (bidirectional transport assays) and as an inhibitor of P-gp mediated transport of known probe substrates like digoxin. [3] [6] Additional transporter evaluations may include OATP transporters given their importance in hepatic uptake of medications. For induction potential, this compound should be incubated with fresh human hepatocytes from multiple donors to assess effects on CYP1A2, CYP2B6, and CYP3A4 mRNA expression and enzymatic activity. [3] Current evidence suggests this compound has low induction potential for major CYP enzymes, which is advantageous from a drug interaction perspective. [3]

Clinical DDI Study Design

Clinical drug interaction studies with this compound should follow a comprehensive strategy that evaluates its interactions with representative medications from various pharmacological classes likely to be co-administered with this antiviral agent. The standard study design for this compound DDI assessment typically employs an open-label, fixed-sequence approach in healthy volunteers, which efficiently characterizes interaction magnitude while controlling for variability. [4] [6] A typical clinical DDI study protocol involves:

  • Screening Phase (Day -28 to -1): Comprehensive health screening and inclusion/exclusion criteria evaluation
  • Reference Phase: Administration of the object drug (CYP3A4 or P-gp substrate) alone with intensive pharmacokinetic sampling over appropriate duration
  • Washout Phase: Sufficient washout period based on the elimination half-life of the object drug (e.g., 5-7 half-lives)
  • Interaction Phase: Co-administration of the object drug with this compound 750 mg every 8 hours (steady-state) with matched PK sampling
  • Safety Monitoring: Continuous safety assessment throughout all phases

For critical drug classes with narrow therapeutic indices, such as calcineurin inhibitors and certain antiretroviral agents, more specialized study designs may be necessary. [5] [7] The following table outlines key clinical DDI findings with this compound that inform clinical use:

Table 2: Clinically Significant Drug Interactions with this compound

Interacting Drug Interaction Magnitude Clinical Management
Midazolam (CYP3A4 substrate) ↑ AUC 3.4-fold [6] Reduce midazolam dose; consider alternative sedatives
Cyclosporine ↑ AUC 4.6-fold, half-life extended 12 to 42 hours [7] Contraindicated or significant dose reduction with monitoring
Tacrolimus ↑ AUC 70-fold, half-life extended 41 to 196 hours [7] Contraindicated or extreme dose reduction with intensive monitoring
Atorvastatin ↑ Exposure anticipated [5] Use lowest possible dose; consider alternative statins
Digoxin (P-gp substrate) ↑ AUC 1.3-fold [6] Monitor digoxin levels; adjust dose accordingly
Rifampin (CYP3A4 inducer) ↓ this compound exposure expected [9] Contraindicated due to potential loss of efficacy

Pharmacokinetic sampling strategies should be comprehensive for both this compound and the object drug. For this compound, sampling at pre-dose and multiple post-dose timepoints (e.g., 0.5, 1, 2, 3, 4, 5, 6, 8 hours) over a single dosing interval at steady-state provides robust parameters including AUC0-8, Cmax, Cmin, and Tmax. [4] [3] For drugs with long half-lives such as calcineurin inhibitors, extended sampling durations up to 120-168 hours may be necessary to fully characterize the interaction kinetics. [7]

Risk Assessment and Clinical Management

Special Population Considerations

HIV/HCV co-infected patients represent a particularly challenging population for this compound therapy due to the extensive medication burden and complex interaction profiles of antiretroviral regimens. Research demonstrates that 97% of HIV/HCV co-infected patients experience clinically significant drug interactions when this compound is added to their existing medication regimens, with contraindicated interactions rising from 20% to 38% after this compound initiation. [8] Multivariate analysis has identified specific risk factors for these interactions, including use of ≥10 non-HIV medications, presence of dyslipidemia, and concomitant use of HIV protease inhibitors. [8]

Transplant recipients represent another special population where this compound use requires extreme caution due to the profound interactions with immunosuppressant medications. The dramatic increases in cyclosporine and tacrolimus exposure (4.6-fold and 70-fold, respectively) coupled with extended elimination half-lives create significant risk for nephrotoxicity and other serious adverse effects. [7] If this compound must be administered to transplant recipients, meticulous therapeutic drug monitoring with substantial dose reductions (up to 90% for tacrolimus) and extended dosing intervals are mandatory, along with frequent assessment of renal function and immunosuppressant-related toxicities.

Clinical Management Strategies

Effective management of this compound drug interactions requires a systematic approach beginning with comprehensive medication reconciliation before initiating therapy. This process should include thorough review of prescription medications, over-the-counter products, and herbal supplements, with particular attention to CYP3A4 and P-gp substrates with narrow therapeutic indices. [5] [3] The following strategic approaches should be employed:

  • Absolute Contraindications: this compound is absolutely contraindicated with strong CYP3A4 inducers such as rifampin, carbamazepine, and St. John's wort due to potential loss of antiviral efficacy. [2] [9] Similarly, co-administration with certain HIV protease inhibitors (atazanavir, darunavir, fosamprenavir, lopinavir) is contraindicated as these agents significantly reduce this compound concentrations. [7]

  • Alternative Therapies: When possible, alternative medications with lower interaction potential should be substituted for interacting drugs during this compound therapy. For example, in HIV co-infected patients, integrase strand transfer inhibitors or specific NNRTI-based regimens may be preferable to protease inhibitor-based antiretroviral therapy. [8]

  • Dose Modification and Monitoring: For medications that must be continued during this compound therapy, dose adjustments coupled with enhanced therapeutic drug monitoring and clinical surveillance are essential. This approach is particularly important for drugs such as calcineurin inhibitors, where dramatic dose reductions and extended dosing intervals are necessary. [7]

G Start Start: Medication Review CYP3A_Substrate CYP3A4/P-gp Substrate? Start->CYP3A_Substrate Strong_Inducer Strong CYP3A4 Inducer? CYP3A_Substrate->Strong_Inducer Yes Proceed Proceed with Standard Dosing CYP3A_Substrate->Proceed No Narrow_TI Narrow Therapeutic Index? Dose_Adjust Reduce Dose Therapeutic Drug Monitoring Narrow_TI->Dose_Adjust Yes Consider_Alternative Consider Alternative Medication Narrow_TI->Consider_Alternative No Strong_Inducer->Narrow_TI No Contraindicated Contraindicated Avoid Coadministration Strong_Inducer->Contraindicated Yes Monitor Monitor for Adverse Effects Dose_Adjust->Monitor Consider_Alternative->Monitor

Figure 2: Clinical Decision Pathway for Managing this compound Drug Interactions

Experimental Protocols for DDI Assessment

Protocol 1: CYP3A4 Substrate Interaction Study

Objective: To evaluate the effect of steady-state this compound on the pharmacokinetics of a sensitive CYP3A4 substrate (midazolam) in healthy volunteers.

Study Design: Open-label, fixed-sequence, single-center study in 24 healthy adult volunteers.

Inclusion Criteria: Healthy males and females aged 18-55 years, BMI 18-30 kg/m², normal laboratory parameters, negative for HIV, HCV, and HBsAg.

Exclusion Criteria: History of significant medical conditions, use of any prescription medications within 30 days, use of OTC products/herbal supplements within 14 days, smoking >10 cigarettes/day, known sensitivity to this compound or midazolam.

Methods:

  • Phase 1 (Day 1): Participants receive single oral dose of midazolam 2 mg after overnight fast with standardized low-fat breakfast 30 minutes post-dose
  • Washout Period: Days 2-6 (5-day washout based on midazolam half-life)
  • Phase 2 (Days 7-16): this compound 750 mg every 8 hours with food (days 7-15) to achieve steady-state
  • Day 16: this compound 750 mg + single oral dose of midazolam 2 mg with standardized food

Pharmacokinetic Sampling:

  • Midazolam: Pre-dose, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, and 24 hours post-dose
  • This compound: Pre-dose, 0.5, 1, 2, 3, 4, 5, 6, and 8 hours post-dose on Day 16

Bioanalytical Methods: Validated LC-MS/MS methods for quantification of midazolam and this compound in human plasma with appropriate quality controls.

Statistical Analysis: Comparison of midazolam PK parameters (AUC0-∞, Cmax, Tmax, t½) between Phase 1 and Phase 2 using geometric mean ratios and 90% confidence intervals.

Protocol 2: P-gp Substrate Interaction Study

Objective: To assess the effect of steady-state this compound on the pharmacokinetics of digoxin, a P-gp substrate.

Study Design: Open-label, fixed-sequence study in 20 healthy volunteers.

Methods:

  • Phase 1 (Day 1): Single oral dose of digoxin 0.5 mg after overnight fast
  • Washout Period: Days 2-14 (14-day washout based on digoxin half-life)
  • Phase 2 (Days 15-24): this compound 750 mg every 8 hours with food (days 15-23)
  • Day 24: this compound 750 mg + single oral dose of digoxin 0.5 mg

Pharmacokinetic Sampling: Digoxin concentrations pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose.

Safety Monitoring: Continuous cardiac monitoring for first 12 hours post-digoxin dosing, with standard 12-lead ECGs at pre-dose and 4, 12, 24, and 96 hours post-dose.

These detailed protocols provide systematic approaches for characterizing this compound's interaction potential and can be adapted for assessment with other specific object drugs of clinical interest.

Conclusion

This compound presents a complex drug interaction profile characterized by its dual roles as both substrate and inhibitor of CYP3A4 and P-glycoprotein. The methodological framework outlined in these application notes provides comprehensive strategies for preclinical screening, clinical interaction studies, and practical management of identified interactions. Particular attention must be paid to special populations including HIV/HCV co-infected patients and transplant recipients, where medication complexity creates heightened risk for clinically significant interactions. While this compound's clinical use has declined with the availability of newer antivirals, the principles and methodologies for its interaction assessment remain scientifically valuable for drug development professionals and researchers studying protease inhibitors.

References

Clinical Presentation & Frequency of Telaprevir-Associated Cutaneous Reactions

Author: Smolecule Technical Support Team. Date: February 2026

Telaprevir, when used in triple therapy for Hepatitis C Virus (HCV) genotype 1, significantly increases the incidence of dermatological adverse events (DAEs) compared to peginterferon and ribavirin alone [1] [2].

The table below summarizes the clinical grading and characteristics of these reactions:

Grade Severity Clinical Description Body Surface Area (BSA) Key Features Management Action
1 Mild Localized or limited skin eruption [2] Limited distribution [2] With or without pruritus [2] Continue therapy; symptomatic care (topical steroids, antihistamines) [2]
2 Moderate Diffuse exanthem (erythematous-edematous scaling plaques/papules) [3] Up to 50% BSA [1] [2] No epidermal detachment; mucosal inflammation possible without ulceration [2] Continue therapy; close monitoring for progression; symptomatic care [2]
3 Severe Generalized rash [1] >50% BSA, or any BSA with specific features [1] [2] Vesicles/bullae, mucosal ulcers, epidermal detachment, target lesions, palpable purpura [1] [2] Immediately discontinue this compound; consider sequential discontinuation of other drugs if no improvement [2]
4 Life-Threatening SCARs (e.g., DRESS, SJS, TEN, AGEP) [1] [2] Variable Associated with systemic symptoms (fever, eosinophilia, lymphadenopathy, transaminitis) [4] Permanently discontinue all causative drugs; initiate urgent medical care (e.g., systemic corticosteroids) [4] [2]

Key Quantitative Data:

  • Overall Incidence: Approximately 46% to 56% of patients on triple therapy experience a skin rash attributable to this compound [3] [2].
  • Severe Reactions: Around 2% to 6% of reactions are severe (Grade 3) [2]. Life-threatening SCARs like DRESS and SJS/TEN are rare but carry significant mortality risks [5] [4].
  • Time to Onset: Reactions typically appear within the first 4-8 weeks of therapy [1] [3].
  • Risk Factors: For this compound, being male and over 45 years old is a risk factor for skin rashes and pruritus. Coexistence of autoimmune thyroiditis and advanced liver fibrosis are also independent predisposing factors for certain DAEs [1].

Mechanistic Insights & Diagnostic Protocols

The pathogenesis of this compound-induced cutaneous reactions is primarily linked to a T-cell mediated immune response, a delayed (Type IV) hypersensitivity reaction [6] [7].

The following diagram illustrates this proposed immune mechanism:

G cluster_1 Key Cytotoxic Proteins Start This compound Administration A Drug Sensitization Phase (Initial Exposure) Start->A B Dendritic Cell Maturation & Migration to Lymph Nodes A->B C Priming & Clonal Expansion of This compound-Specific Memory T-Cells B->C D Elicitation Phase (Subsequent Exposure) C->D E T-Cell Migration to Skin & Recognition of Drug Antigen D->E F T-Cell Activation & Release of Cytotoxic Proteins E->F G Keratinocyte Apoptosis & Clinical Skin Reaction F->G P1 Granulysin F->P1 P2 Perforin F->P2 P3 Granzyme B F->P3 P4 Fas Ligand F->P4 P1->G P2->G P3->G P4->G

Supporting Evidence: A key case report investigated the mechanism using a Lymphocyte Transformation Test (LTT). Peripheral blood mononuclear cells (PBMCs) from a patient with a severe this compound reaction showed significantly higher T-cell activation (CD3+/HLA-DR+ cells) upon exposure to this compound in vitro compared to baseline and healthy controls [6] [8]. Immediate and delayed skin prick tests with this compound were negative, further supporting a systemic T-cell response rather than an IgE-mediated or contact hypersensitivity [6].

Experimental Protocol: Lymphocyte Transformation Test (LTT) The LTT can be used to confirm this compound as the culprit drug and investigate the mechanism [6] [8].

  • PBMC Isolation: Isolate peripheral blood mononuclear cells from the patient and healthy controls via density gradient centrifugation.
  • Cell Culture: Culture PBMCs in triplicate for 5-7 days in:
    • Medium alone (negative control/baseline).
    • Medium with this compound at various concentrations (e.g., 45 µg/mL, 135 µg/mL). The drug can be dissolved in Dimethyl Sulfoxide (DMSO) with a final concentration ≤0.1%.
    • Medium with a positive control (e.g., Phytohemagglutinin-P or TSST-1 superantigen).
  • Activation Measurement: Measure T-cell proliferation via flow cytometry by assessing the expression of activation markers (e.g., CD3+/HLA-DR+). Alternatively, incorporate 3H-thymidine in the final 16-24 hours of culture and measure incorporated radioactivity.
  • Data Interpretation: A stimulation index (SI) significantly higher than the negative control and results from healthy subjects indicates a drug-specific T-cell response [6] [8].

Frequently Asked Questions (FAQs) for Research & Development

Q1: Are the cutaneous reactions to this compound driven by the parent drug or its metabolites? The exact antigen is not definitively identified. However, the prevailing hypothesis suggests that reactive metabolites may play a key role. This compound is a xenobiotic metabolized by the cytochrome P450 system. In some individuals, reactive metabolites (such as the M11 metabolite) may be generated, which can act as haptens binding to host proteins to form neoantigens, or directly cause cellular stress, triggering an innate and adaptive immune response [8]. The skin itself expresses drug-metabolizing enzymes, which could contribute to local antigen formation [8].

Q2: What are the key biomarkers for monitoring and diagnosing severe reactions like SJS/TEN? Several biomarkers are associated with the severity of SCARs. The following diagram outlines a potential diagnostic workflow integrating these biomarkers:

G Start Patient Presents with Suspected SCAR A Clinical & Lab Evaluation (SCORTEN, Eosinophilia, Transaminitis) Start->A B Biomarker Analysis A->B C Granulysin in Serum/Blister Fluid B->C D Fas Ligand, Perforin, Granzyme B B->D E Serum miRNAs (miR-18a-5p, miR-124) B->E F Correlate with: - Disease Severity (SCORTEN) - Skin Detachment (BSA) C->F D->F E->F G Confirm SCAR Diagnosis (SJS/TEN/DRESS) F->G

  • Granulysin: This is a critical cytotoxic protein released by CD8+ T cells, NK cells, and NKT cells. Elevated levels in serum and blister fluid are considered a key early biomarker and a major mediator of keratinocyte death in SJS/TEN [7].
  • Other Cytotoxic Proteins: Fas ligand, perforin, and granzyme B are also elevated and contribute to apoptosis [7].
  • MicroRNAs (miRNAs): Serum levels of miR-18a-5p, miR-124, and miR-214 have been reported as potential biomarkers for SJS/TEN, showing a positive correlation with disease severity and SCORTEN (a prognostic score) [7].
  • Eosinophilia & Eosinophilic Cationic Protein (ECP): Peripheral blood eosinophilia and elevated serum ECP can be markers of drug eruption severity, particularly in DRESS syndrome, and may correlate with systemic involvement and longer hospitalization [7].

Q3: Why is this compound never re-introduced after a severe reaction? Re-administration of this compound after a prior reaction carries a high risk of inducing a rapid and often more severe recurrence. Case reports describe patients who developed severe skin rash upon readministation after a previous non-severe rash, indicating a primed and potent immune memory response [2]. Therefore, re-challenge is contraindicated.

References

Troubleshooting Guide: Telaprevir Resistance in HCV Genotype 1

Author: Smolecule Technical Support Team. Date: February 2026

This section addresses common experimental and clinical challenges related to Telaprevir resistance.

Challenge Underlying Cause & Key Evidence Recommended Solution & Rationale

| Rapid Viral Breakthrough during monotherapy | Cause: Low genetic barrier to resistance; pre-existing variants expand under selective pressure. Evidence: Monotherapy for 12 weeks resulted in viral breakthrough in 8 of 10 patients, predominantly with Ala156 variants [1]. | Solution: Avoid monotherapy. Use this compound in combination with Peginterferon (PEG-IFN) and Ribavirin (RBV). Rationale: The combination therapy increases the genetic barrier to resistance, as the virus must develop resistance to multiple drug mechanisms simultaneously [2] [3]. | | Treatment failure in prior non-responders | Cause: Presence of pre-existing resistance-associated substitutions (RASs) and host factors. Evidence: In patients who previously did not respond to PEG-IFN/RBV, the SVR rate was 0% if this compound-resistant variants (e.g., at aa 54) were detected at baseline [2]. | Solution: Pre-screen for baseline RASs using sequencing. For patients with a history of non-response and detectable RASs, consider alternative DAA regimens without this compound [2] [4]. | | Persistence of resistant variants post-treatment | Cause: Some resistant variants can persist long-term, complicating retreatment options. Evidence: Resistant variants within the NS3 protease can be detected by clonal sequencing years after treatment with this compound or Boceprevir [5]. | Solution: For patients with prior this compound failure, test for persistent RASs before initiating a new regimen. Consider using newer DAAs with high barrier to resistance (e.g., next-generation NS5A inhibitors like Pibrentasvir) that retain activity against older RASs [6]. |


Frequently Asked Questions (FAQs) for Researchers

Q1: What are the key resistance mutations for this compound in HCV GT1, and how do they differ between subtypes 1a and 1b?

The major resistance mutations for this compound occur in the NS3/4A protease at positions V36, T54, R155, and A156 [7] [8]. There is a critical difference in the resistance patterns between subtypes:

  • Genotype 1a: The barrier to resistance is lower. The R155K mutation is a key pathway, as it requires only a single nucleotide change [9].
  • Genotype 1b: The barrier is higher. The A156T/V mutation is more common, which requires two nucleotide changes, making it less likely to emerge rapidly [9] [1]. This contributes to the observed better response rates of GT1b to this compound-based therapy [9].

Q2: What is the recommended methodology for detecting and monitoring this compound-resistant variants?

The standard method involves sequencing the HCV NS3 protease domain.

  • Method: Population-based (Sanger) sequencing is typically used for clinical decision-making [4].
  • Workflow: The process involves RNA extraction from serum, reverse transcription PCR (RT-PCR) to amplify the target region (e.g., a 534bp fragment of the NS3 protease domain), followed by sequencing and alignment to a reference strain [1].
  • Advanced Method: For research purposes, Ultra-Deep Sequencing (UDS/NGS) can detect minor variants present in as little as 1% of the viral population [2] [4]. For clinical relevance, a detection threshold of ≥15% is recommended to avoid over-interpreting minor variants with uncertain impact [4].

The following diagram illustrates the core experimental workflow for resistance variant detection and analysis.

Start Patient Serum Sample Step1 RNA Extraction & RT-PCR Start->Step1 Step2 Amplify NS3 Protease Domain Step1->Step2 Step3 Sequencing Step2->Step3 Step4 Bioinformatic Analysis Step3->Step4 Method1 Population Sequencing (Threshold: ~15-25%) Step3->Method1 Method2 Ultra-Deep Sequencing (NGS) (Threshold: ≥1%, Clinical: ≥15%) Step3->Method2 Step5 Variant Report Step4->Step5

Q3: From a drug design perspective, what strategies can be used to overcome the resistance issues seen with first-generation protease inhibitors like this compound?

Research into this compound resistance has informed the design of more robust antiviral inhibitors. Key strategies include:

  • The Substrate Envelope Hypothesis: Design inhibitors that fit entirely within the conserved three-dimensional space occupied by the natural protease substrates (the "substrate envelope") [8]. Inhibitors that protrude beyond this envelope make contacts with protease residues that can mutate to cause resistance without affecting viral fitness [8].
  • Target Conserved Residues: Extend inhibitor interactions only with highly conserved residues, such as catalytic sites, which are critical for protease function and cannot easily mutate [8].
  • Develop Combination Therapies: Use DAAs that target different viral proteins (e.g., NS5A inhibitors, NS5B polymerase inhibitors) simultaneously. This greatly increases the genetic barrier to resistance, as the virus must develop concurrent resistance mutations in multiple genes to survive [10] [3].

Key Takeaways for Your Research

  • This compound is a lesson in resistance: Its clinical use was limited by a low genetic barrier to resistance, leading to rapid viral breakthrough, especially in monotherapy and genotype 1a infections.
  • Combination is key: The primary strategy to overcome its limitations was using it in triple therapy with PEG-IFN and RBV. This principle of combination therapy remains foundational for all modern DAA regimens.
  • Designing better inhibitors: Insights from this compound resistance, such as the substrate envelope concept, are now applied proactively in drug design to create next-generation inhibitors with a higher barrier to resistance [10] [8].

References

optimizing treatment duration with response-guided therapy

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Response-Guided Therapy

Response-Guided Therapy (RGT) is a treatment paradigm where decisions on therapy duration are based on how rapidly a patient responds to treatment [1] [2]. The core principle is to tailor treatment to the individual: patients who clear a pathogen or achieve a specific biomarker response quickly are eligible for a shorter therapy duration, while slower responders receive a standard or extended duration [2]. This approach moves away from a "one-size-fits-all" model to optimize efficacy and reduce unnecessary side effects and costs [1] [2].

RGT Mechanism and Evolution

The application and tools of RGT have evolved significantly with advancements in treatment modalities:

Era / Therapy Type Treatment Regimen RGT Role & Monitoring Point Key Determinant for Therapy Duration
Historical HCV Treatment [1] [2] PegIFN/RBV (Dual Therapy) Cornerstone of therapy; individualize treatment duration [1]. Time to undetectable HCV RNA (e.g., Week 4, 12, 24) [1].
HCV PI-Based Triple Therapy [1] [2] PegIFN/RBV + Protease Inhibitors (e.g., Telaprevir, Boceprevir) Central element to increase SVR rates and shorten treatment [1]. Extended Rapid Virologic Response (eRVR), e.g., undetectable HCV RNA at Week 4 and 12 [1].
Modern HCV DAA Regimens [1] IFN-free, Direct-Acting Antivirals (DAAs) Role diminished; high efficacy (>90% SVR) and short, fixed durations [1]. On-treatment virologic monitoring generally not required; "one size fits all" [1].
Oncology (Precision Medicine) [3] [4] Various Chemotherapies / Targeted Therapies Emerging paradigm for de-escalation or adapting strategy [3]. Radiological response (e.g., RECIST criteria) or functional drug sensitivity assays [3] [4].

The table below summarizes quantitative findings from key RGT clinical trials across different diseases:

Disease Area Study / Context Intervention Key Efficacy Finding RGT Rule
Hepatitis C [2] ILLUMINATE Trial PegIFN/RBV + this compound SVR rates were identical for 24- and 48-week regimens. If undetectable at Weeks 4 & 12, treat for 24 weeks total [2].
Ovarian Cancer [4] NCT03949283 (2025) ChemoID-guided vs. Physician's Choice ORR: 55% vs. 5% (p<0.0001). mPFS: 11.0 months vs. 3.0 months. Therapy selected based on assay testing cytotoxicity on bulk tumor cells and cancer stem cells [4].

Troubleshooting RGT Experimental Protocols

FAQ: How is the ChemoID assay performed for recurrent platinum-resistant ovarian cancer?

The ChemoID assay is a CLIA/CAP-certified functional precision medicine protocol used to guide chemotherapy selection [4].

  • Sample Acquisition: A fresh, sterile biopsy is obtained from the patient's recurrent tumor.
  • Cell Culture: The sample is used to generate a primary cancer cell line. Cancer stem cells (CSCs) and bulk tumor cells are rapidly expanded in a bioreactor.
  • Ex Vivo Chemosensitivity Testing: The expanded cells are exposed to a panel of standard-of-care chemotherapies. The cytotoxic effect of each drug is measured, quantifying the percentage of cell kill for both CSCs and bulk tumor cells.
  • Reporting & Guidance: A report is generated ranking the chemotheracies from most to least effective at killing both cell populations. The goal is to identify regimens that effectively reduce the bulk tumor (for immediate response) and the CSC load (to prevent recurrence) [4].
FAQ: What are common challenges in implementing RGT for antiviral therapies?
  • Assay Sensitivity: Using insufficiently sensitive HCV RNA assays can lead to misclassification of response. Highly sensitive real-time PCR-based assays (LOD ≤15 IU/ml) are recommended [1].

  • Defining Stopping Rules: In interferon-based eras, a "futility rule" was used: patients not achieving a specific HCV RNA decline by Week 12 were advised to stop therapy to avoid unnecessary side effects [1].

  • Interpreting "Detectable, ###="" ####="" -="" 1:="" [bgcolor="#F1F3F4" [color="#4285F4" [label="Standard/Extended\nDuration (e.g., 48 weeks)" [shape="rectangle" ]="" ```dot="" a="" and="" are="" being="" below="" but="" clinical="" color="#5F6368" creating="" daas,="" decision="" defined [1].="" detectable="" diagram="" diagramming="" diagrams="" digraph="" edge="" failure="" fillcolor="#34A853" fontcolor="#FFFFFF" fontname="Helvetica" for="" generalized="" graph="" graphviz="" guide="" height="1.2]" here="" illustrates="" is="" its="" labeldistance="2.5]" limit="" logic="" lower="" may="" meet="" modern="" monitor="" necessarily="" node="" not="" of="" personalization.="" predict="" quantification="" rapidresp="" result="" rgt="" rgt_workflow="" shape="diamond" shortdur="" significance="" slowresp="" specifications.="" start="" stddur="" still="" templates="" that="" the="" this="" though="" tips="" treatment="" troubleshooting="" width="1.2" with="" workflow="" your="" {=""> Monitor Monitor -> Decision Decision -> RapidResp [label=" Yes" fontcolor="#202124"] Decision -> SlowResp [label=" No" fontcolor="#202124"] RapidResp -> ShortDur SlowResp -> StdDur ShortDur -> End StdDur -> End

    End [label="Evaluate SVR" fillcolor="#FBBC05" fontcolor="#202124"] }

functional_assay cluster_cells Ex Vivo Drug Testing Biopsy Tumor Biopsy Processing Processing & Cell Culture Biopsy->Processing Split Split into Cell Populations Processing->Split BulkCells Bulk Tumor Cells Split->BulkCells CSCs Cancer Stem Cells (CSCs) Split->CSCs DrugPanel Drug Panel Exposure BulkCells->DrugPanel CSCs->DrugPanel Analysis Cytotoxicity Analysis (% Cell Kill) DrugPanel->Analysis Report Generate Guidance Report Analysis->Report Treat Therapy Selection Report->Treat

Title: Functional Drug Assay Guidance Workflow

Graphviz Troubleshooting Guide
Issue Cause & Solution
Labels not appearing on edges. The labeldistance attribute might be set too low or not at all. Solution: Explicitly set labeldistance=2.5 or higher in the edge attributes [5].
HTML-like labels not rendering. The Graphviz engine may lack libexpat support or you may be using an outdated web service. Solution: Use a fully-featured local Graphviz installation or a modern web-based editor like the "Graphviz Visual Editor" [6].
Poor text contrast in nodes. The default font color may not contrast with the node's fillcolor. Solution: Always explicitly set fontcolor for nodes, especially when using a custom fillcolor [7] [8].
Custom colors not working. Incorrect color name or format. Solution: Use hexadecimal codes (e.g., "#4285F4") for reliability. The official Graphviz color page lists all valid names and codes [7].

I hope this technical support center provides a solid foundation for your work. Should you encounter more specific issues with clinical data interpretation or Graphviz functionality, please feel free to ask for further assistance.

References

Telaprevir drug interaction management with immunosuppressants

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Interactions and Management

The table below summarizes the expected interactions and management strategies based on pharmacokinetic data.

Immunosuppressant Effect of Telaprevir Mechanism Management Recommendation
Cyclosporine ↑ Exposure (Expected) CYP3A4/P-gp inhibition [1] Intensive Therapeutic Drug Monitoring (TDM) for dose optimization [1]
Tacrolimus ↑ Exposure (Expected) CYP3A4/P-gp inhibition [1] Intensive Therapeutic Drug Monitoring (TDM) for dose optimization [1]
Sirolimus ↑ Exposure (Expected) CYP3A4/P-gp inhibition [1] Intensive Therapeutic Drug Monitoring (TDM) for dose optimization [1]

Experimental Pathways for Interaction Studies

For researchers investigating these interactions, the following workflow outlines a standard protocol for assessing and managing the drug-drug interaction (DDI) risk. This process is based on established in vitro and clinical pharmacokinetic study principles.

Start Start: Suspected DDI InVitro In Vitro Assessment • CYP450 Inhibition Assay • P-gp Transport Assay Start->InVitro Mechanism Identify Interaction Mechanism InVitro->Mechanism ClinicalPK Clinical PK Study • Healthy Volunteers or Patients • Measure drug concentrations • Assess safety Guidelines Develop Management Guidelines • Dose adjustments • Monitoring requirements ClinicalPK->Guidelines Mechanism->ClinicalPK

Detailed Experimental Protocols
  • In Vitro Assessment: Utilize human liver microsomes or Caco-2 cell systems to determine if this compound inhibits CYP3A4 or P-glycoprotein [2] [1]. Key parameters include IC50 values.
  • Clinical Pharmacokinetic Study: A fixed-sequence or randomized crossover study in healthy volunteers or patient populations is ideal. Key parameters to measure include:
    • Primary Endpoints: AUC (Area Under the Curve), Cmax (Maximum Concentration), and Ctrough (Trough Concentration) for both this compound and the immunosuppressant.
    • Safety Monitoring: Close monitoring for signs of immunosuppressant toxicity (e.g., nephrotoxicity, neurotoxicity) is essential [1].

Key Considerations for Research and Development

  • Narrow Therapeutic Index: Cyclosporine, tacrolimus, and sirolimus have narrow therapeutic windows; small increases in exposure can cause significant toxicity [1].
  • Complex Regimen Management: this compound must be administered with peginterferon alfa and ribavirin, complicating interaction studies [3] [4].
  • In Vitro to In Vivo Extrapolation: While in vitro data predicts clinical inhibition, actual studies are necessary to quantify the interaction magnitude and develop safe dosing protocols.

References

dose adjustment strategies for Telaprevir adverse effects

Author: Smolecule Technical Support Team. Date: February 2026

Telaprevir Dose Adjustment & Clinical Outcomes

The table below summarizes core quantitative findings on this compound dose adjustment strategies from pivotal clinical studies.

Study Focus Dosing Strategy / Study Groups Key Efficacy Outcome (SVR) Key Safety Outcome
Renal Function-Based Starting Dose [1] TVR starting dose adjusted by TVR/unadjusted eGFR ratio (Target: ≥23 to <32) SVR rate significantly higher with ratio ≥23 (87.2%) vs. <23 (66.7%) [1] Ratio ≥32 was a significant predictor of renal impairment and anemia (OR 12.09 and 4.14) [1]

| Anemia Management via TVR Reduction [2] | TVR-Reduced Group (n=25): TVR dose reduced from 2250 mg to 1500 mg at Hb <12 g/dL, RBV maintained. TVR-Standard Group (n=28): Standard TVR dose (2250 mg), RBV reduced by 200 mg at Hb <12 g/dL. | Comparable SVR rates: TVR-Reduced (80%) vs. TVR-Standard (76%) [2] | Lower incidence of renal impairment in TVR-Reduced group (6%) vs. TVR-Standard (11%); comparable TVR discontinuation rates due to AEs [2] | | Phase 3 Study in Prior Non-responders/Relapsers [3] | All patients: TVR (750 mg q8h) + PEG-IFN/RBV for 12 wks, then PEG-IFN/RBV for 12 wks. Aggressive, pre-specified RBV dose reduction for anemia. | SVR rates: Relapsers 88.1% (96/109); Non-responders 34.4% (11/32) [3] | Skin disorders: 82.3% (116/141). Discontinuation of all drugs due to AEs: 16.3% (23/141), frequently due to anemia [3] |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these clinical findings, here are the detailed methodologies.

Protocol 1: Renal Function-Guided Dosing Strategy [1]

This study aimed to determine if adjusting the this compound starting dose based on renal function reduces adverse effects and affects SVR.

  • Study Population: 112 patients with chronic hepatitis C genotype 1 treated with PEG-IFN/RBV/TVR triple therapy.
  • Key Metric: The TVR/unadjusted eGFR ratio was calculated as TVR dose (mg/day) / (eGFR × body surface area / 1.73). This ratio was used to stratify patients and analyze outcomes.
  • Outcome Measures:
    • Efficacy: Sustained Virological Response (SVR) rate.
    • Safety: Incidence of renal impairment (defined as an increase in serum creatinine of ≥0.5 mg/dL from baseline) and anemia.
  • Analysis: Multivariate analysis was performed to identify predictors of renal impairment and anemia. SVR rates were compared across different ratio groups.
Protocol 2: Randomized Study for Anemia Management [2]

This randomized, two-arm study evaluated the effects of this compound versus Ribavirin dose reduction for managing anemia.

  • Study Population: 62 patients with chronic hepatitis C genotype 1 were randomized into two groups before treatment.
  • Intervention:
    • At the occurrence of anemia (Hemoglobin < 12 g/dL):
      • TVR-Standard Group: Received standard TVR dose (2250 mg/day) and a reduced dose of Ribavirin (200 mg lower than original).
      • TVR-Reduced Group: TVR dose was reduced from 2250 mg to 1500 mg/day without initial reduction of RBV dose.
  • Outcome Measures:
    • Primary: SVR at 24 weeks post-treatment (SVR24).
    • Secondary: Incidence of adverse events, including renal impairment.
  • Stopping Rules: Therapy was discontinued if HCV-RNA levels were >1000 IU/mL at week 4 or 12, or if still detectable at week 24.

Troubleshooting FAQs & Management Strategies

G cluster_anemia For Anemia cluster_rash For Rash cluster_renal For Renal Impairment Start Patient on TVR Triple Therapy Anemia Adverse Event: Anemia (Hb < 12 g/dL) Start->Anemia Monitor for AEs Rash Adverse Event: Rash Start->Rash Monitor for AEs Renal Adverse Event: Renal Impairment Start->Renal Monitor for AEs Anemia_Plan Management Strategy Anemia->Anemia_Plan Rash_Plan Management Strategy Rash->Rash_Plan Renal_Plan Management Strategy Renal->Renal_Plan Anemia_Opt1 Reduce TVR dose (e.g., 2250mg to 1500mg) while maintaining RBV Anemia_Plan->Anemia_Opt1 Consider Anemia_Opt2 Standard approach: Reduce RBV dose per SOC while maintaining TVR Anemia_Plan->Anemia_Opt2 Consider Rash_Action Immediately discontinue ALL three drugs (TVR, PEG-IFN, RBV) Rash_Plan->Rash_Action For severe/progressive rash or systemic symptoms Renal_Action Evaluate TVR/unadjusted eGFR ratio. Consider a lower TVR starting dose for future patients. Renal_Plan->Renal_Action

Diagram: Adverse Effect Management Decision Pathway for this compound Therapy

  • What is the most critical warning associated with this compound? this compound carries a Boxed Warning for serious, sometimes fatal, skin reactions, including Stevens-Johnson Syndrome (SJS), Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS), and Toxic Epidermal Necrolysis (TEN) [4] [5] [6]. It must be used in combination with peginterferon alfa and ribavirin, which also have their own warnings.

  • How should I manage a patient developing a rash on TVR therapy?

    • For mild to moderate rash: Manage with anti-histamines and/or topical steroids, and close monitoring, as most rashes are controllable [3].
    • For severe or progressive rash, or any rash accompanied by systemic symptoms (fever, facial swelling, mouth ulcers, blistering, peeling), immediately and permanently discontinue all three drugs (this compound, peginterferon alfa, and ribavirin) and refer the patient for urgent medical care [4] [5] [6]. Do not continue therapy in the face of a serious skin reaction.
  • Is standard this compound dose reduction recommended for renal impairment? Official prescribing information states no dose adjustment is recommended for mild, moderate, or severe renal dysfunction, though data for end-stage renal disease is unavailable [4]. However, recent clinical evidence suggests that calculating the TVR/unadjusted eGFR ratio before starting therapy and aiming for a ratio between 23 and 32 can significantly reduce the risk of renal impairment and anemia while optimizing SVR rates [1].

  • Can I reduce the this compound dose to manage anemia instead of reducing Ribavirin? Yes, evidence from a randomized controlled trial indicates that reducing the TVR dose (from 2250 mg to 1500 mg) upon the onset of anemia, while maintaining the Ribavirin dose, is an effective strategy. This approach was shown to prevent the progression of anemia without compromising the antiviral efficacy, yielding SVR rates comparable to the standard approach of reducing Ribavirin [2].

Key Takeaways for Research & Development

  • Proactive Dose Calculation: The TVR/unadjusted eGFR ratio is a critical pharmacokinetic parameter for predicting and mitigating adverse effects. Targeting a ratio of ≥23 to <32 at treatment initiation is a key strategy for safer dosing [1].
  • Anemia Management Flexibility: Dose reduction of this compound itself is a viable and effective strategy for managing hematological toxicity, providing an alternative to the traditional Ribavirin dose reduction [2].
  • Safety is Paramount: The potentially severe and life-threatening nature of dermatological adverse reactions requires vigilant monitoring and a strict, pre-defined protocol for immediate drug discontinuation [4] [5].

References

treatment failure salvage options after Telaprevir

Author: Smolecule Technical Support Team. Date: February 2026

Historical Context: Telaprevir and Its Challenges

The table below summarizes key information about this compound and the common reasons for treatment failure during its use.

Aspect Details & Challenges
Drug Class First-generation NS3/4A protease inhibitor. [1]
Historical Use Used in triple therapy with peginterferon alfa (PEG-IFN) and ribavirin (RBV) for HCV genotype 1. [1]
Withdrawal Voluntarily withdrawn from the market in 2015 due to superior, safer therapies. [1] [2] [3]

| Common Reasons for Failure | • Low Barrier to Resistance: Rapid emergence of resistant virus. [4] [1]Side Effects: Led to dose modifications or discontinuation (e.g., severe rash, anemia, anal symptoms). [1] [5]Patient Factors: Advanced cirrhosis (risk of hepatic decompensation), difficult-to-treat genotype 1a, specific IL28B genotype. [1] [6] [7] | | Predictive Markers | • High baseline α-fetoprotein and specific IL28B non-TT genotype predicted lower cure rates. [6] • Altered dynamics of innate immune biomarkers (sCD14, IL-18). [8] |

Modern Salvage Therapy for DAA Failures

For researchers studying salvage strategies, the focus has shifted to modern, pangenotypic (effective against all HCV genotypes), all-oral Direct-Acting Antiviral (DAA) combinations. The following regimens are approved for patients who have failed prior therapies, including those containing older protease inhibitors.

Scenario / Prior Treatment Recommended Salvage Regimen (Examples) Evidence & Notes
General Retreatment Principle Use a DAA combination with a different mechanism of action/multiple targets to overcome resistance. [4] [3] [9] ---
Prior DAA Failure (e.g., NS5A inhibitor or Protease Inhibitor) Glecaprevir/Pibrentasvir (G/P) [3], Sofosbuvir/Velpatasvir/Voxilaprevir (SOF/VEL/VOX) [3] G/P is indicated for patients previously treated with an NS5A or NS3/4A PI (but not both). [3] SOF/VEL/VOX is indicated for re-treatment in patients previously treated with an NS5A inhibitor-containing regimen. [3]
Prior First-Generation PI (e.g., this compound) Any modern pangenotypic regimen (e.g., Glecaprevir/Pibrentasvir or Sofosbuvir/Velpatasvir) [10] [3] These regimens are highly effective and have overcome the limitations of early PIs. Genotype testing is now considered less critical before treatment. [10]

Experimental & Diagnostic Considerations for Researchers

For laboratory research on this compound failure, the following methodologies and biomarkers from historical studies may be relevant.

  • Resistance-Associated Substitutions (RASs) Analysis
    • Methodology: Use population sequencing or next-generation sequencing (NGS) of the HCV NS3 protease region from patient serum samples.
    • Objective: To identify specific mutations (e.g., V36M, R155K, T54A, A156S/T) that confer resistance to this compound and other first-generation PIs. [9]
  • Biomarker Analysis in Historical Samples
    • Methodology: ELISA for biomarkers like soluble CD14 (sCD14) and IL-18.
    • Objective: Studies showed that baseline levels and on-treatment dynamics of these innate immune markers were associated with interferon-based treatment outcome, and these relationships were altered by the addition of this compound. [8]

Research Decision Pathway

The following diagram outlines a logical research workflow for investigating a case of suspected this compound treatment failure, based on historical data and modern follow-up.

cluster_1 Historical Investigation Path cluster_2 Clinical & Host Factors Start Subject with Suspected This compound Failure Step1 Confirm Virological Failure (HCV RNA detectable post-treatment) Start->Step1 Step2 Historical Sample Analysis (if available) Step1->Step2 Step4 Evaluate for Contributing Factors Step1->Step4 Step3 Resistance Testing (NS3 sequencing for RASs) Step2->Step3 To characterize resistance profile Step2->Step3 Step5 Apply Modern Salvage Regimen (e.g., G/P or SOF/VEL/VOX) Step3->Step5 Step4->Step5

References

minimizing Telaprevir gastrointestinal side effects

Author: Smolecule Technical Support Team. Date: February 2026

A Note on Telaprevir's Status

This compound was used with peginterferon alfa and ribavirin as a triple therapy for chronic Hepatitis C, genotype 1 [1]. It has been replaced by newer antiviral agents with superior efficacy and better tolerance [1].

Frequently Asked Questions (FAQs)

Q1: What are the common gastrointestinal (GI) side effects associated with this compound? The most frequent GI side effects are nausea (39%), diarrhea (26%), and vomiting (13%) [2]. These effects were often reported in clinical trials where this compound was used in combination with peginterferon alfa and ribavirin.

Q2: Why is it important to take this compound with food? this compound should be taken within 30 minutes after eating a high-fat meal or snack (about 20 grams of fat) [3]. This is crucial because food significantly improves the absorption of the drug into the bloodstream, ensuring it works effectively.

Q3: What strategies can help manage nausea and vomiting?

  • Dosing: Take your dose with a high-fat meal or snack as directed [3].
  • Medical Support: Your doctor can prescribe anti-nausea (antiemetic) medications.
  • Hydration: Drink plenty of clear fluids to prevent dehydration.

Q4: How should diarrhea be managed?

  • Hydration: It is vital to maintain fluid intake with water, clear broths, or oral rehydration solutions to prevent dehydration.
  • Diet: Stick to bland, easy-to-digest foods.
  • Medical Advice: Contact your doctor if diarrhea is severe or persistent, as it can lead to dehydration and complicate therapy.

Q5: When should I contact my doctor about GI side effects? Contact your doctor immediately if you experience severe or persistent symptoms, symptoms of dehydration (such as feeling very thirsty, being unable to urinate, or confusion), or if you are unable to keep down fluids or take your medication [2].

Quantitative Data on Side Effects

The following table summarizes the incidence of key side effects from this compound combination therapy compared to peginterferon and ribavirin alone, based on clinical trial data [2].

Side Effect Incidence with this compound Combination Therapy Incidence with Peginterferon & Ribavirin Alone
Nausea 39% Not Specified
Diarrhea 26% Not Specified
Vomiting 13% Not Specified
Fatigue 56% Not Specified
Rash (all grades) 56% Not Specified
Pruritus (Itching) 47% Not Specified
Anemia 36% Not Specified
Dysgeusia (Taste Alteration) 10% Not Specified

Experimental Protocols & Management

Protocol for Managing Gastrointestinal Side Effects in Clinical Trials Based on reported methodologies from clinical trials, the following protocol was used to manage adverse events [4] [5].

  • Assessment and Grading: Grade the severity of the GI symptom (e.g., mild, moderate, severe).
  • Symptomatic Support: Provide standard supportive care:
    • For Nausea/Vomiting: Administer prescribed antiemetic medications.
    • For Diarrhea: Ensure adequate hydration; recommend a bland diet.
  • Dose Modification:
    • For moderate to severe symptoms, consider temporarily interrupting the offending agent(s).
    • Ribavirin dose modification was a common strategy for managing anemia.
  • Therapy Discontinuation: Discontinuation of this compound alone or the entire combination therapy was considered for life-threatening adverse events or if severe symptoms did not resolve after dose interruption [2]. In clinical trials, 14% of patients discontinued this compound due to side effects [2].

GI Side Effect Management Workflow

The diagram below outlines a systematic approach for managing GI side effects during this compound therapy, as derived from clinical protocols.

Start Patient Reports GI Side Effect Assess Assess Severity Start->Assess Mild Mild Symptoms Assess->Mild Grade 1 ModerateSevere Moderate to Severe Symptoms Assess->ModerateSevere Grade 2-4 SupportiveCare Provide Supportive Care: - Anti-emetics for nausea/vomiting - Hydration and diet advice for diarrhea Mild->SupportiveCare ContactMD Contact Treating Physician ModerateSevere->ContactMD Monitor Monitor Patient Continue Full Therapy SupportiveCare->Monitor ConsiderInterruption Consider Temporary Dose Interruption ContactMD->ConsiderInterruption Reassess Reassess Symptom Control ConsiderInterruption->Reassess Resume Resume Therapy if Improved Reassess->Resume Resolved Discontinuation Consider Therapy Discontinuation Reassess->Discontinuation Persistent/Serious

GI Side Effect Management WorkflowFigure 1. Systematic management workflow for this compound-associated GI side effects.

References

Telaprevir versus Boceprevir efficacy chronic hepatitis C

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

The table below summarizes the key efficacy and safety data from clinical trials and meta-analyses for telaprevir and boceprevir, both used in combination with Pegylated Interferon and Ribavirin (PR).

Aspect This compound (TVR) Boceprevir (BOC)
Class NS3/4A Protease Inhibitor [1] [2] NS3/4A Protease Inhibitor [1] [2]
Target Population Chronic Hepatitis C, Genotype 1 [1] [2] Chronic Hepatitis C, Genotype 1 [1] [2]
SVR in Treatment-Naïve ~75% [3] [2] ~63-68% [2]
SVR in Prior Relapsers 86% [3] 69-75% (with 48-week therapy) [4]
Key Efficacy Differentiator Treatment experience & response type: Highest SVR in relapsers (86%), moderate in partial responders (57%), lowest in null responders (31%) [3]. Lead-in phase response: A 4-week PR lead-in helped identify patients with better response and reduced resistance risk [2].
Common Adverse Events Rash, pruritus (itchiness), anemia, diarrhea, nausea [1] [3] [2] Anemia, neutropenia, dysgeusia (taste disturbance) [1] [2]
Key Safety Differentiator Significantly more associated with rash and pruritus [1]. Significantly more associated with neutropenia and anemia [1].
Real-World SVR 56% [5] 53% [5]
Real-World Discontinuation Higher in cirrhotic patients (up to 58%) [5] Lower than this compound in some real-world cohorts [5]

Experimental Protocols for Key Clinical Trials

The efficacy and safety data in the table above were derived from rigorous Phase II and III clinical trials. The methodologies for these pivotal studies are summarized below.

Trial Design and Patient Selection
  • Design: The key studies for both drugs were randomized, double-blind, placebo-controlled trials (RCTs) [1] [4].
  • Participants: The trials enrolled adult patients with chronic HCV genotype 1 infection. Studies were conducted separately for treatment-naïve and treatment-experienced populations [1] [4] [2]. Treatment-experienced patients were further categorized as prior relapsers, partial responders, or null responders [3].
  • Control Group: The control arm in all studies received standard of care (Peginterferon + Ribavirin, or PR) for 48 weeks [2].
Intervention and Dosing
  • This compound Regimen: Patients received this compound (1125 mg, twice daily) for the first 12 weeks in combination with PR. This was followed by response-guided therapy (RGT) with PR alone for an additional 12 or 36 weeks, based on whether an extended Rapid Virologic Response (eRVR) was achieved [3].
  • Boceprevir Regimen: The trials typically employed a 4-week lead-in phase with PR alone. After this, patients received boceprevir (800 mg, three times daily) added to PR. The total treatment duration (28, 36, or 48 weeks) was also guided by viral response at weeks 8 and 24 [2].
Outcome Measures
  • Primary Efficacy Endpoint: The primary endpoint for all studies was Sustained Virologic Response (SVR), defined as undetectable HCV RNA 24 weeks after the end of treatment (SVR24) [1] [4].
  • Safety Assessment: Adverse events (AEs) were monitored throughout the treatment and follow-up periods. Common AEs of interest included anemia, neutropenia, rash, and pruritus [1]. Discontinuation rates due to AEs were also a key metric [1] [5].
Analysis Methods
  • Statistical Comparison: SVR rates and adverse event rates were compared between the triple therapy (TVR/BOC + PR) and control (PR) groups. Results were often expressed as Relative Risk (RR) with 95% confidence intervals (CI) [1] [4].
  • Indirect Comparison: As there were no head-to-head trials, indirect comparison meta-analyses were conducted to compare the relative efficacy and safety of this compound and boceprevir, using their common control (PR) as the bridge [1].

Treatment Protocol Workflow

The following diagram illustrates the distinct treatment workflows for this compound and boceprevir, highlighting the key difference in the lead-in phase.

cluster_tvr This compound (TVR) Protocol cluster_boc Boceprevir (BOC) Protocol Start HCV Genotype 1 Diagnosis TVR_Start Start TVR + PR Start->TVR_Start BOC_Phase0 Weeks 1-4: PR Lead-in Phase Start->BOC_Phase0 Includes 4-week PR Lead-in TVR_Phase1 Weeks 1-12: TVR + PR Triple Therapy TVR_Start->TVR_Phase1 TVR_Check Check for eRVR (Undetectable HCV RNA at wk4 & wk12) TVR_Phase1->TVR_Check TVR_Short eRVR Achieved TVR_Check->TVR_Short Yes TVR_Long eRVR Not Achieved TVR_Check->TVR_Long No TVR_EndShort Total 24 Weeks Stop Treatment TVR_Short->TVR_EndShort TVR_EndLong Total 48 Weeks Stop Treatment TVR_Long->TVR_EndLong BOC_Start Start BOC + PR BOC_Phase0->BOC_Start BOC_Phase1 Weeks 5-28: BOC + PR Triple Therapy BOC_Start->BOC_Phase1 BOC_Check Check Viral Load at Week 8, 12, 24 BOC_Phase1->BOC_Check BOC_RGT Undetectable at wk8 & wk24 BOC_Check->BOC_RGT Yes BOC_Full Detectable at any point BOC_Check->BOC_Full No BOC_EndShort Total 28 Weeks Stop Treatment BOC_RGT->BOC_EndShort BOC_EndLong Total 48 Weeks Stop Treatment BOC_Full->BOC_EndLong

Key Insights for Drug Development Professionals

  • Comparative Efficacy: Meta-analyses concluded that there were no significant differences in SVR, relapse, or treatment discontinuation rates between this compound and boceprevir in both naïve and experienced patients when used in standard or response-guided regimens [1].
  • Distinct Safety Profiles: The primary differentiator lies in their safety profiles. Development programs for protease inhibitors must carefully monitor for off-target effects. This compound was strongly linked to dermatological events (rash), while boceprevir had a higher association with hematological events (neutropenia, anemia) [1]. This highlights the need for tailored patient management strategies.
  • Real-World Performance: Real-world effectiveness (SVR 53-56%) was notably lower than in clinical trials [5]. This underscores the impact of patient heterogeneity, comorbidities (like cirrhosis), and less intensive monitoring in real-world settings. It emphasizes the critical importance of conducting post-marketing studies to understand a drug's performance outside the controlled trial environment.

References

sustained virologic response rates Telaprevir vs standard care

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison: Telaprevir vs. Standard Care

Trial / Study Patient Population Treatment Regimen SVR Rate (%) Control Arm (PR48) SVR (%)
PROVE 3 (Phase 2b) [1] Prior Treatment Failures (Relapsers, Non-responders, Breakthroughs) TVR (12 wk) + PR (24 wk) 51% 14%
TVR (24 wk) + PR (48 wk) 52%
PROVE 3 (Subgroup) [1] Prior Relapsers TVR (12 wk) + PR (24 wk) 69% 20%
TVR (24 wk) + PR (48 wk) 76%
PROVE 3 (Subgroup) [1] Prior Non-responders TVR (12 wk) + PR (24 wk) 39% 9%
TVR (24 wk) + PR (48 wk) 38%
REALIZE (Phase 3) [2] Prior Relapsers TVR (12 wk) + PR (48 wk) 88% 24%*
Prior Partial Responders TVR (12 wk) + PR (48 wk) 56% 15%*
Prior Null Responders TVR (12 wk) + PR (48 wk) 33% 5%*
Japanese Phase 3 [3] Prior Relapsers TVR (12 wk) + PR (24 wk) 88.1% Not Applicable
Prior Non-responders TVR (12 wk) + PR (24 wk) 34.4% Not Applicable
Real-World Study [4] Mixed (Real-World Setting) TVR-based Triple Therapy 60.6% (Co-infected) 42.2% (Mono-infected control)

*SVR rates for the control arm (placebo + PR48) in the REALIZE trial were reported as 24% for relapsers, 15% for partial responders, and 5% for null responders [2].


Experimental Protocols Overview

The compelling data from these trials were generated through rigorous methodologies. Here is a summary of the core experimental designs.

Trial Design and Patient Stratification
  • Common Framework: The key trials (PROVE 1, 2, 3, REALIZE, ADVANCE) were randomized, double-blind, placebo-controlled, multicenter studies [1] [5].
  • Patient Groups: Patients were stratified based on their prior treatment response to peginterferon and ribavirin into distinct categories [2]:
    • Relapsers: Achieved undetectable HCV RNA at the end of prior treatment but subsequently relapsed.
    • Partial Responders: Achieved a ≥2 log₁₀ HCV RNA reduction at week 12 of prior therapy but never became undetectable.
    • Null Responders: Achieved a <2 log₁₀ HCV RNA reduction at week 12 of prior therapy.
  • Lead-in Phase: Some trials, like REALIZE, included a 4-week "lead-in" phase where all patients received only peginterferon and ribavirin before adding this compound or placebo. This helped assess interferon responsiveness and its impact on outcomes [2].
Treatment Regimens and Dosing
  • Control Arm: Patients received peginterferon alfa-2a (180 µg/week) or alfa-2b (1.5 µg/kg/week) plus weight-based ribavirin (600-1400 mg/day) for 48 weeks (PR48) [3] [5].
  • This compound Arms: The experimental arms added This compound (750 mg every 8 hours) to the backbone of peginterferon and ribavirin [4] [3]. The total therapy duration varied (24, 28, or 48 weeks) based on the study protocol and patient response.
Efficacy and Safety Assessment
  • Primary Endpoint: The primary efficacy endpoint was Sustained Virologic Response (SVR), universally defined as undetectable HCV RNA (<10-25 IU/mL, depending on the assay) 24 weeks after the end of treatment (SVR24) [4] [5].
  • Virologic Monitoring: HCV RNA levels were measured frequently using sensitive RT-PCR assays (e.g., Roche Cobas TaqMan) at baseline, during treatment (weeks 4, 12, 24), at the end of treatment, and during the follow-up period [4] [3].
  • Safety Monitoring: Adverse events (AEs) were recorded throughout the study. Key safety parameters included hematologic measurements (e.g., hemoglobin for anemia) and monitoring for specific AEs like rash and gastrointestinal symptoms [4] [1].

Mechanism of Action and Response Workflow

The following diagram illustrates this compound's mechanism and the resulting treatment response pathway that underpins the improved efficacy.

Start HCV Genotype 1 Infection MOA This compound binds NS3/4A Protease Complex Start->MOA Effect Inhibition of Viral Polyprotein Processing MOA->Effect Outcome1 Direct Inhibition of Viral Replication Effect->Outcome1 Outcome2 Restoration of Host Interferon Signaling Effect->Outcome2 CombinedEffect Rapid and Profound Reduction in HCV RNA Outcome1->CombinedEffect Combined Effect Outcome2->CombinedEffect Combined Effect End Higher Rate of Sustained Virologic Response (SVR) CombinedEffect->End

Safety and Tolerability Profile

While this compound significantly improved efficacy, its safety profile differed from standard care.

  • Anemia: Rates of severe anemia (hemoglobin ≤89 g/L or a drop ≥45 g/L) were notable. In a real-world study, severe anemia occurred in 45.5% of co-infected and 58.6% of mono-infected patients receiving this compound-based therapy, though this difference was not statistically significant compared to the control group [4].
  • Rash: Skin disorders, including rash and pruritus, were very common. In the Japanese phase 3 trial, 82.3% of patients experienced skin disorders, which were mostly manageable. Rash led to this compound discontinuation in about 5% of patients in the PROVE 3 trial [3] [1].
  • Gastrointestinal Symptoms: Anorectal discomfort (e.g., pruritus, discomfort) was a frequent this compound-specific side effect, reported in up to 43.1% of mono-infected patients in one study [4].

Conclusion for Researchers

This compound-based triple therapy represented a major advance in HCV treatment, demonstrating that targeting the NS3/4A protease could dramatically improve SVR rates, even in difficult-to-treat populations like prior null responders. However, its use was associated with a distinct and manageable toxicity profile. The legacy of this compound lies in proving the efficacy of direct-acting antivirals, paving the way for the development of safer, more effective, and interferon-free regimens in use today [6] [7].

References

cost-effectiveness analysis Telaprevir-based HCV therapy

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Cost-Effectiveness of Telaprevir

The table below summarizes the key performance metrics of this compound-based triple therapy compared to the previous standard of care.

Aspect This compound + Peginterferon + Ribavirin (Triple Therapy) Peginterferon + Ribavirin (Dual Therapy)
Sustained Virological Response (SVR) 75.0% in genotype 1 patients [1]. Up to 97% in prior relapsers [2]. 40.4% in genotype 1 patients [1]
Treatment Duration Shortened; 24-48 weeks based on response [2] [3] Standard 48 weeks [3]
Incremental Cost-Effectiveness Ratio (ICER) $8,277 per QALY (Brazil, vs. dual therapy) [1]. $16,778 - $34,279 per QALY (US, by patient subgroup) [4] Reference (less effective and costly long-term)
Key Limitations Added side effects (rash, anemia) [2] [3]; Complex dosing (every 8 hours) [3]; Only for genotype 1 [5] [3] Low efficacy; Poor side effect profile; Lengthy treatment [6] [3]

Key Experimental Data and Protocols

The foundational data for this compound's efficacy and cost-effectiveness came from several pivotal clinical trials and economic models:

  • Clinical Trials (PROVE & ADVANCE): These Phase II and III studies established the efficacy of this compound-based triple therapy in treatment-naïve patients. The PROVE1 and PROVE2 trials demonstrated SVR rates of 61% and 69% respectively with 24-week regimens, significantly higher than the 41-46% SVR with 48 weeks of dual therapy [3]. The ADVANCE trial confirmed these findings in a larger cohort [4].
  • REALIZE Trial: This Phase III trial focused on treatment-experienced patients (prior relapsers, partial responders, and null responders) who had failed previous dual therapy. It showed that retreatment with this compound-based triple therapy achieved SVR in 59% of patients overall, with rates as high as 97% in prior relapsers and 37% in prior null responders [2].
  • Cost-Effectiveness Analysis Methodology: Economic studies used state-transition Markov models to simulate the long-term progression of hepatitis C. These models compared lifetime costs and quality-adjusted life-years (QALYs) gained with this compound versus dual therapy. Key inputs included SVR rates from clinical trials, drug costs, disease progression probabilities, and health state utilities. Outcomes were expressed as the Incremental Cost-Effectiveness Ratio (ICER) [1] [4].

The following diagram illustrates the typical patient pathway and key decision points in these clinical trials:

Start Patient Enrollment Stratification Stratification: - Treatment-naïve - Prior Relapser - Prior Non-responder Start->Stratification Regimen Treatment Regimen (48 weeks total) Stratification->Regimen TelaprevirPhase This compound + PR (Weeks 1-12) Regimen->TelaprevirPhase PRPhase PR alone (Weeks 13-48) TelaprevirPhase->PRPhase EOT End-of-Treatment (EOT) Response PRPhase->EOT SVR Sustained Virological Response (SVR24) EOT->SVR Undetectable HCV RNA Relapse Relapse EOT->Relapse Detectable HCV RNA

Evolution Beyond this compound

While this compound represented a major advance, its clinical use was short-lived due to significant limitations and the rapid development of superior drugs [6] [3].

  • Drawbacks of this compound: Treatment was associated with significant additional side effects, including severe skin rash and anemia, leading to higher discontinuation rates. Its dosing schedule (every 8 hours) was burdensome, and it was only effective against HCV genotype 1 [3].
  • The Shift to Pan-Genotypic DAAs: Second-generation DAAs like Sofosbuvir and eventually pan-genotypic regimens (e.g., Glecaprevir/Pibrentasvir, Sofosbuvir/Velpatasvir) replaced interferon-based therapies. These regimens offer:
    • SVR rates above 95% across all genotypes [6].
    • Interferon-free, ribavirin-free oral dosing [6].
    • Shorter treatment durations (8-12 weeks) with vastly improved safety profiles [6] [7].
  • Modern Cost-Effectiveness: Current DAA regimens are consistently cost-effective compared to older therapies, with ICERs generally below $100,000 per QALY. Because of their similar high efficacy, the less costly DAA regimen is typically the most cost-effective choice [8].

References

Comprehensive Clinical Trial Analysis of Telaprevir: ADVANCE, REALIZE, and ILLUMINATE Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Telaprevir and Clinical Development Program

This compound is an oral protease inhibitor that directly targets the HCV NS3/4A serine protease, an enzyme essential for viral replication. As one of the first direct-acting antiviral agents against hepatitis C virus (HCV), this compound represented a significant therapeutic advancement when added to the previous standard of care (pegylated-interferon and ribavirin, collectively known as PR). The development program for this compound included three pivotal Phase 3 clinical trials: ADVANCE, REALIZE, and ILLUMINATE, which collectively enrolled more than 2,500 patients with genotype 1 chronic HCV infection, the most prevalent and difficult-to-treat genotype in the United States and Europe [1] [2].

The clinical development program for this compound was designed to address two major patient populations: those who had never received treatment (treatment-naïve) and those who had failed prior therapy with PR (treatment-experienced). The ADVANCE and ILLUMINATE trials focused on treatment-naïve patients, while the REALIZE trial exclusively enrolled treatment-experienced patients, including prior relapsers, partial responders, and null responders—the most difficult-to-treat population. This comprehensive review synthesizes the key efficacy, safety, and methodological findings from these trials to provide researchers, scientists, and drug development professionals with a complete evidence-based assessment of this compound's clinical profile.

Study Designs and Methodologies

Overall Trial Designs and Patient Populations

The three Phase 3 trials employed distinct designs tailored to their specific research objectives and patient populations, though they shared common elements in their assessment of this compound-based therapy.

Table 1: Overview of this compound Phase 3 Clinical Trial Designs

Trial Patient Population Sample Size Treatment Arms Primary Endpoint
ADVANCE Treatment-naïve 1,088 T8PR, T12PR, PR48 SVR rate [3]
REALIZE Treatment-experienced 662 Simultaneous start, Lead-in, Control SVR rates across prior response subgroups [4]
ILLUMINATE Treatment-naïve 540 T12PR24, T12PR48 (response-guided) Non-inferiority of SVR between randomized arms [2] [5]

ADVANCE employed a three-arm, double-blind, randomized, placebo-controlled design where patients received either: (1) 8 weeks of this compound combined with PR followed by additional PR (T8PR); (2) 12 weeks of this compound combined with PR followed by additional PR (T12PR); or (3) PR alone for 48 weeks (PR48) [3]. The study incorporated a response-guided therapy component, allowing patients with rapid virologic response to receive shorter total treatment duration.

REALIZE utilized a randomized, double-blind, placebo-controlled design with three arms to evaluate treatment-experienced patients: (1) simultaneous start of this compound with PR; (2) lead-in phase of 4 weeks of PR alone followed by this compound with PR; and (3) control arm receiving PR alone [4]. This was the only Phase 3 trial specifically designed to evaluate all major subgroups of patients whose prior treatment had failed, including the challenging null responder population.

ILLUMINATE implemented an open-label, randomized, response-guided design where all patients initially received 12 weeks of this compound-based triple therapy [2] [5]. Those who achieved an extended rapid virologic response (eRVR), defined as undetectable HCV RNA at both weeks 4 and 12, were randomized at week 20 to receive either 24 or 48 weeks of total therapy to evaluate non-inferiority.

Key Methodological Components

The trials shared several methodological commonalities that enhance the comparability of their results:

  • Diagnostic Criteria: HCV RNA levels were measured using sensitive assays (primarily Roche COBAS TaqMan with lower limit of quantification of 25 IU/mL and lower limit of detection of approximately 10-15 IU/mL) [5].
  • Dosing Regimen: this compound was administered at 750 mg every 8 hours in all studies, in combination with standard doses of pegylated-interferon (180 μg per week) and weight-based ribavirin (1000-1200 mg daily) [5].
  • Endpoint Definition: All trials used sustained virologic response (SVR) as the primary efficacy endpoint, defined as undetectable HCV RNA (<25 IU/mL) 24 weeks after completion of all treatment [4].
  • Stopping Rules: To minimize futile therapy, virologic stopping rules were implemented, requiring discontinuation if HCV RNA levels exceeded 1000 IU/mL at week 4 or showed insufficient response at week 12 [5].

The following diagram illustrates the patient flow and response-guided treatment algorithm used in the ILLUMINATE trial:

illuminate Start All Patients Received 12 Weeks this compound + PR eRVR_Assessment eRVR Assessment (Undetectable HCV RNA at Weeks 4 & 12) Start->eRVR_Assessment Achieved_eRVR Achieved eRVR (n=352, 65%) eRVR_Assessment->Achieved_eRVR Not_Achieved_eRVR Did Not Achieve eRVR (n=188, 35%) eRVR_Assessment->Not_Achieved_eRVR Randomization Randomization at Week 20 Achieved_eRVR->Randomization Assign_T12PR48 Assigned to T12PR48 (48 Weeks Total Treatment) Not_Achieved_eRVR->Assign_T12PR48 T12PR24 T12PR24 Group (24 Weeks Total Treatment) Randomization->T12PR24 T12PR48 T12PR48 Group (48 Weeks Total Treatment) Randomization->T12PR48 SVR_24 SVR: 92% T12PR24->SVR_24 SVR_48 SVR: 88% T12PR48->SVR_48 SVR_NR SVR: Variable by Response Assign_T12PR48->SVR_NR

Comprehensive Efficacy Results

Efficacy in Treatment-Naïve Patients

The ADVANCE and ILLUMINATE trials demonstrated substantial improvements in SVR rates for treatment-naïve patients receiving this compound-based regimens compared to standard PR therapy alone.

Table 2: Efficacy Results in Treatment-Naïve Patients (ADVANCE and ILLUMINATE Trials)

Trial Treatment Arm SVR Rate (%) Relapse Rate (%) RVR Rate (%) eRVR Rate (%)
ADVANCE T12PR 75 N/R 68 N/R [3]
ADVANCE T8PR 69 N/R 66 N/R [3]
ADVANCE PR48 (Control) 44 N/R 9 N/R [3]
ILLUMINATE T12PR24 (eRVR) 92 5.7 N/R 100 [2]
ILLUMINATE T12PR48 (eRVR) 88 1.9 N/R 100 [2]
ILLUMINATE Overall this compound 72 7.7 72 65 [2]

In the ADVANCE trial, the T12PR regimen significantly increased SVR rates by 31 percentage points compared to PR alone (75% vs. 44%, p<0.0001) [3]. A notably higher proportion of patients achieved rapid virologic response (RVR) with this compound-based regimens (68% in T12PR) compared to PR alone (9%), enabling many patients to qualify for shorter total treatment duration.

The ILLUMINATE trial established that response-guided therapy was highly effective, demonstrating non-inferiority of 24-week total treatment duration compared to 48 weeks in patients who achieved eRVR (92% vs. 88% SVR, respectively) [2] [5]. This finding was particularly significant as it allowed the majority of treatment-naïve patients (65%) to benefit from substantially shorter therapy without compromising efficacy, while reducing exposure to treatment-related adverse events.

Efficacy in Treatment-Experienced Patients

The REALIZE trial provided comprehensive evidence of this compound's efficacy across all major categories of treatment-experienced patients, including the most difficult-to-treat null responders.

Table 3: Efficacy Results in Treatment-Experienced Patients (REALIZE Trial)

Prior Response Category This compound-Based Arms SVR (%) Control Arm SVR (%) Absolute Improvement
Relapsers 86 24 +62 percentage points [4]
Partial Responders 57 15 +42 percentage points [4]
Null Responders 31 5 +26 percentage points [4]
Overall 65 17 +48 percentage points [6]

The results demonstrated that prior response to PR therapy strongly predicted outcomes with this compound-based triple therapy. Relapsers achieved outstanding SVR rates of 86%, while partial responders and null responders showed more modest but still significantly improved responses compared to PR re-treatment (57% and 31%, respectively) [4]. The REALIZE trial also evaluated whether a 4-week lead-in phase of PR alone before initiating this compound provided any benefit, finding no significant difference in SVR rates between the simultaneous start and lead-in arms across all patient subgroups [4].

Special Populations and Post-Hoc Analyses

Advanced Fibrosis Patients: Data from the Early Access Program (HEP3002) demonstrated that patients with advanced fibrosis (Metavir F3) or compensated cirrhosis (F4) could achieve satisfactory SVR rates with this compound-based therapy, though slightly lower than those observed in clinical trials [7]. In this real-world population, the overall SVR rate was 64% by intention-to-treat analysis, with baseline FibroScan values showing some correlation with treatment response in univariate but not multivariate analysis [7].

Resistance Analysis: Research on patients who experienced virologic failure in the Phase 3 trials revealed that viral populations enriched with this compound-resistant variants typically reverted to wild-type dominance after treatment cessation, with genotype 1b reverting significantly faster (median 1.0 month to <20% resistance) than genotype 1a (median 8.3 months to <20% resistance) [8]. This has important implications for potential re-treatment strategies with other direct-acting antiviral agents.

Safety and Tolerability Profile

Adverse Event Patterns

The safety profile of this compound-based regimens was consistent across all three Phase 3 trials, with characteristic adverse events emerging as class effects of protease inhibitors when combined with PR therapy.

  • Anemia: Occurred in 39% of patients in the ILLUMINATE trial (severe in 6%) and was managed primarily through ribavirin dose reduction [5]. In the Early Access Program involving advanced fibrosis patients, 59% developed anemia (grade 3/4 in 31%), with age and female gender identified as the strongest predictors [9].
  • Rash: Developed in 37% of patients in the ILLUMINATE trial (severe in 5%) [5]. Rash was primarily characterized as eczema-like, manageable with topical corticosteroids and/or antihistamines in over 90% of cases, and resolved upon discontinuation of this compound.
  • Other Common Adverse Events: Included fatigue, pruritus, nausea, headache, flu-like symptoms, insomnia, and diarrhea, with the majority being mild to moderate in severity [4] [10].
Discontinuation Rates and Management Strategies

Treatment discontinuation due to adverse events occurred more frequently in this compound-based arms compared to PR-alone control arms. In the ILLUMINATE trial, discontinuation of all study drugs during the this compound dosing period occurred in 6.9% of patients [2]. The ADVANCE trial reported discontinuation rates due to adverse events of 8% in the T8PR group, 7% in the T12PR group, and 4% in the PR48 control group [3].

To optimize treatment outcomes while managing adverse events, a sequential discontinuation strategy was implemented in the Phase 3 studies. This approach allowed patients to continue pegylated-interferon and ribavirin after stopping this compound, maintaining their chance at achieving SVR while managing this compound-specific toxicities. Discontinuation of all medicines due to either rash or anemia during the this compound treatment phase was 1% to 3% in the this compound treatment arms [4].

Resistance Monitoring and Viral Evolutionary Dynamics

Advanced modeling of viral evolutionary dynamics after this compound-based treatment failure provided important insights into the fitness costs of resistance-associated variants and their persistence in the absence of drug selective pressure.

  • Methodological Approach: Researchers developed a computational model integrating both qualitative population sequence data (20% sensitivity) and quantitative clonal sequence data (5% sensitivity) from patients who did not achieve SVR in the Phase 3 studies [8]. This approach allowed extrapolation of resistance variant frequencies beyond the sensitivity limits of standard sequencing methods.
  • Genotype-Specific Dynamics: The model predicted significantly different reversion kinetics between HCV genotypes 1a and 1b. The median time for resistant variants to decline to <1% of the viral population was 11.0 months for genotype 1a versus 2.1 months for genotype 1b after treatment failure [8]. This difference has clinical implications for the timing of re-treatment strategies.
  • Model Validation: The computational framework was qualified using deep-sequence data (1% sensitivity) from a subset of patients, demonstrating consistency between predicted and observed resistance variant frequencies [8]. This modeling approach provides a framework for future antiviral resistance monitoring programs.

The following diagram illustrates the viral population dynamics after cessation of this compound therapy:

resistance_dynamics Start End of Treatment (Predominantly Resistant Variants) Competition Post-Treatment Competition Wild-type vs Resistant Variants Start->Competition Reversion Wild-type Re-emergence Due to Fitness Advantage Competition->Reversion Genotype1a Genotype 1a: Slow Reversion (Median 8.3 months to <20% resistance) Reversion->Genotype1a Genotype1b Genotype 1b: Rapid Reversion (Median 1.0 month to <20% resistance) Reversion->Genotype1b Final1a Genotype 1a: 11.0 months to 99% wild-type Genotype1a->Final1a Sequencing Population Sequencing Detection Limit (~20%) Genotype1a->Sequencing Below detection Final1b Genotype 1b: 2.1 months to 99% wild-type Genotype1b->Final1b Genotype1b->Sequencing Below detection

Comparative Assessment with Historical Context

When compared to the previous standard of care (48 weeks of PR therapy), this compound-based regimens demonstrated substantial improvements across all patient populations:

  • Treatment-Naïve Patients: The absolute increase in SVR rates ranged from 25 to 31 percentage points in the ADVANCE trial [3], potentially doubling the cure rate for many patients.
  • Treatment-Experienced Patients: The magnitude of benefit was most pronounced in prior relapsers (+62 percentage points) and partial responders (+42 percentage points), while even null responders experienced a clinically meaningful improvement (+26 percentage points) [4].
  • Treatment Duration: The introduction of response-guided therapy principles allowed approximately two-thirds of treatment-naïve patients to qualify for 24 weeks of total therapy instead of 48 weeks, substantially reducing exposure to treatment-related toxicities [5].

The safety and tolerability profile of this compound-based regimens, while presenting new management challenges with anemia and rash, was considered acceptable given the substantial improvements in efficacy. The sequential discontinuation strategy and clear management guidelines for adverse events enabled many patients to successfully complete therapy while maintaining the opportunity for viral eradication.

Conclusion and Research Implications

The comprehensive clinical development program for this compound, encompassing the ADVANCE, REALIZE, and ILLUMINATE trials, established a new paradigm in HCV treatment by demonstrating that direct-acting antiviral agents could dramatically improve outcomes when combined with pegylated-interferon and ribavirin. The key findings from these studies include:

  • Substantial efficacy improvements across all patient populations, including historically difficult-to-treat null responders
  • Successful implementation of response-guided therapy principles, allowing personalized treatment durations based on early virologic response
  • Manageable safety profile with characteristic adverse events that could be effectively addressed through proactive monitoring and established management algorithms
  • Important insights into viral resistance dynamics that inform re-treatment strategies and future drug development

References

comparative pharmacokinetics Telaprevir Boceprevir

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic properties and interaction data for telaprevir and boceprevir.

Parameter This compound Boceprevir
Primary Metabolic Pathway Cytochrome P450 3A4 (CYP3A4) [1] [2] [3] Aldoketoreductase (AKR)-mediated pathway [1] [2]
Other Metabolic Pathways Hydrolysis, reduction [3] Minor CYP3A4/5 pathway [1] [2]
Protein Binding 59-76% [3] Approximately 75% [1]
Apparent Volume of Distribution ~252 L [3] ~772 L [4]
Half-Life 4.0-4.7 hours (single dose); 9-11 hours (steady-state) [3] ~3.4 hours [4]
Dosing Regimen 750 mg every 8 hours [1] 800 mg every 8 hours [1]
Food Effect Critical; increases exposure by 117% to 330% depending on fat content [3] Enhances absorption by up to 60% [4]
Inhibition Potential Strong CYP3A4 inhibitor; P-glycoprotein (P-gp) inhibitor [5] [2] CYP3A4 inhibitor [2]
Effect on Maraviroc Exposure Significantly increases MVC exposure (AUC increased ~9.5-fold) [5] [6] Significantly increases MVC exposure (AUC increased ~3-fold) [5] [6]
Effect on Dolutegravir Exposure Increases dolutegravir AUC by 25% [1] [7] Minimal to no effect on dolutegravir AUC [1] [7]

Metabolic Pathways and Drug Interaction Mechanisms

The different metabolic profiles of this compound and boceprevir are a key determinant of their drug interaction potential. The following diagram illustrates their primary elimination routes and interaction risks.

This compound This compound Inhibits Inhibits This compound->Inhibits    Is a SubstrateOf Primary Substrate Of This compound->SubstrateOf    Is a Boceprevir Boceprevir CYP3A4 CYP3A4 Boceprevir->CYP3A4 Is a Minor Substrate & Inhibitor Of AKR AKR Boceprevir->AKR Is a Primary Substrate Of Pgp Pgp Inhibits->CYP3A4 Inhibits->Pgp SubstrateOf->CYP3A4

These distinct pathways explain the different drug interaction profiles observed in the provided data:

  • This compound's reliance on and inhibition of CYP3A4 and P-gp underlies its strong interactions with drugs like maraviroc and dolutegravir [1] [5] [2].
  • Boceprevir's primary metabolism by AKR means it is less prone to interactions mediated by CYP3A4, leading to a milder effect on drugs like dolutegravir. However, as a CYP3A4 inhibitor, it can still significantly affect sensitive substrates like maraviroc [1] [5] [2].

Key Experimental Protocols

The comparative data comes from well-designed clinical studies. Here are the methodologies for two key experiments that provide direct, quantitative comparisons.

1. Study on Interactions with Dolutegravir [1]

  • Design: A single-centre, randomized, open-label, two-cohort, two-period, one-way study in healthy adults.
  • Treatment:
    • Period 1: All subjects received dolutegravir 50 mg once daily for 5 days.
    • Period 2: Cohort 1 received dolutegravir plus boceprevir 800 mg every 8h for 10 days. Cohort 2 received dolutegravir plus this compound 750 mg every 8h for 10 days.
  • Bioanalysis: Plasma concentrations of all drugs were determined using validated liquid chromatography and tandem mass spectrometric (LC-MS/MS) methods.
  • PK Analysis: A noncompartmental pharmacokinetic analysis of the concentration–time data was performed using WinNonlin.

2. Study on Interactions with Maraviroc [5] [6]

  • Design: An open-label, fixed-sequence study in healthy volunteers.
  • Treatment:
    • Period 1: Maraviroc (MVC) 150 mg twice daily alone for 5 days.
    • Period 2: MVC plus boceprevir 800 mg three times daily for 10 days.
    • Period 3: MVC plus this compound 750 mg three times daily for 10 days (with a ≥10-day washout between periods).
  • PK Assessment: Blood samples for pharmacokinetic analysis were collected at multiple time points on the last day of each treatment period. Analysis was performed using standard noncompartmental methods.

Research Implications and Clinical Context

  • Interaction Management is Critical: The significant increase in maraviroc exposure with both protease inhibitors necessitated a dose adjustment for maraviroc to 150 mg twice daily in co-administered patients [5] [6]. In contrast, the lack of a clinically significant effect on dolutegravir supports its coadministration without dose adjustment [1] [7].
  • Consider Therapeutic Index: The dramatic interaction magnitude with maraviroc highlights the risk of combining strong inhibitors with drugs that are narrow-therapeutic-index substrates of CYP3A4/P-gp [5] [2].
  • Note Historical Context: It is important to note that both this compound and boceprevir have been withdrawn from the market in many regions, having been replaced by newer, more effective, and better-tolerated direct-acting antivirals [3] [8]. Consequently, this data is most valuable for historical research and understanding the principles of pharmacokinetic interactions with protease inhibitors.

References

Telaprevir repurposing potential for SARS-CoV-2 versus HCV

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: HCV vs. SARS-CoV-2

The table below compares the primary viral targets of Telaprevir for Hepatitis C Virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Feature Original Indication: HCV Repurposing Candidate: SARS-CoV-2
Primary Viral Target HCV NS3-4A serine protease [1] SARS-CoV-2 Main Protease (Mpro) [2] [3]
Target Role Cleaves HCV polyprotein for viral replication [1] Cleaves SARS-CoV-2 polyprotein (replication & transcription) [2]
Inhibition IC₅₀ 0.35 μM (NS3-4A protease) [1] 7.6 - 748.5 nM (for designed derivatives); 11.552 μM (this compound in cell culture) [2] [4] [5]
Other Potential Targets - Human Angiotensin-Converting Enzyme 2 (hACE2) receptor; Cathepsin L (CTSL) [2]

The following diagram illustrates the dual antiviral mechanisms of this compound against SARS-CoV-2, targeting both viral replication inside the cell and viral entry at the cell membrane.

G cluster_0 Viral Entry (Host Cell Membrane) cluster_1 Viral Replication (Host Cell Cytoplasm) Spike Viral S Protein ACE2 hACE2 Receptor Spike->ACE2 Binds CTSL Cathepsin L (CTSL) CTSL->Spike Activates T1 This compound T1->ACE2 Binds & May Block T1->CTSL Inhibits Polyprotein Viral Polyprotein Mpro Main Protease (Mpro) Polyprotein->Mpro Cleaved by Proteins Non-structural Proteins (NSPs) Mpro->Proteins Produces T2 This compound T2->Mpro Covalently Inhibits Start

Summary of Antiviral Activity Data

The table below summarizes key experimental data for this compound's activity against HCV and SARS-CoV-2.

Assay Type HCV (Genotype 1b) SARS-CoV-2
Enzyme Inhibition (IC₅₀) 0.35 μM (NS3-4A protease) [1] N/A for this compound (Derivatives: 7.6 nM - 748.5 nM) [4] [5]
Cell-Based Antiviral (IC₅₀) Reduced HCV RNA in replicon cells [1] 11.552 μM (Vero E6 cells) [2] [6]
Cytotoxicity (CC₅₀) No significant toxicity (Huh-7, HepG2 cells) [1] 60.865 μM (Vero E6 cells) [2] [6]
Selectivity Index (SI) Not specified 5.27 (SI = CC₅₀/IC₅₀) [2] [6]
Animal Model Efficacy Reduced HCV RNA in human hepatocyte mouse model [1] Derivatives (MI-09, MI-30) reduced viral load in transgenic hACE2 mice [4] [5]

Key Experimental Protocols

For researchers looking to validate or build upon these findings, here is a summary of the key methodologies used in the studies.

  • 1. Molecular Docking & Dynamics Simulations [2]

    • Target Preparation: 3D structures of target proteins (SARS-CoV-2 Mpro, PDB ID: 7C7P; hACE2) were obtained and prepared.
    • Ligand Preparation: The 3D structure of this compound was energy-minimized.
    • Docking & Validation: Docking was performed using MOE software; method validated by re-docking the native co-crystallized ligand (inhibitor N3).
    • Dynamic Simulation: The docked poses underwent molecular dynamics simulations, with binding free energy calculated using the MM-GBSA method.
  • 2. In Vitro Cell-Based Antiviral Assay [2] [1]

    • Cell Culture: Vero E6 cells were infected with SARS-CoV-2 and incubated with this compound.
    • Compound Treatment: this compound was serially diluted in culture medium.
    • Viral Replication Quantification: Viral RNA was extracted and quantified using quantitative RT-PCR (QRT-PCR) to determine the IC₅₀.
    • Cytotoxicity Assay: Cell viability was measured using an MTS-based assay on the same cell line to determine the CC₅₀.
  • 3. X-ray Crystallography [3]

    • Crystallization: SARS-CoV-2 Mpro was co-crystallized with this compound.
    • Data Collection: X-ray diffraction data were collected (e.g., at beamline BL19U1 of the National Protein Science Center in Shanghai).
    • Structure Determination: The crystal structure was solved, refined, and deposited in the Protein Data Bank (PDB ID: 7C7P).

Research Implications and Future Directions

  • Proof of Concept for Repurposing: The computational and in vitro evidence provides a strong rationale for considering this compound as a starting point for anti-COVID-19 drug development [2] [6].
  • A Template for Rational Drug Design: The crystal structure of this compound bound to SARS-CoV-2 Mpro offers invaluable insights for designing more potent and selective inhibitors [3]. This approach has already proven successful, leading to new compounds (MI-09, MI-30) with significantly improved activity and demonstrated efficacy in an animal model [4] [5].
  • Considerations and Limitations: The moderate selectivity index (SI=5.27) and the discontinued status of this compound for HCV (due to side effects) suggest that its direct clinical use for COVID-19 is unlikely. However, it remains an excellent chemical scaffold for further optimization.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

White to off-white powder

XLogP3

4.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

679.40573244 Da

Monoisotopic Mass

679.40573244 Da

Heavy Atom Count

49

LogP

log Kow = 1.73 (est)

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

655M5O3W0U

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 11 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 10 of 11 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Telaprevir, when used in combination with [DB00811], [DB00008], and [DB00022] is indicated for use in the treatment of chronic HCV genotype 1 infection in adults.
FDA Label
Incivo, in combination with peginterferon alfa and ribavirin, is indicated for the treatment of genotype-1 chronic hepatitis C in adult patients with compensated liver disease (including cirrhosis): who are treatment naïve; who have previously been treated with interferon alfa (pegylated or non-pegylated) alone or in combination with ribavirin, including relapsers, partial responders and null responders.
Treatment of chronic hepatitis C

Livertox Summary

Telaprevir is an oral, direct acting hepatitis C virus (HCV) protease inhibitor that was used in combination with other antiviral agents in the treatment of chronic hepatitis C, genotype 1. Approved for use in the United States in 2012, it was withdrawn in 2015 when regimens of all oral direct acting agents with superior efficacy and better tolerance became available. Telaprevir was not linked to instances of acute liver injury during therapy, but was linked to cases of severe cutaneous reactions such as DRESS and Stevens Johnson syndrome which were associated with mild hepatic injury. In addition, when combined with peginterferon and ribavirin, telaprevir was associated with cases of hepatic decompensation in patients with preexisting cirrhosis.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antiviral Agents
Hepatitis C Agents

Therapeutic Uses

Oligopeptides
INCIVEK (telaprevir), in combination with peginterferon alfa and ribavirin, is indicated for the treatment of genotype 1 chronic hepatitis C in adult patients with compensated liver disease, including cirrhosis, who are treatment-naive or who have previously been treated with interferon-based treatment, including prior null responders, partial responders, and relapsers. /Included in US product label/

Pharmacology

Telaprevir is classified as a direct-acting antiviral (DAA) and prevents viral replication in HCV genotype 1 [FDA Label].
Telaprevir is an orally available peptidomimetic small molecule with activity against hepatitis C virus (HCV). Telaprivir is a selective protease inhibitor that targets the viral HCV NS3-4A serine protease and disrupts processing of viral proteins and formation of a viral replication complex.

ATC Code

J05AE
J - Antiinfectives for systemic use
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AP - Antivirals for treatment of hcv infections
J05AP02 - Telaprevi

Mechanism of Action

Telaprevir is a NS3/4a protease inhibitor used to inhibit viral HCV replication. NS3/4a protease is an integral part of viral replication and mediates the cleavage the virally encoded polyprotein to mature proteins (NS4A, NS4B, NS5A and NS5B). Telaprevir inhibits NS3/4A with an IC50 of 10nM.
Telaprevir is a peptidomimetic, selective hepatitis C virus (HCV) nonstructural 3/4A (NS3/4A) protease inhibitor. The drug is a direct-acting antiviral (DAA) agent with activity against HCV. Telaprevir contains an alpha-ketoamide functional group that covalently and reversibly binds the active serine site of HCV NS3/4 protease. By blocking proteolytic cleavage of NS4A, NS4B, NS5A, and NS5B from the HCV-encoded polyprotein, the drug inhibits HCV replication. Telaprevir has in vitro activity against HCV genotypes 1a, 1b, and 2, but is less active against genotypes 3a and 4a.
Telaprevir is an inhibitor of the HCV NS3/4A serine protease, necessary for the proteolytic cleavage of the HCV encoded polyprotein into mature forms of the NS4A, NS4B, NS5A and NS5B proteins and essential for viral replication. In a biochemical assay, telaprevir inhibited the proteolytic activity of the recombinant HCV NS3 protease domain with an IC50 value of 10 nM.

Vapor Pressure

9.93X10-26 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

402957-28-2

Absorption Distribution and Excretion

Telaprevir reaches peak plasma concentration 4-5hours after administration. Absolute bioavailability has not been determined. When taken with a normal fat meal (21g of fat), exposure increases by 235% compared to fasting conditions. With low (3.6g of fat) and high fat (56g of fat) meals, exposure increased 117% and 330% respectively.
Telaprevir is mainly eliminated in the feces (82%) with a smaller amount eliminated via expiration (9%) and very little in the urine (1%). 31.9% and 18.8% of drug in the feces was present as the parent compound and R-diastereomer of the parent compound respectively.
The estimated apparent volume of distribution for Telapravir is 252 litres with an inter-individual variability of 72%.
Telaprevir has an estimated aparent total body clearance of 32.4 liters per hour with an interindividual variability of 27.2%.
The pharmacokinetic properties of telaprevir have been evaluated in healthy adult subjects and in subjects with chronic hepatitis C. Following multiple doses of telaprevir (750 mg every 8 hr) in combination with peginterferon alfa and ribavirin in treatment-naive subjects with genotype 1 chronic hepatitis C, mean (SD) Cmax was 3510 (1280) ng/mL, Cmin was 2030 (930) ng/mL, and AUC8h was 22,300 (8650) ng.hr/mL.
Telaprevir is orally available, most likely absorbed in the small intestine, with no evidence for absorption in the colon. Maximum plasma concentrations after a single dose of telaprevir are generally achieved after 4 to 5 hours.
Telaprevir is a substrate for and inhibitor of P-glycoprotein transport.
The systemic exposure (AUC) to telaprevir was increased by 237% when telaprevir was administered with a standard fat meal (containing 533 kcal and 21 g fat) compared to when telaprevir was administered under fasting conditions. In addition, the type of meal significantly affects exposure to telaprevir. Relative to fasting, when telaprevir was administered with a low-fat meal (249 kcal, 3.6 g fat) and a high-fat meal (928 kcal, 56 g fat), the systemic exposure (AUC) to telaprevir was increased by approximately 117% and 330%, respectively.
For more Absorption, Distribution and Excretion (Complete) data for Telaprevir (13 total), please visit the HSDB record page.

Metabolism Metabolites

Telaprevir is extensively metabolized via hydrolysis, oxidation, and reduction. The major metabolites of Telaprevir are pyrazinoic acid, a metabolite that underwent reduction at the α-ketoamide bond, and the R-diastereomer of telaprevir which is 30-fold less active than the parent compound were found to be the predominant metabolites. The primary enzyme involved in the metabolism of Telaprevir is CYP3A4. Some metabolism is performed by aldo-keto reductases and other reductases.
Telaprevir is extensively metabolized in the liver, involving hydrolysis, oxidation, and reduction. Multiple metabolites were detected in feces, plasma, and urine. After repeated oral administration, the R-diastereomer of telaprevir (30-fold less active), pyrazinoic acid, and a metabolite that underwent reduction at the alpha-ketoamide bond of telaprevir (not active) were found to be the predominant metabolites of telaprevir.

Wikipedia

Telaprevir

FDA Medication Guides

INCIVEK
TELAPREVIR
TABLET;ORAL
VERTEX PHARMS
03/25/2014

Drug Warnings

Fatal and non-fatal serious skin reactions, including Stevens Johnson Syndrome (SJS), Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS), and Toxic Epidermal Necrolysis (TEN), have been reported in patients treated with INCIVEK combination treatment. Fatal cases have been reported in patients with progressive rash and systemic symptoms who continued to receive INCIVEK combination treatment after a serious skin reaction was identified. For serious skin reactions, including rash with systemic symptoms or a progressive severe rash, INCIVEK, peginterferon alfa, and ribavirin must be discontinued immediately. Discontinuing other medications known to be associated with serious skin reactions should be considered. Patients should be promptly referred for urgent medical care.
Rash developed in 56% of patients receiving telaprevir during controlled clinical trials. Severe rash (e.g., generalized rash or rash with vesicles or bullae or ulcerations other than SJS) was reported in 4% of patients receiving telaprevir in conjunction with peginterferon alfa and ribavirin compared with less than 1% of patients receiving peginterferon alfa and ribavirin without telaprevir. Rash frequently was observed during the first 4 weeks of telaprevir treatment, but can occur at any time. Rash generally improves when telaprevir therapy is completed or discontinued; complete resolution may take weeks.
If a serious skin reaction occurs, telaprevir, peginterferon alfa, and ribavirin should be immediately discontinued and the patient promptly referred for urgent medical care. Patients with mild to moderate rash should be monitored for progression of rash or development of systemic symptoms. If rash progresses and becomes severe or if systemic symptoms develop, telaprevir should be discontinued; peginterferon alfa and ribavirin may be continued.
Telaprevir dosage should not be reduced and telaprevir should not be restarted if it was discontinued because of rash. If improvement is not observed within 7 days of discontinuing telaprevir, sequential or simultaneous interruption or discontinuance of peginterferon alfa and/or ribavirin should be considered. If medically indicated, earlier interruption or discontinuance of peginterferon alfa and ribavirin should be considered.
For more Drug Warnings (Complete) data for Telaprevir (18 total), please visit the HSDB record page.

Biological Half Life

Telaprevir has a half-life of elimination of 4.0-4.7 hours after a single dose and an effective half life of 9-11 hours at steady state.
The mean elimination half-life after single-dose oral administration of telaprevir 750 mg typically ranged from about 4.0 to 4.7 hours. At steady state, the effective half-life is about 9 to 11 hours.

Use Classification

Human drugs -> Antivirals for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15-30 °C (59-86 °F)

Interactions

Telaprevir is a strong inhibitor of CYP3A. Telaprevir is contraindicated when combined with drugs that are highly dependent on CYP3A for clearance and for which elevated plasma concentrations are associated with serious and/or life-threatening events (narrow therapeutic index). Telaprevir is contraindicated when combined with drugs that strongly induce CYP3A and thus may lead to lower exposure and loss of efficacy of telaprevir.
Potential pharmacokinetic interaction with drugs that are inducers or inhibitors of P-glycoprotein, with possible alteration in telaprevir concentrations.
Potential pharmacokinetic interaction with alfuzosin (increased alfuzosin concentrations). Concomitant use of telaprevir and alfuzosin is contraindicated because increased alfuzosin concentrations may result in hypotension or cardiac arrhythmia.
Potential pharmacokinetic interaction with antiarrhythmic agents (amiodarone, bepridil (no longer commercially available in US), flecainide, systemic lidocaine, propafenone, quinidine) may result in increased concentrations of the antiarrhythmic agent; potential for serious and/or life-threatening adverse effects. If telaprevir and antiarrhythmic agents are used concomitantly, use caution and clinical monitoring.
For more Interactions (Complete) data for Telaprevir (54 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1. Kim JJ, Culley CM, Mohammad RA. Telaprevir: an oral protease inhibitor for hepatitis C virus infection. Am J Health Syst Pharm. 2012 Jan 1;69(1):19-33. doi: 10.2146/ajhp110123. PMID: 22180548.

2. Kiser JJ, Burton JR, Anderson PL, Everson GT. Review and management of drug interactions with boceprevir and telaprevir. Hepatology. 2012 May;55(5):1620-8. doi: 10.1002/hep.25653. PMID: 22331658; PMCID: PMC3345276.

3. Lin C, Kwong AD, Perni RB. Discovery and development of VX-950, a novel, covalent, and reversible inhibitor of hepatitis C virus NS3.4A serine protease. Infect Disord Drug Targets. 2006 Mar;6(1):3-16. doi: 10.2174/187152606776056706. PMID: 16787300.

4. McHutchison JG, Manns MP, Muir AJ, Terrault NA, Jacobson IM, Afdhal NH, Heathcote EJ, Zeuzem S, Reesink HW, Garg J, Bsharat M, George S, Kauffman RS, Adda N, Di Bisceglie AM; PROVE3 Study Team. Telaprevir for previously treated chronic HCV infection. N Engl J Med. 2010 Apr 8;362(14):1292-303. doi: 10.1056/NEJMoa0908014. Erratum in: N Engl J Med. 2010 Apr 29;362(17):1647. Dosage error in article text. PMID: 20375406.

5. Zeuzem S, Andreone P, Pol S, Lawitz E, Diago M, Roberts S, Focaccia R, Younossi Z, Foster GR, Horban A, Ferenci P, Nevens F, Müllhaupt B, Pockros P, Terg R, Shouval D, van Hoek B, Weiland O, Van Heeswijk R, De Meyer S, Luo D, Boogaerts G, Polo R, Picchio G, Beumont M; REALIZE Study Team. Telaprevir for retreatment of HCV infection. N Engl J Med. 2011 Jun 23;364(25):2417-28. doi: 10.1056/NEJMoa1013086. PMID: 21696308.

Explore Compound Types